3-Sulfo-taurocholic Acid Disodium Salt
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H43NNa2O10S2 |
|---|---|
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |
InChI-Schlüssel |
JDZGOMAYFRJNTP-NEMAEHQESA-L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Sulfo-taurocholic Acid Disodium Salt for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Sulfo-taurocholic Acid Disodium Salt, a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. This document details its chemical properties, biological significance, and role in signaling pathways, particularly in the context of cholestatic liver injury. Furthermore, it provides detailed experimental protocols for its study and presents key quantitative data in a clear, tabular format.
Core Concepts: Chemical and Biological Profile
This compound, also known as 3-Sulfocholyl Taurine (B1682933) or TCA3S, is a derivative of taurocholic acid, a primary bile acid conjugated with taurine. The addition of a sulfo group at the 3-position of the steroid nucleus significantly increases its water solubility.
Chemical Properties
| Property | Value |
| Synonyms | 3-Sulfocholyl Taurine, TCA3S |
| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂ |
| Molecular Weight | 639.73 g/mol |
| CAS Number | 71781-33-4 |
Biological Significance and Signaling Pathways
Recent research has highlighted the role of this compound in the pathophysiology of cholestatic liver diseases, where the flow of bile from the liver is reduced or blocked. Its plasma levels are significantly elevated in animal models of cholestasis, such as after bile duct ligation (BDL).[1]
A key signaling pathway involves the intracellular trafficking receptor, Sortilin 1 (Sort1) . Studies have shown that a loss of Sort1 function in mice leads to protection against cholestatic liver injury. This protective effect is associated with an increase in the hepatic expression of Bile Salt Sulfotransferase 2A1 (SULT2A1) .[1] SULT2A1 is a phase II detoxification enzyme that catalyzes the sulfation of bile acids, including taurocholic acid, to form more water-soluble and less toxic metabolites like 3-Sulfo-taurocholic Acid. These sulfated bile acids can then be more readily eliminated from the body.
The proposed signaling pathway suggests that Sort1 normally suppresses the expression of SULT2A1. Therefore, in the absence of Sort1, SULT2A1 levels increase, leading to enhanced sulfation of taurocholic acid and a subsequent rise in plasma this compound levels. This enhanced detoxification pathway helps to mitigate the accumulation of toxic bile acids in the liver during cholestasis.
Figure 1: Proposed signaling pathway of Sort1-mediated regulation of SULT2A1 and the subsequent sulfation of taurocholic acid in hepatocytes during cholestasis.
Quantitative Data
The following table summarizes the plasma concentrations of 3-Sulfo-taurocholic Acid (referred to as T-CA 3-Sulfate in the cited study) in wild-type (WT) and Sortilin 1 knockout (Sort1 KO) mice 24 hours after a sham operation or bile duct ligation (BDL). The data is extracted from the supplementary materials of Li et al., Toxicological Sciences, 2018.[1]
| Animal Group | Condition (24h) | Plasma T-CA 3-Sulfate (µM) |
| Wild-Type (WT) | Sham | 0.02 ± 0.01 |
| Sortilin 1 KO | Sham | 0.03 ± 0.01 |
| Wild-Type (WT) | Bile Duct Ligation (BDL) | 1.5 ± 0.3 |
| Sortilin 1 KO | Bile Duct Ligation (BDL) | 3.2 ± 0.5 |
| Data are presented as mean ± SEM. *p < 0.05 compared to WT BDL group. |
Experimental Protocols
Bile Duct Ligation (BDL) in Mice
This surgical procedure is a widely used experimental model to induce obstructive cholestasis and study the resulting liver injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
Warming pad
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Shave the abdominal area and sterilize with an antiseptic solution.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the liver to visualize the common bile duct.
-
Using fine forceps, carefully dissect the common bile duct from the surrounding tissue, avoiding the portal vein and hepatic artery.
-
Securely ligate the common bile duct in two locations with 6-0 silk suture.
-
For sham-operated control animals, perform the same procedure without ligating the bile duct.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Figure 2: Experimental workflow for the bile duct ligation (BDL) procedure in mice.
Quantification of 3-Sulfo-taurocholic Acid in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in biological matrices.
Materials:
-
Mouse plasma samples
-
Internal standard (e.g., deuterated 3-Sulfo-taurocholic Acid)
-
Methanol
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase column
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-Sulfo-taurocholic Acid and its internal standard. The transition for 3-Sulfo-taurocholic Acid is typically m/z 594.3 → 80.0 (corresponding to the taurine fragment).
-
Figure 3: Workflow for the quantification of 3-Sulfo-taurocholic Acid in plasma using LC-MS/MS.
References
An In-depth Technical Guide to the Synthesis of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, a sulfated derivative of a primary conjugated bile acid. This document details the synthetic pathway, experimental protocols, and the biological significance of sulfated bile acids in cellular signaling. The information presented herein is curated for researchers and professionals involved in the fields of biochemistry, medicinal chemistry, and drug development.
Introduction
Taurocholic acid is a primary conjugated bile acid, formed in the liver by the conjugation of cholic acid with the amino acid taurine (B1682933). The sulfation of bile acids, including taurocholic acid, is a critical metabolic pathway that enhances their water solubility and facilitates their elimination from the body.[1][2] This detoxification process is particularly important in cholestatic conditions, where the accumulation of bile acids can lead to cellular injury.[2] 3-Sulfo-taurocholic Acid Disodium Salt is the sulfated form of taurocholic acid at the 3-hydroxyl position. Its synthesis is of interest for studying the physiological and pathological roles of sulfated bile acids.
Chemical Synthesis Pathway
The synthesis of this compound can be achieved through a two-step chemical process adapted from established methods for the sulfation and amidation of bile acids. The general strategy involves the selective sulfation of the 3-hydroxyl group of cholic acid, followed by the conjugation of the resulting sulfated cholic acid with taurine.
The synthesis can be conceptualized as follows:
-
Selective Protection of Hydroxyl Groups (Optional but Recommended for Higher Purity): To achieve selective sulfation at the C-3 position of cholic acid, the hydroxyl groups at C-7 and C-12 can be protected. This is typically done by acetylation.
-
Sulfation: The 3-hydroxyl group of the protected cholic acid is then sulfated. A common and effective sulfating agent is a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine or sulfur trioxide-triethylamine.[3]
-
Deprotection: The protecting groups on the C-7 and C-12 hydroxyls are removed.
-
Conjugation with Taurine: The carboxyl group of the 3-sulfo-cholic acid is activated and then reacted with taurine to form the amide bond.
-
Formation of the Disodium Salt: The final product is converted to its disodium salt to enhance its stability and solubility in aqueous solutions.
A simplified, direct approach involves the sulfation of taurocholic acid itself, though this may lead to a mixture of sulfated products. For higher purity of the 3-sulfo isomer, starting with cholic acid and performing selective protection is the preferred route.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂ | [4] |
| Molecular Weight | 639.7 g/mol | [4] |
| CAS Number | 71781-33-4 | [4] |
| Appearance | Crystalline solid | [4] |
| Purity (Typical) | ≥95% | [4] |
| Solubility | Soluble in DMF (1 mg/ml), DMSO (0.3 mg/ml), and PBS (pH 7.2, 1 mg/ml) | [4] |
Experimental Protocols
The following protocols are derived from established methodologies for the synthesis of sulfated bile acids and their taurine conjugates.[5]
Materials and Reagents
-
Taurocholic Acid (or Cholic Acid for the multi-step synthesis)
-
Sulfur trioxide-pyridine complex or Sulfur trioxide-triethylamine complex
-
Anhydrous Pyridine (B92270) or Dimethylformamide (DMF)
-
Taurine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-Hydroxysuccinimide (NHS)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Synthesis of 3-Sulfo-taurocholic Acid from Taurocholic Acid (Direct Method)
Step 1: Sulfation of Taurocholic Acid
-
Dissolve taurocholic acid (1 mmol) in anhydrous pyridine (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfur trioxide-pyridine complex (1.5 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding cold water (50 mL).
-
Acidify the mixture with 2M HCl to pH 2-3.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 3-Sulfo-taurocholic acid.
Step 2: Purification and Formation of the Disodium Salt
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Dissolve the purified 3-Sulfo-taurocholic acid in a minimal amount of methanol.
-
Add a stoichiometric amount of sodium hydroxide (2 equivalents) dissolved in methanol.
-
The disodium salt will precipitate out of the solution. The precipitation can be aided by the addition of diethyl ether.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of sulfation.
-
Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Signaling Pathways and Biological Relevance
Sulfated bile acids like 3-Sulfo-taurocholic Acid play a significant role in cellular signaling and detoxification.[1][2] They are generally considered to be less biologically active than their non-sulfated counterparts in activating nuclear receptors such as the farnesoid X receptor (FXR).[6] This reduced activity is a key aspect of their detoxification function.
The sulfation of bile acids impacts several key signaling pathways:
-
FXR Signaling: Sulfation at the 3-position significantly reduces the ability of the bile acid to activate FXR, a key regulator of bile acid synthesis and transport. This leads to a de-repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Detoxification and Elimination: Sulfation increases the water solubility of bile acids, facilitating their excretion in urine and feces.[1][2] This process is mediated by transporters such as the multidrug resistance-associated protein 2 (MRP2) in the liver.
-
Cellular Protection: By converting hydrophobic, potentially toxic bile acids into more hydrophilic and less active forms, sulfation protects hepatocytes from bile acid-induced apoptosis and necrosis, particularly during cholestasis.
The following diagram illustrates the general pathway of bile acid sulfation and its impact on cellular signaling.
Caption: Bile Acid Sulfation and Signaling Pathway.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. The described chemical pathway, based on established methodologies, offers a reliable route to obtain this important sulfated bile acid for research purposes. The elucidation of the biological roles of sulfated bile acids is an active area of investigation, and the availability of pure synthetic standards is crucial for advancing our understanding of their function in health and disease. Researchers and drug development professionals can utilize the information provided herein to synthesize and study this and other sulfated bile acid derivatives, ultimately contributing to the development of new therapeutic strategies for liver and metabolic disorders.
References
- 1. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on the Core Mechanism of Action of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfo-taurocholic Acid Disodium Salt is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. While research directly investigating the specific molecular interactions of this sulfated conjugate is limited, its mechanism of action can be inferred from the well-established biological roles of its parent compound and the significant impact of sulfation on bile acid physiology. Sulfation is a major detoxification pathway for bile acids, increasing their hydrophilicity and facilitating their elimination. This modification profoundly alters their interaction with key bile acid receptors and transporters, thereby modulating critical signaling pathways involved in lipid, glucose, and energy homeostasis. This guide synthesizes the current understanding of sulfated bile acids to propose a mechanism of action for this compound, provides relevant quantitative data, and details experimental protocols for its investigation.
Introduction to this compound
This compound is a derivative of taurocholic acid, a primary bile acid conjugated with taurine. The addition of a sulfo group at the 3-position of the steroid nucleus significantly increases the molecule's polarity. This chemical modification is a key step in the detoxification and elimination of bile acids, particularly under conditions of cholestasis where bile acid concentrations are elevated[1].
The General Role of Sulfation in Bile Acid Metabolism
Sulfation of bile acids is a critical physiological process that serves to:
-
Increase Hydrophilicity: The addition of a negatively charged sulfate (B86663) group makes the bile acid more water-soluble.
-
Reduce Intestinal Reabsorption: Sulfated bile acids are poorly recognized by the apical sodium-dependent bile acid transporter (ASBT) in the terminal ileum, leading to decreased reabsorption and increased fecal excretion[2].
-
Enhance Urinary Excretion: The increased water solubility facilitates renal clearance of sulfated bile acids.
-
Decrease Cytotoxicity: By promoting their elimination and reducing their ability to disrupt cell membranes, sulfation mitigates the cytotoxic effects of high bile acid concentrations[3].
Proposed Mechanism of Action of this compound
Based on the known effects of sulfation on other bile acids, the mechanism of action of this compound is likely characterized by an altered affinity for and activity at key bile acid signaling hubs, primarily the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
Interaction with Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis and enterohepatic circulation. While the parent compound, taurocholic acid, is a known FXR agonist, sulfation is generally associated with a reduction or antagonism of FXR activity. For instance, tauro-β-muricholic acid, another sulfated bile acid, acts as an FXR antagonist[4]. Therefore, it is hypothesized that This compound is likely a weak agonist or potentially an antagonist of FXR .
This proposed antagonism would lead to:
-
Reduced FXR-mediated gene transcription: This would affect the expression of genes involved in bile acid homeostasis, such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19)[5][6].
-
Increased Bile Acid Synthesis: By relieving the FXR-mediated feedback inhibition on Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, an antagonistic action could lead to an increase in the synthesis of new bile acids[7].
Signaling Pathway: Proposed FXR Antagonism by 3-Sulfo-taurocholic Acid
References
- 1. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Role of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S) is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA). While the biological roles of major bile acids as signaling molecules are well-established, the specific functions of their sulfated metabolites are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of the biological role of TCA-3S, drawing inferences from the known effects of bile acid sulfation and the activities of its parent compound. TCA-3S is prominently associated with cholestatic liver conditions, where its increased synthesis and circulation suggest a role in the adaptive response to bile acid overload. This document details its physicochemical properties, its likely interactions with key bile acid receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), and its potential involvement in downstream signaling pathways. Furthermore, this guide presents structured quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways to facilitate further research and drug development efforts in hepatology and metabolic diseases.
Introduction: The Significance of Bile Acid Sulfation
Bile acids are not merely digestive surfactants; they are crucial signaling molecules that regulate their own synthesis, transport, and a wide array of metabolic processes through the activation of nuclear and membrane-bound receptors.[1] The liver, in response to high concentrations of potentially cytotoxic bile acids, employs several detoxification mechanisms, with sulfation being a key pathway.[2] Sulfation, the addition of a sulfo group, significantly increases the hydrophilicity of bile acids, which in turn:
-
Reduces intestinal reabsorption: This limits their entry into the enterohepatic circulation.[3]
-
Enhances urinary and fecal excretion: Facilitating their elimination from the body.[3]
-
Decreases cytotoxicity: By altering their physicochemical properties, sulfation generally reduces the ability of bile acids to disrupt cell membranes.[2]
This compound (TCA-3S) is the 3-sulfated form of taurocholic acid. Its levels are markedly elevated in both plasma and urine during cholestasis, a condition characterized by impaired bile flow.[4][5] This suggests that the formation of TCA-3S is an adaptive response to protect hepatocytes from the damaging effects of excessive bile acid accumulation. However, emerging evidence on other sulfated bile acids, such as taurolithocholic acid 3-sulfate (TLCA-3S), indicates that these molecules are not biologically inert and can actively modulate cellular signaling pathways, including those involved in inflammation and apoptosis.[6][7]
Physicochemical and Biochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for designing and interpreting experimental studies.
| Property | Value | Reference |
| Synonyms | 3-Sulfocholyl Taurine; TCA3S | [5] |
| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂ | |
| Molecular Weight | 639.7 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in aqueous solutions | |
| Biological Half-life | Not explicitly determined for TCA-3S | |
| Plasma Protein Binding | Expected to be high, similar to other BAs |
Table 1: Physicochemical and Biochemical Properties of this compound.
Biological Role and Signaling Pathways
While direct studies on the signaling activities of TCA-3S are limited, its biological role can be inferred from the known functions of its parent compound, taurocholic acid (TCA), and the general effects of bile acid sulfation.
Detoxification and Choleretic Effects
The primary role of TCA-3S formation is likely the detoxification of excess TCA during cholestasis. Sulfation increases the water solubility of TCA, facilitating its excretion and reducing its detergent-like, membrane-damaging properties.[2] Paradoxically, while some bile acids induce cholestasis, their sulfated counterparts can have a choleretic effect, meaning they can stimulate bile flow. This suggests that the production of TCA-3S may not only be a detoxification mechanism but also a counter-regulatory measure to alleviate bile stasis.
Modulation of Bile Acid Receptors
The interaction of TCA-3S with the primary bile acid receptors, FXR and TGR5, is a key area for investigation.
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a central role in regulating bile acid homeostasis. Activation of FXR by bile acids in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis. While the parent compound TCA is a known FXR agonist, the effect of sulfation on FXR activation is not well-defined for TCA-3S. For other bile acids, sulfation can reduce FXR agonism.
-
Takeda G-protein-coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[8] This signaling cascade has diverse metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1) and modulation of inflammatory responses.[1] While some bile acids are potent TGR5 agonists, sulfation at the 3-position has been shown to abolish this activity for certain bile acids.[9] Therefore, it is plausible that TCA-3S is not a strong TGR5 agonist.
Inflammatory Signaling
The parent compound, taurocholic acid, has been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, potentially through the inhibition of the NF-κB signaling pathway.[10] Given that sulfation is a detoxification mechanism, it is plausible that TCA-3S retains or even enhances these anti-inflammatory effects. The modulation of inflammatory responses is a critical aspect of its biological role, especially in the context of cholestatic liver injury, which is characterized by significant inflammation.
Experimental Protocols
To facilitate further research into the biological role of this compound, this section provides detailed methodologies for key experiments.
In Vivo Model: Bile Duct Ligation (BDL) in Mice
This model is used to induce cholestasis and study the subsequent changes in bile acid metabolism, including the elevation of TCA-3S.[11][12]
Objective: To create a model of obstructive cholestasis in mice to investigate the in vivo effects of elevated endogenous TCA-3S.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with 6-0 silk sutures.
-
A transection can be made between the two ligatures.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and monitoring.
-
At designated time points (e.g., 3, 7, 14 days post-surgery), collect blood and liver tissue for analysis.
In Vitro Assay: FXR and TGR5 Reporter Gene Assays
These assays are crucial for determining whether TCA-3S can activate or inhibit FXR and TGR5.[1][13]
Objective: To quantify the activation or inhibition of FXR and TGR5 by TCA-3S in a cell-based system.
Materials:
-
HEK293T cells
-
Reporter plasmids (e.g., FXR-responsive element-luciferase, CREB-luciferase for TGR5)
-
Expression plasmids for FXR/RXR or TGR5
-
Transfection reagent
-
This compound
-
Positive controls (e.g., GW4064 for FXR, a known TGR5 agonist)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with the appropriate reporter and expression plasmids.
-
After 24 hours, treat the cells with varying concentrations of TCA-3S, a positive control, and a vehicle control.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.
Quantification of TCA-3S by LC-MS/MS
Accurate quantification of TCA-3S in biological matrices is essential for pharmacokinetic and metabolic studies.[14][15]
Objective: To develop and validate a method for the sensitive and specific quantification of TCA-3S in plasma or tissue homogenates.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
-
This compound standard
-
Internal standard (e.g., deuterated TCA-3S)
-
Biological samples (plasma, liver homogenate)
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect and quantify TCA-3S and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the TCA-3S standard.
-
Calculate the concentration of TCA-3S in the samples based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Directions
This compound is a significant metabolite in the context of cholestatic liver disease, where its formation represents a key detoxification pathway. While its direct signaling roles are not yet fully elucidated, it is likely to have attenuated activity at FXR and TGR5 compared to its parent compound, taurocholic acid. However, the possibility of it engaging in other signaling pathways, particularly those related to inflammation and apoptosis, warrants further investigation, especially given the precedent set by other sulfated bile acids.
Future research should focus on:
-
Receptor Interaction Studies: Definitive in vitro studies to determine the binding affinity and functional activity of TCA-3S at FXR, TGR5, and other potential bile acid receptors.
-
Cellular Signaling Analysis: Investigating the direct effects of TCA-3S on key signaling pathways such as NF-κB, JNK, and apoptosis in relevant cell types (hepatocytes, cholangiocytes, immune cells).
-
In Vivo Functional Studies: Utilizing animal models to explore the physiological and pathophysiological consequences of altered TCA-3S levels, beyond its role in excretion.
A deeper understanding of the biological role of this compound will provide valuable insights into the complex interplay of bile acid metabolism and signaling in health and disease, and may reveal new therapeutic targets for the management of cholestatic and inflammatory liver disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for Taurocholic acid 3-sulfate (HMDB0002581) [hmdb.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effects of sulfation of taurolithocholic and glycolithocholic acids on their intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents [frontiersin.org]
- 7. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: Showing metabocard for Taurolithocholic acid 3-sulfate (HMDB0002580) [hmdb.ca]
- 12. Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 3-Sulfo-taurocholic Acid Disodium Salt: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt is a sulfated, conjugated bile acid that has emerged as a significant metabolite in the study of bile acid homeostasis and pathophysiology, particularly in cholestatic liver diseases. Its discovery and characterization are rooted in the broader investigation of bile acid metabolism and detoxification pathways. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.
Historically, the study of bile acid sulfation as a key metabolic pathway began to gain traction in the late 1960s and early 1970s. Seminal work by Palmer and colleagues identified sulfated lithocholic acid conjugates in human bile, establishing that sulfation is a significant route for bile acid modification in humans.[1][2] These early studies laid the groundwork for the identification of a wide array of sulfated bile acids, including 3-Sulfo-taurocholic Acid. Under normal physiological conditions, sulfation is a minor pathway for bile acid metabolism. However, in cholestatic conditions, where bile flow is impaired, the sulfation of bile acids increases significantly.[3][4] This modification enhances the water solubility of otherwise hydrophobic and potentially toxic bile acids, facilitating their renal excretion and thereby reducing their detergent-like toxic effects on liver cells.[4][5][6]
The discovery and quantification of specific sulfated metabolites like 3-Sulfo-taurocholic Acid have been largely driven by advancements in analytical chemistry, particularly the advent of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS). These powerful techniques allow for the sensitive and specific detection and quantification of individual bile acid species in complex biological matrices such as plasma, urine, and bile.
Quantitative Data
The concentration of this compound can vary significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize available quantitative data for this metabolite.
Table 1: Plasma Concentrations of 3-Sulfo-taurocholic Acid in a Mouse Model of Cholestasis
| Condition | Time Post-Bile Duct Ligation (BDL) | Plasma Concentration (Relative Abundance) | Reference |
| Wild-type Mice | 6 hours | Elevated | [7] |
| Sortilin 1 (Sort1) Knockout Mice | 6 hours | Elevated | [7] |
| Sortilin 1 (Sort1) Knockout Mice | 24 hours | Further Elevated | [7] |
Note: The referenced study by Li, et al. (2018) demonstrated a significant increase in plasma levels of this compound in a mouse model of cholestatic liver injury induced by bile duct ligation. The data was presented as relative abundance, and specific absolute concentrations were not provided in the primary text.
Table 2: General Observations of Sulfated Bile Acid Levels in Humans
| Biological Fluid | Condition | Observation | Reference |
| Serum | Cholestasis | >93% of bile acids are unsulfated. | [3] |
| Urine | Cholestasis | >60% of bile acids are sulfated. | [3] |
| Serum | Healthy Subjects | 33% of total bile acids are sulfated. | |
| Urine | Healthy Subjects | 89% of total bile acids are sulfated. |
Experimental Protocols
The identification and quantification of this compound in biological samples require sophisticated analytical methods. The following is a detailed protocol based on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity.
Protocol 1: Quantification of 3-Sulfo-taurocholic Acid in Plasma/Serum by LC-MS/MS
1. Objective: To quantify the concentration of this compound in plasma or serum samples.
2. Materials and Reagents:
- This compound analytical standard
- Isotopically labeled internal standard (e.g., d4-Taurocholic acid-3-sulfate)
- Acetonitrile (B52724) (LC-MS grade)
- Methanol (B129727) (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Plasma/serum samples
- Protein precipitation plates or microcentrifuge tubes
- LC-MS/MS system (e.g., Triple Quadrupole)
3. Sample Preparation (Protein Precipitation): a. Thaw plasma/serum samples on ice. b. To 50 µL of plasma/serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube or a well of a 96-well plate. f. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid). h. Vortex and centrifuge again to pellet any remaining particulates. i. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (1:1, v/v).
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3-Sulfo-taurocholic Acid and its internal standard.
- Example Transition for a sulfated taurine-conjugated bile acid: The precursor ion would be the [M-H]- ion, and a characteristic product ion would result from the fragmentation of the sulfate (B86663) group (loss of SO3, 80 Da) or the taurine (B1682933) conjugate.
- Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
5. Data Analysis and Quantification: a. Integrate the peak areas for the MRM transitions of the analyte and the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard. c. Generate a calibration curve using known concentrations of the 3-Sulfo-taurocholic Acid analytical standard. d. Determine the concentration of 3-Sulfo-taurocholic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Pathways and Workflows
Signaling Pathways
Bile acids are not only digestive aids but also important signaling molecules that activate nuclear receptors and G protein-coupled receptors. The two most well-characterized bile acid receptors are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5). The sulfation of bile acids can modulate their ability to activate these receptors.
Caption: Bile Acid Signaling Pathways via FXR and TGR5.
The above diagram illustrates the activation of the key bile acid receptors, FXR and TGR5, by bile acids. Sulfated bile acids, such as 3-Sulfo-taurocholic Acid, are generally considered to be less potent activators or even antagonists of these receptors compared to their unsulfated counterparts, though research in this area is ongoing. This modulation of receptor activity is a critical aspect of their role in detoxification and cellular protection during cholestasis.[8][9][10][11][12]
Experimental Workflow
The discovery and characterization of a novel metabolite like 3-Sulfo-taurocholic Acid typically follow a structured workflow, from sample collection to data analysis and identification.
Caption: Experimental Workflow for Metabolite Discovery.
This workflow diagram outlines the key steps involved in the discovery of a metabolite such as 3-Sulfo-taurocholic Acid. It begins with the collection and preparation of biological samples, followed by analysis using untargeted metabolomics via LC-MS/MS. The resulting data is then processed and statistically analyzed to identify features of interest. Putative identification based on mass and fragmentation is subsequently confirmed by comparison with an authentic chemical standard.
Conclusion
The discovery of this compound as a metabolite represents a significant advancement in our understanding of bile acid metabolism and its role in liver disease. As a product of the sulfation pathway, it serves as a biomarker for cholestasis and is a key player in the detoxification of potentially harmful bile acids. The continued development of advanced analytical techniques, particularly LC-MS/MS, will undoubtedly lead to a more nuanced understanding of the biological functions and therapeutic potential of this and other sulfated bile acids. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical methodologies for the study of this important metabolite.
References
- 1. Bile acid sulfates. I. Synthesis of lithocholic acid sulfates and their identification in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Taurocholic acid 3-sulfate (HMDB0002581) [hmdb.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Bile acids affect intestinal barrier function through FXR and TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Sulfo-taurocholic Acid Disodium Salt (CAS: 71781-33-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfo-taurocholic Acid Disodium Salt, also known as 3-Sulfocholyl Taurine or TCA3S, is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. With the CAS number 71781-33-4, this compound has emerged as a significant molecule in the study of cholestatic liver injury and bile acid homeostasis. This technical guide provides a comprehensive overview of its chemical properties, biological relevance, and detailed experimental protocols for its study. Particular focus is given to its role in the context of Sortilin 1 (Sort1) function and cholestatic liver disease, providing valuable insights for researchers in hepatology, drug metabolism, and pharmacology.
Chemical and Physical Properties
This compound is a derivative of taurocholic acid, characterized by the addition of a sulfo group at the 3-position of the steroid nucleus. This modification significantly increases the hydrophilicity of the molecule, which has implications for its biological activity and clearance.
| Property | Value |
| CAS Number | 71781-33-4 |
| Synonyms | 3-Sulfocholyl Taurine, TCA3S, Taurocholic Acid 3-sulfate Disodium Salt |
| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂ |
| Molecular Weight | 639.73 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water. Limited solubility in organic solvents such as DMSO and ethanol (B145695). |
| Storage | Store at -20°C for long-term stability. |
Biological Significance and Mechanism of Action
This compound is a product of bile acid metabolism, specifically through the action of sulfotransferases. Sulfation is a crucial detoxification pathway for bile acids, as it increases their water solubility and facilitates their elimination from the body, thereby reducing their potential toxicity.
Recent research has highlighted the importance of TCA3S in the context of cholestatic liver injury, where the flow of bile from the liver is reduced. A key player in this process is Sortilin 1 (Sort1), a transmembrane receptor involved in intracellular protein trafficking.
Studies have shown that in mouse models of cholestasis induced by bile duct ligation (BDL), plasma levels of TCA3S are significantly elevated.[1] Interestingly, mice lacking the Sort1 gene (Sort1 knockout mice) exhibit even higher levels of plasma TCA3S after BDL and are protected from cholestatic liver injury.[1] This suggests that Sort1 may play a role in regulating the sulfation and subsequent clearance of bile acids. The proposed mechanism involves Sort1 influencing the activity or expression of hepatic sulfotransferases, such as Sulfotransferase 2A1 (SULT2A1), which is responsible for the sulfation of bile acids.[1]
Signaling Pathway: Bile Acid Sulfation
The formation of this compound is a key step in the detoxification of taurocholic acid. This process is catalyzed by sulfotransferases in the liver.
Role in Cholestatic Liver Injury and Sortilin 1 Signaling
The interplay between Sortilin 1 and TCA3S levels is crucial in the pathophysiology of cholestatic liver injury. The following diagram illustrates the proposed relationship in a simplified manner.
Quantitative Data
The following tables summarize key quantitative findings from studies investigating the role of this compound in cholestasis.
Table 1: Plasma TCA3S Levels in Wild-Type (WT) and Sort1 Knockout (KO) Mice after Bile Duct Ligation (BDL) [1]
| Time Post-BDL | Genotype | Plasma TCA3S (µM) |
| 6 hours | WT | ~1.5 |
| 6 hours | Sort1 KO | ~2.0 |
| 24 hours | WT | ~2.5 |
| 24 hours | Sort1 KO | ~12.5 |
Table 2: Bile Infarct Area in WT and Sort1 KO Mice after BDL [1]
| Time Post-BDL | Genotype | Bile Infarct Area (% of total area) |
| 24 hours | WT | ~1.2 |
| 24 hours | Sort1 KO | ~0.4 |
Experimental Protocols
Bile Duct Ligation (BDL) in Mice
This protocol describes the surgical procedure to induce cholestasis in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Heating pad
-
Antiseptic solution
-
Saline solution
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave the abdominal area and disinfect with an antiseptic solution.
-
Make a midline laparotomy to expose the abdominal cavity.
-
Gently retract the liver to visualize the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Ligate the common bile duct in two locations using suture material.
-
Close the abdominal wall in layers.
-
Provide post-operative care, including analgesics and hydration.
Quantification of Plasma this compound by LC-MS/MS
This protocol provides a general workflow for the analysis of TCA3S in plasma samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Formic acid
-
Internal standard (e.g., deuterated TCA3S)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify TCA3S and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Develop a standard curve using known concentrations of TCA3S to quantify the levels in the plasma samples.
-
Liver Histology and Bile Infarct Quantification
This protocol outlines the steps for histological analysis of liver tissue.
Materials:
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Procedure:
-
Tissue Fixation and Processing:
-
Harvest liver tissue and fix in 10% formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
-
Image Analysis:
-
Acquire images of the stained liver sections using a microscope.
-
Quantify the area of bile infarcts (necrotic areas with bile plugs) using image analysis software. Express the bile infarct area as a percentage of the total liver section area.
-
Conclusion
This compound is a key metabolite in the detoxification of bile acids, and its levels are significantly altered in cholestatic conditions. The interplay between TCA3S and Sortilin 1 provides a promising avenue for research into the mechanisms of cholestatic liver injury and the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a foundation for researchers to investigate the role of this important molecule in health and disease.
References
An In-depth Technical Guide to 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. This document details its physicochemical properties, explores its role in key signaling pathways, discusses its implications in apoptosis, and provides detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding and utilizing this compound in their studies.
Physicochemical Properties
3-Sulfo-taurocholic Acid Disodium Salt is a derivative of taurocholic acid where a sulfate (B86663) group is attached at the 3-position of the steroid nucleus. This modification significantly alters its physicochemical properties, most notably increasing its hydrophilicity.
| Property | Value | References |
| Molecular Weight | 639.73 g/mol | |
| Chemical Formula | C₂₆H₄₃NNa₂O₁₀S₂ | |
| CAS Number | 71781-33-4 | |
| Appearance | White to off-white solid | |
| Synonyms | TCA3S disodium salt, Taurocholic Acid 3-sulfate disodium salt, 3-Sulfocholyl Taurine disodium salt |
Signaling Pathways
The biological activity of this compound is intrinsically linked to the signaling pathways modulated by its parent compound, taurocholic acid (TCA), and the significant impact of sulfation on its chemical nature. Sulfation is a primary mechanism for bile acid detoxification, increasing their water solubility and facilitating their elimination, which in turn reduces their cellular toxicity.[1]
Sphingosine-1-Phosphate Receptor 2 (S1PR2) Signaling
Taurocholic acid is a known agonist of the G protein-coupled receptor, Sphingosine-1-Phosphate Receptor 2 (S1PR2).[2][3] Activation of S1PR2 by TCA initiates a cascade of intracellular events, including the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt).[2][3] This pathway is implicated in various cellular processes, including cell proliferation, migration, and survival.
The effect of 3-sulfation on the interaction with S1PR2 has not been definitively elucidated in the available literature. However, the increased hydrophilicity due to the sulfate group likely alters the binding affinity and subsequent activation of S1PR2 compared to the non-sulfated TCA. It is plausible that the bulky and negatively charged sulfate group may hinder the interaction with the receptor, potentially acting as a competitive antagonist or a biased agonist.
Farnesoid X Receptor (FXR) Signaling
Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis.[4][5][6][7] Bile acids are the natural ligands for FXR, and their binding regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.[6][7]
Sulfation of bile acids generally reduces their ability to activate FXR.[4] This is a key aspect of their detoxification, as it prevents the feedback inhibition of bile acid synthesis and promotes their excretion. Therefore, it is anticipated that this compound is a significantly weaker FXR agonist than TCA.
Role in Apoptosis
The role of bile acids in apoptosis is complex and largely dependent on their hydrophobicity. Hydrophobic bile acids, such as deoxycholic acid and chenodeoxycholic acid, are generally considered pro-apoptotic, inducing cell death through various mechanisms including mitochondrial damage and activation of death receptor pathways. Conversely, hydrophilic bile acids like ursodeoxycholic acid (UDCA) are known to be anti-apoptotic and are used therapeutically in certain liver diseases.[8]
Sulfation significantly increases the hydrophilicity of bile acids, thereby reducing their cytotoxic potential.[1] While the direct apoptotic or anti-apoptotic effects of this compound have not been extensively studied, it is reasonable to infer that it is significantly less pro-apoptotic than its non-sulfated precursor, TCA. In fact, some studies suggest that certain conjugated bile salts can induce resistance to apoptosis through NF-κB-mediated pathways.[9][10] A related compound, taurolithocholate 3-sulfate, has been shown to induce apoptosis, but this is a more hydrophobic bile acid, and its actions may not be representative of this compound.[11]
Experimental Protocols
Synthesis of this compound
This protocol is based on general methods for the sulfation of bile acids.
Materials:
-
Taurocholic Acid Sodium Salt
-
Sulfur trioxide-triethylamine complex
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve Taurocholic Acid Sodium Salt in anhydrous DMF.
-
Slowly add a molar excess (e.g., 1.2 equivalents) of sulfur trioxide-triethylamine complex to the solution while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dissolve the crude product in a minimal amount of methanol.
-
Add a methanolic solution of NaOH to convert the product to the disodium salt.
-
Precipitate the final product by the addition of diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Purification and Characterization
Purification:
-
The synthesized this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica (B1680970) gel using a polar solvent system.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the product using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and the position of the sulfate group using ¹H and ¹³C NMR.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.
Analytical Method: LC-MS/MS
This method provides a framework for the quantitative analysis of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724)/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M-2Na+H]⁻
-
Product Ions: Specific fragment ions of 3-Sulfo-taurocholic Acid.
Sample Preparation:
-
For serum or plasma samples, perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject an aliquot into the LC-MS/MS system.
Conclusion
This compound represents an important metabolite in the detoxification pathway of bile acids. Its increased hydrophilicity due to sulfation likely attenuates the biological activities observed for its parent compound, taurocholic acid, particularly in the context of S1PR2 and FXR signaling, and apoptosis. Further research is warranted to fully elucidate the specific interactions and functional consequences of this sulfated bile acid in various physiological and pathological conditions. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of this compound, facilitating future investigations into its biological role.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acids and sphingosine-1-phosphate receptor 2 in hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 8. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile salts induce resistance to apoptosis through NF-kappaB-mediated XIAP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile Salts Induce Resistance to Apoptosis Through NF-κB-mediated XIAP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, a sulfated metabolite of the conjugated bile acid, taurocholic acid. Understanding the solubility of this compound is critical for its application in various research and drug development contexts, including studies on cholestatic liver injury and bile acid metabolism.[1][2] This document compiles available quantitative solubility data, outlines relevant experimental methodologies, and presents a visual workflow for bile acid analysis.
Solubility Profile of 3-Sulfo-taurocholic Acid Disodium Salt
The solubility of this compound has been determined in several common laboratory solvents. However, discrepancies in the reported values exist within the literature and supplier-provided data. The following table summarizes the available quantitative data. For comparison, the solubility of the parent compound, Taurocholic Acid, is also included where available, as it is known to be very soluble in water and ethanol.[3]
| Solvent | This compound | Taurocholic Acid (for comparison) |
| Dimethylformamide (DMF) | 1 mg/mL[4] or < 1 mg/mL (insoluble or slightly soluble)[5] | ~25 mg/mL[6][7] |
| Dimethyl Sulfoxide (DMSO) | 0.3 mg/mL[4] or < 1 mg/mL (insoluble or slightly soluble)[5] | ~20 mg/mL[6][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[4] or < 1 mg/mL (insoluble or slightly soluble)[5] | ~3 mg/mL[6] |
| Water | No data available | Very soluble[3] |
| Ethanol | No data available | Very soluble[3] |
| Methanol | No data available | Data not readily available |
Experimental Protocols
Determination of Aqueous and Organic Solvent Solubility
A common method to determine the solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Workflow for Bile Acid Analysis in Biological Samples
The analysis of bile acids, including this compound, from biological matrices typically involves extraction, separation, and detection.
Caption: A generalized workflow for the analysis of bile acids from biological samples.
Signaling Pathways
Specific signaling pathways directly involving this compound are not well-documented in current literature. Research has primarily focused on the broader roles of bile acids in metabolic regulation and signaling. For instance, the parent compound, taurocholic acid, is known to be involved in various metabolic processes.[1] Furthermore, related sulfated bile acids, such as taurolithocholate 3-sulphate, have been shown to affect intracellular calcium signaling.[8] The biological significance of the 3-sulfo moiety on taurocholic acid is an area of ongoing investigation, with studies indicating its elevated plasma levels in certain cholestatic conditions.[2]
The following diagram illustrates a simplified, general signaling pathway for bile acids, which may provide context for the potential roles of this compound.
Caption: A simplified overview of two major bile acid signaling pathways involving TGR5 and FXR.
References
- 1. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | MMP-2 Inhibitor | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, a sulfated metabolite of the conjugated primary bile acid, taurocholic acid.[1][2][3][4] It is intended to provide researchers, scientists, and drug development professionals with the necessary information for its safe use in a laboratory setting. This compound is a valuable tool in metabolic research, particularly in studies involving bile acid synthesis and metabolism, and as a biomarker for certain diseases.[2]
Chemical and Physical Properties
Proper identification and understanding of the physicochemical properties of a compound are crucial for its safe handling and use in experimental settings.
| Property | Value |
| Synonyms | 3-Sulfocholyl Taurine, TCA3S[1][3][5] |
| CAS Number | 71781-33-4[3][5] |
| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂[6] or C₂₆H₄₃NO₁₀S₂ • 2Na[3] |
| Molecular Weight | 639.73 g/mol [5][6] |
| Appearance | Crystalline solid[3][5] |
| Purity | ≥95%[3][5] |
| Solubility | DMF: 1 mg/ml, DMSO: 0.3 mg/ml, PBS (pH 7.2): 1 mg/ml[3] |
| Storage | Store at -20°C[2][3][5] |
Safety and Hazard Information
Based on available safety data sheets for structurally related compounds, 3-Sulfo-taurocholic Acid Disodium Salt should be handled with care. While one safety data sheet for a similar compound, Taurolithocholic Acid 3-sulfate, indicates it is not classified as hazardous under the Globally Harmonized System (GHS), another for Taurodeoxycholic acid, 3-sulfate (TDCA-3S) disodium salt suggests potential for skin and eye irritation.[7][8] Therefore, adherence to standard laboratory safety protocols is essential.
Hazard Identification and Precautionary Measures:
-
Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling:
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Experimental Use and Protocols
This compound is a metabolite of taurocholic acid and has been observed in studies of cholestatic liver injury.[1][4] For instance, its plasma levels are elevated in mice following bile duct ligation.[1][4] A structurally similar compound, 3-sulfo-taurolithocholic acid (TLC-S), has been used to investigate its effects on ATPase activity in colorectal cancer and rodent liver tissues.[10]
Example Experimental Workflow: Isolation of Postmitochondrial Subcellular Fraction
The following diagram outlines a typical workflow for isolating the postmitochondrial subcellular fraction for use in further experiments, such as assessing enzyme activity.[10]
Protocol for Assessing Mitochondrial Respiration
This protocol describes the assessment of oxygen consumption and ATP synthesis efficiency in isolated mitochondria using a polarographic technique with a Clark electrode.[10]
-
Isolate Mitochondria: Isolate mitochondria from tissue samples using differential centrifugation.
-
Prepare Incubation Medium: The incubation medium should contain 250 mmol/L sucrose, 10 mmol/L HEPES, 1 mmol/L EGTA, 1 mmol/L KH₂PO₄, and 1 mmol/L MgCl₂, at a pH of 7.2.[10]
-
Add Substrates: Use α-ketoglutarate (1 mmol/L) and succinate (B1194679) (0.35 mmol/L) as exogenous oxidative substrates.[10]
-
Introduce Test Compound: Add this compound at the desired concentration.
-
Measure Oxygen Consumption: Assess the rate of oxygen consumption in various metabolic states using a polarographic chamber with a Clark electrode.[10]
Signaling Pathway Involvement
Bile acids, including their sulfated forms, are known to modulate various cellular signaling pathways. For example, secondary bile acids can influence the Wnt/β-catenin pathway and NF-κB signaling, which are implicated in cell proliferation and cancer development.[10] The inhibition of Na+/K+ ATPase activity by compounds like TLC-S can lead to increased intracellular sodium levels, affecting ion gradients and bile salt absorption.[10]
Storage and Disposal
Storage:
-
Store this compound in a freezer at -20°C under an inert atmosphere and protected from light.[2]
Disposal:
-
Dispose of contents and container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[8]
This technical guide is intended for informational purposes for research use only and is not for human or veterinary use.[5][7] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. This compound | MMP-2 Inhibitor | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. isotope.com [isotope.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Animal Models of Liver Injury Using 3-Sulfo-taurocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are increasingly recognized for their role in liver pathophysiology. Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of potentially cytotoxic bile acids in the liver, contributing to cellular damage and the progression of liver disease.[1][2][3] 3-Sulfo-taurocholic acid (3-S-TCA) is a sulfated, conjugated bile acid. While sulfation is generally considered a detoxification pathway for hydrophobic bile acids, increasing their water solubility and facilitating their elimination, some sulfated bile acids have been shown to retain or even gain cholestatic potential.[4][5][6]
Although animal models using parent bile acids like taurocholic acid (TCA) to induce liver injury are established, a standardized and validated animal model of liver injury induced by the direct, exogenous administration of 3-Sulfo-taurocholic Acid is not extensively documented in the current scientific literature. The following application notes and protocols are therefore proposed based on established methodologies for similar compounds, providing a framework for investigating the specific hepatotoxic potential of 3-S-TCA.
Mechanism of Bile Acid-Induced Liver Injury
The accumulation of hydrophobic bile acids in hepatocytes can trigger a cascade of events leading to liver injury. These mechanisms include:
-
Disruption of Cell Membranes: The detergent properties of bile acids can solubilize lipid membranes, leading to cell lysis.[6]
-
Mitochondrial Dysfunction: Bile acids can induce the mitochondrial permeability transition, leading to uncoupling of oxidative phosphorylation, ATP depletion, and the release of pro-apoptotic factors.[3][7]
-
Endoplasmic Reticulum (ER) Stress: Accumulation of bile acids can cause ER stress, leading to the unfolded protein response and apoptosis.[2]
-
Inflammatory Response: Bile acids can act as damage-associated molecular patterns (DAMPs), triggering an innate immune response and promoting inflammation.[2]
The sulfation of bile acids can modulate their physicochemical and biological properties, potentially altering their toxicity.[4]
Proposed Experimental Protocols
The following protocols are suggested for inducing and evaluating liver injury using 3-S-TCA in rodent models. These are based on protocols for other bile acids and should be optimized for specific research questions.
Protocol 1: Acute Cholestatic Liver Injury Model (Intravenous Administration)
This model is designed to assess the immediate cholestatic and hepatotoxic effects of 3-S-TCA.
Materials:
-
3-Sulfo-taurocholic Acid sodium salt
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for cannulation
-
Blood collection tubes (with and without anticoagulant)
-
Formalin (10% neutral buffered)
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Preparation of 3-S-TCA Solution: Dissolve 3-S-TCA in sterile saline to the desired concentration. The concentration should be determined based on dose-ranging studies, starting with doses similar to those used for other cholestatic bile acids (e.g., 100 nmol/min/100g body weight).[5]
-
Surgical Preparation: Anesthetize the rat and perform a laparotomy to expose the bile duct and a suitable vein (e.g., jugular or femoral vein) for cannulation.
-
Bile Duct and Venous Cannulation: Cannulate the common bile duct for bile collection and the selected vein for infusion of 3-S-TCA.
-
Induction of Injury: Infuse the 3-S-TCA solution intravenously at a constant rate for a defined period (e.g., 180 minutes).[5] A control group should receive a saline infusion.
-
Monitoring and Sample Collection:
-
Monitor bile flow throughout the infusion period.
-
Collect blood samples at baseline and at the end of the experiment for biochemical analysis.
-
At the end of the experiment, euthanize the animal and collect the liver.
-
-
Tissue Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
Protocol 2: Sub-chronic Liver Injury Model (Dietary Administration)
This model is suitable for studying the effects of sustained exposure to 3-S-TCA, potentially leading to fibrosis.
Materials:
-
3-Sulfo-taurocholic Acid sodium salt
-
Standard rodent chow
-
Male C57BL/6 mice (8-10 weeks old)
-
Metabolic cages (optional)
-
Blood collection supplies
-
Tissue processing reagents as in Protocol 1
Procedure:
-
Animal Acclimatization: Acclimatize mice as described above.
-
Diet Preparation: Incorporate 3-S-TCA into the standard rodent chow at a specified concentration (e.g., 0.5% or 1% w/w, based on protocols for TCA).[8] Prepare a control diet without 3-S-TCA.
-
Induction of Injury: Feed the mice with the 3-S-TCA-supplemented or control diet for a period of 1 to 4 weeks.[8]
-
Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.
-
Sample Collection: At the end of the study period, euthanize the mice and collect blood and liver tissue as described in Protocol 1.
Data Presentation: Key Parameters to Measure
The following tables summarize key quantitative data that should be collected and analyzed in these models.
Table 1: Biochemical Markers of Liver Injury
| Parameter | Method | Expected Change with Injury |
| Alanine Aminotransferase (ALT) | Serum biochemical assay | Increased |
| Aspartate Aminotransferase (AST) | Serum biochemical assay | Increased |
| Alkaline Phosphatase (ALP) | Serum biochemical assay | Increased |
| Total Bilirubin | Serum biochemical assay | Increased |
| Total Bile Acids | Serum enzymatic assay | Increased |
Table 2: Histopathological Evaluation
| Feature | Staining Method | Description |
| Necrosis | Hematoxylin & Eosin (H&E) | Presence and location of dead hepatocytes |
| Inflammation | H&E | Infiltration of inflammatory cells |
| Cholestasis | H&E | Presence of bile plugs in canaliculi |
| Fibrosis | Masson's Trichrome, Sirius Red | Deposition of collagen fibers |
| Apoptosis | TUNEL assay, Cleaved Caspase-3 IHC | Staining of apoptotic cells |
Table 3: Gene and Protein Expression Analysis
| Marker | Method | Pathway/Process | Expected Change with Injury |
| TNF-α, IL-6, IL-1β | qRT-PCR, ELISA | Inflammation | Increased |
| α-SMA, Collagen I | qRT-PCR, Western Blot, IHC | Fibrosis | Increased |
| CYP7A1 | qRT-PCR, Western Blot | Bile Acid Synthesis | Decreased (feedback inhibition) |
| BSEP, MRP2 | qRT-PCR, Western Blot | Bile Acid Transport | Altered expression |
Visualizations
Signaling Pathway of Bile Acid-Induced Hepatocyte Injury
Caption: Mechanisms of bile acid-induced hepatocyte injury.
Experimental Workflow for Acute 3-S-TCA Liver Injury Model
Caption: Workflow for the acute intravenous 3-S-TCA liver injury model.
Conclusion
The provided protocols offer a foundational approach for investigating the hepatotoxic effects of 3-Sulfo-taurocholic Acid in vivo. Researchers should perform pilot studies to determine the optimal dose and duration of 3-S-TCA administration for their specific research objectives. Careful monitoring and a comprehensive analysis of biochemical, histological, and molecular endpoints are crucial for characterizing the liver injury phenotype induced by this sulfated bile acid. These models will be valuable for elucidating the specific role of sulfation in bile acid toxicity and for the preclinical evaluation of novel therapeutics for cholestatic liver diseases.
References
- 1. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response [insight.jci.org]
- 3. Review article: therapeutic bile acids and the risks for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Monohydroxy bile salt sulfates: tauro-3 beta-hydroxy-5-cholenoate-3-sulfate induces intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid-induced liver toxicity: relation to the hydrophobic-hydrophilic balance of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Taurocholic Acid on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Sulfo-taurocholic Acid Disodium Salt in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt is a sulfated, taurine-conjugated primary bile acid. In humans, bile acid sulfation is a key metabolic pathway for the detoxification and elimination of bile acids, particularly in cholestatic conditions.[1][2] The addition of a sulfate (B86663) group, catalyzed by sulfotransferase 2A1 (SULT2A1), increases the water solubility of the bile acid, facilitating its excretion in urine and feces and reducing its potential toxicity.[1][2][3][4] Accurate and sensitive quantification of 3-Sulfo-taurocholic Acid in biological matrices is crucial for studying liver function, bile acid homeostasis, and drug-induced liver injury. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, 3-Sulfo-taurocholic Acid-d4 Disodium Salt, is recommended for accurate quantification.[5]
Metabolic Pathway: Taurocholic Acid Sulfation
The sulfation of taurocholic acid is a critical step in its metabolism, primarily occurring in the liver. This biotransformation is catalyzed by the enzyme Sulfotransferase 2A1 (SULT2A1), which transfers a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of taurocholic acid.[1][3][4] This process increases the hydrophilicity of the bile acid, promoting its elimination from the body.
Figure 1: Enzymatic sulfation of Taurocholic Acid by SULT2A1.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Protein precipitation is suitable for plasma and serum, while solid-phase extraction (SPE) is recommended for more complex matrices like urine and bile to remove interfering substances.
Protocol 1.1: Protein Precipitation for Serum and Plasma Samples
This method is a rapid and straightforward approach for the extraction of bile acids from serum and plasma.
Materials:
-
Serum or plasma samples
-
Ice-cold acetonitrile (B52724)
-
Deuterated internal standard (3-Sulfo-taurocholic Acid-d4 Disodium Salt) working solution
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 methanol (B129727):water)
Procedure:
-
To 100 µL of serum or plasma, add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 1.2: Solid-Phase Extraction (SPE) for Urine and Bile Samples
SPE is utilized to clean up and concentrate bile acids from complex matrices like urine and bile.
Materials:
-
Urine or bile samples
-
Deuterated internal standard (3-Sulfo-taurocholic Acid-d4 Disodium Salt) working solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
Elution solvent (e.g., methanol)
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of urine or diluted bile, add 20 µL of the internal standard working solution.
-
Load the sample onto the preconditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the bile acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Workflow for sample preparation.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
A reverse-phase C18 column is typically used for the separation of bile acids.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 20% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
2.2. Mass Spectrometry Conditions
Negative electrospray ionization (ESI) is the preferred mode for the analysis of sulfated bile acids.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
2.3. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions can be used for the quantification of 3-Sulfo-taurocholic Acid and its deuterated internal standard. Users should optimize the collision energies and other compound-specific parameters for their specific instrument. Taurine-conjugated bile acids typically show a characteristic fragment at m/z 80.0, and sulfo-conjugated bile acids can produce a fragment at m/z 94.0.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-Sulfo-taurocholic Acid | 594.3 | 80.0 | 50 | Optimize |
| 3-Sulfo-taurocholic Acid | 594.3 | 94.0 (confirmatory) | 50 | Optimize |
| 3-Sulfo-taurocholic Acid-d4 (Internal Standard) | 598.3 | 80.0 | 50 | Optimize |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared using a series of known concentrations of this compound spiked with a constant concentration of the deuterated internal standard. The concentration of the analyte in the samples is then determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Table 1: Example Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 15,500 | 101,500 | 0.153 |
| 50 | 76,000 | 99,800 | 0.761 |
| 100 | 152,000 | 100,500 | 1.512 |
| 500 | 755,000 | 99,900 | 7.558 |
| 1000 | 1,510,000 | 100,200 | 15.070 |
Table 2: Quantitative Data Summary from a Hypothetical Study
| Sample ID | Matrix | Concentration of 3-Sulfo-taurocholic Acid (ng/mL) |
| Control 1 | Plasma | 5.2 |
| Control 2 | Plasma | 6.8 |
| Patient A | Plasma | 25.4 |
| Patient B | Plasma | 42.1 |
| Control 3 | Urine | 15.7 |
| Patient C | Urine | 150.3 |
Conclusion
The provided protocols offer a robust framework for the quantitative analysis of this compound in various biological matrices using LC-MS/MS. Adherence to these guidelines, coupled with instrument-specific optimization, will enable researchers to obtain accurate and reproducible data, contributing to a better understanding of bile acid metabolism in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure of mouse cytosolic sulfotransferase SULT2A8 provides insight into sulfonation of 7α-hydroxyl bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile salt sulfotransferase - Wikipedia [en.wikipedia.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Sulfo-taurocholic Acid in Plasma Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Bile acids (BAs) are critical signaling molecules involved in the metabolism of lipids and glucose, and their profiles can be indicative of various metabolic and hepatobiliary diseases.[1] Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids.[2] 3-Sulfo-taurocholic Acid (TCA-S), a sulfated and taurine-conjugated bile acid, is an important biomarker whose accurate quantification in plasma is essential for studying liver function, drug-induced liver injury (DILI), and diseases like intrahepatic cholestasis of pregnancy.[3][4] This document provides a detailed protocol for the sensitive and robust quantification of 3-Sulfo-taurocholic Acid in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle This method employs a simple protein precipitation step for plasma sample preparation, followed by reversed-phase liquid chromatography for the separation of 3-Sulfo-taurocholic Acid from other endogenous components.[5][6] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1] A stable isotope-labeled internal standard (IS), such as D4-Taurocholic Acid, is used to ensure high accuracy and precision.[1]
Experimental Protocols
Materials and Reagents
-
Standards: 3-Sulfo-taurocholic Acid (TCA-S), D4-Taurocholic Acid (TCA-d4) or other suitable deuterated bile acid internal standard.[1][6]
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and water.[1][7]
-
Plasma: Human plasma (K2-EDTA), bile acid-depleted serum/plasma for calibration curve preparation.[4][5]
-
Equipment:
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Sulfo-taurocholic Acid and the internal standard (e.g., D4-Taurocholic Acid) in methanol to prepare individual stock solutions. Store at -20°C.[1]
-
Working Standard Solutions: Serially dilute the primary stock solution with a methanol/water (1:1, v/v) mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock with methanol to a final concentration of approximately 100-200 ng/mL. This concentration may require optimization.
Plasma Sample Preparation (Protein Precipitation)
The protein precipitation method is a rapid and effective technique for extracting bile acids from plasma.[2][5]
-
Aliquot Sample: Pipette 50 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.[6][7]
-
Add Internal Standard: Add 10-20 µL of the IS working solution to each tube (except for blank matrix samples) and vortex briefly.[5][7]
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (or 4 volumes of acetonitrile containing 1% formic acid) to each tube.[6][9]
-
Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute.[5] Centrifuge at 13,000-14,000 rpm for 10-20 minutes at 4°C to pellet the precipitated proteins.[1][5]
-
Collect Supernatant: Carefully transfer the supernatant to a clean HPLC vial, with or without a microinsert, for analysis.[1][6] Alternatively, the supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase (e.g., 200 µL of 35% methanol in water) to enhance sensitivity.[6]
Figure 1. Workflow for plasma sample preparation and analysis.
LC-MS/MS Method
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| System | UPLC or HPLC System[7][8] |
| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, <2 µm[5][7] |
| Column Temp. | 40 - 50 °C[5][7] |
| Mobile Phase A | Water with 0.1% Formic Acid[4][7] |
| Mobile Phase B | Acetonitrile/Methanol (ratio varies) with 0.1% Formic Acid[4][7] |
| Flow Rate | 0.3 - 0.5 mL/min[1][7] |
| Injection Vol. | 2 - 10 µL[5][10] |
| Gradient | 0-2 min, 25% B; 2-15 min, 25-65% B; 15-18 min, 65% B; 18-20 min, 100% B; followed by re-equilibration. (Gradient must be optimized)[1][4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer[1][5] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][5] |
| Ion Spray Voltage | -4200 to -4500 V[1][7] |
| Source Temp. | 450 - 500 °C[1][7] |
| Nebulizer Gas | 35 - 40 psi[1][7] |
| Curtain Gas | ~35 psi[1] |
| Collision Gas | Nitrogen[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| 3-Sulfo-taurocholic Acid | 594.3 | 80.0 | 100-150 | Optimized |
| D4-Taurocholic Acid (IS) | 518.3 | 80.0 | 100-150 | Optimized |
Note: The product ion m/z 80 corresponds to the [SO3]⁻ fragment from the taurine (B1682933) moiety.[1] Precursor and product ions should be confirmed by direct infusion of standards.
Data Presentation and Performance
Data Analysis
Quantification is performed by constructing a calibration curve using a weighted (1/x or 1/x²) linear regression. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentration of 3-Sulfo-taurocholic Acid in the plasma and QC samples is then determined from this curve.
Figure 2. Logical flow of the data quantification process.
Typical Method Performance Characteristics
The described method is capable of achieving high sensitivity, accuracy, and precision, as summarized in the table below. These values are representative and should be confirmed during in-house method validation.
Table 4: Summary of Quantitative Performance
| Parameter | Typical Result |
|---|---|
| Linearity (r²) | > 0.995[5] |
| Calibration Range | 1 - 1000 ng/mL[2][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 3.5 ng/mL[4][5] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | > 80%[4] |
Performance data is synthesized from typical bile acid quantification assays.[4][5]
Conclusion This application note details a robust and sensitive LC-MS/MS method for the quantification of 3-Sulfo-taurocholic Acid in plasma. The protocol, featuring a simple protein precipitation extraction and standard reversed-phase chromatography, is well-suited for high-throughput analysis in clinical research and drug development settings. The method provides the necessary accuracy and precision to support studies investigating liver function and metabolic disorders.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Bile Duct Ligation Studies with 3-Sulfo-taurocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile duct ligation (BDL) is a widely utilized experimental model to induce obstructive cholestasis and study the subsequent inflammatory and fibrotic liver injury. This model mimics the pathophysiology of human cholestatic liver diseases, providing a valuable platform for investigating disease mechanisms and evaluating potential therapeutic interventions. 3-Sulfo-taurocholic acid (3-S-TCA) is a sulfated bile acid. While the precise effects of 3-S-TCA in the context of BDL-induced liver injury are a subject of ongoing research, this document provides a detailed protocol for conducting such studies. The following sections outline the necessary materials, step-by-step procedures for the BDL surgery, a proposed protocol for 3-S-TCA administration, and methods for sample collection and analysis.
I. Experimental Protocols
A. Animal Model
The most common animal models for BDL studies are mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley or Wistar). The choice of species and strain may depend on the specific research question. Typically, male animals aged 8-12 weeks are used to ensure consistency and avoid hormonal variations.[1][2][3]
B. Bile Duct Ligation (BDL) Surgical Procedure
This protocol describes a complete obstruction of the common bile duct.[4][5][6]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical board and lamp
-
Sterile surgical instruments (scissors, forceps, retractors)
-
Surgical sutures (e.g., 6-0 silk or vicryl)
-
Sterile drapes, swabs, and saline solution (0.9% NaCl)
-
Povidone-iodine and 70% ethanol (B145695) for disinfection
-
Analgesics (e.g., buprenorphine)
-
Post-operative warming pad
Surgical Workflow:
Figure 1: Experimental workflow for the bile duct ligation (BDL) surgical procedure.
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (B1672236) (1.5-2.0% for maintenance) and place it in a supine position on a surgical board.[3] Shave the abdominal area and disinfect the skin with povidone-iodine followed by 70% ethanol.[2][3]
-
Laparotomy: Make a midline abdominal incision of about 2.5 cm to expose the abdominal cavity.[2] Use a micro-retractor to hold the incision open.[3]
-
Bile Duct Identification and Ligation: Gently retract the liver to visualize the common bile duct, which runs alongside the portal vein and hepatic artery.[4] Carefully separate the bile duct from the surrounding vessels.[4] Place two ligatures of 6-0 silk or vicryl suture around the common bile duct and tie them securely.[2][4] A cut may be made between the two ligatures.
-
Closure: Rinse the abdominal cavity with sterile saline solution and replace the organs in their physiological position.[4] Close the abdominal wall in two layers (muscle and skin) using appropriate sutures.[2]
-
Sham Operation: For the control group, perform the same surgical procedure, including isolation of the common bile duct, but without ligation.
-
Post-Operative Care: Administer analgesics (e.g., buprenorphine, 0.1 mg/kg subcutaneously) every 12 hours for the first 48 hours.[2][3] Provide subcutaneous saline (0.5 mL) for fluid resuscitation.[2] Allow the animals to recover on a warming pad and provide free access to food and water.[2]
C. Proposed Protocol for 3-Sulfo-taurocholic Acid (3-S-TCA) Administration
The following is a proposed protocol based on studies with other bile acids and sulfated compounds. The optimal dosage and administration route for 3-S-TCA should be determined empirically.
Materials:
-
3-Sulfo-taurocholic Acid (3-S-TCA)
-
Vehicle for dissolution (e.g., sterile saline or phosphate-buffered saline)
-
Administration supplies (e.g., gavage needles for oral administration, syringes and needles for injection)
Proposed Treatment Regimen:
-
Dosage: Based on studies with other bile acids, a starting dose in the range of 10-50 mg/kg body weight could be considered. Dose-response studies are recommended to determine the optimal effective dose.
-
Route of Administration: Oral gavage is a common method for administering compounds in rodent studies. Intraperitoneal or intravenous injections are alternative routes.
-
Frequency and Duration: Administration can begin 24 hours post-BDL surgery and continue daily for the duration of the study (e.g., 7, 14, or 21 days).
Experimental Groups:
-
Sham + Vehicle: Sham-operated animals receiving the vehicle.
-
Sham + 3-S-TCA: Sham-operated animals receiving 3-S-TCA.
-
BDL + Vehicle: BDL-operated animals receiving the vehicle.
-
BDL + 3-S-TCA: BDL-operated animals receiving 3-S-TCA.
D. Sample Collection and Analysis
At the end of the experimental period, euthanize the animals and collect blood and liver tissue for analysis.
1. Biochemical Analysis of Serum:
-
Collect blood via cardiac puncture into a heparinized syringe.[7]
-
Centrifuge the blood to separate the serum and store it at -20°C.[7]
-
Measure serum levels of the following markers of liver injury and cholestasis:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total and conjugated bilirubin
-
2. Histological Analysis of Liver Tissue:
-
Fix a portion of the liver in 4% paraformaldehyde solution overnight, then embed in paraffin.[2]
-
Cut tissue sections and perform the following staining:
-
Fibrosis can be semi-quantitatively scored based on the extent of periportal and perisinusoidal fibrosis.[4]
3. Gene and Protein Expression Analysis:
-
Snap-freeze a portion of the liver tissue in liquid nitrogen and store at -80°C for subsequent analysis of gene and protein expression related to inflammation, fibrosis, and bile acid metabolism (e.g., via qPCR, Western blotting, or immunohistochemistry).
II. Data Presentation
The following tables summarize typical quantitative data obtained from BDL studies. These values can serve as a reference for expected outcomes in the vehicle-treated BDL group.
Table 1: Typical Serum Biochemical Parameters After Bile Duct Ligation
| Parameter | Sham | BDL (3-7 days) | BDL (14-21 days) | Unit | Reference |
| ALT | ~20-50 | ↑↑↑ (5-10 fold) | ↑↑ | U/L | [4] |
| AST | ~50-150 | ↑↑↑ (5-10 fold) | ↑↑ | U/L | [4] |
| ALP | ~100-300 | ↑↑↑ | ↑↑↑ | U/L | [7][8] |
| Total Bilirubin | ~0.1-0.2 | ↑↑↑ | ↑↑↑ | mg/dL | [6][9] |
Table 2: Semi-Quantitative Scoring of Liver Fibrosis After Bile Duct Ligation
| Time Point | Periportal Fibrosis Score (0-4) | Perisinusoidal Fibrosis Score (0-2) | Total Fibrosis Score (0-6) | Reference |
| Day 0 (Sham) | 0 | 0 | 0 | [4] |
| Day 10 | Develops | Develops | Increasing | [4] |
| Day 20 | Reaches maximum | Present | Steadily increases | [4] |
| Day 60 | Maintained | Present | ~4.8 | [4] |
III. Visualization of a Potential Signaling Pathway
Bile acids can modulate various signaling pathways involved in liver injury and fibrosis. Taurocholic acid (TCA), for instance, has been shown to activate hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, through the S1PR2/p38 MAPK/YAP signaling pathway.[10] The following diagram illustrates this proposed pathway.
Figure 2: Proposed signaling pathway for TCA-induced hepatic stellate cell activation.
References
- 1. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis [jove.com]
- 4. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 6. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and pathological changes in the heart following bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transport Assays with 3-Sulfo-Taurocholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro transport assays with 3-Sulfo-taurocholic acid, a representative sulfated bile acid. Understanding the interaction of such compounds with hepatic transporters is crucial for evaluating drug-induced liver injury (DILI) and other hepatotoxicities. The protocols outlined below are designed for cell-based and membrane vesicle-based assays to investigate the interaction of 3-Sulfo-taurocholic acid with key hepatic uptake and efflux transporters.
Introduction to 3-Sulfo-Taurocholic Acid and Hepatic Transporters
Sulfated bile acids are endogenous molecules formed during the metabolism of cholesterol. Their disposition in the liver is mediated by a series of uptake and efflux transporters. Drug-induced inhibition of these transporters can lead to the intracellular accumulation of bile acids, a hallmark of cholestatic DILI. 3-Sulfo-taurocholic acid, as a sulfated derivative of the primary conjugated bile acid taurocholic acid, is an important substrate for studying these interactions.
The primary hepatic transporters involved in the disposition of sulfated bile acids include:
-
Uptake Transporters (Basolateral Membrane):
-
Efflux Transporter (Canalicular Membrane):
This document provides protocols to assess whether 3-Sulfo-taurocholic acid is a substrate of these transporters and to evaluate the potential of new chemical entities (NCEs) to inhibit its transport.
Data Presentation: Kinetic Parameters of Related Bile Acids
The following table summarizes kinetic data for bile acids structurally related to 3-Sulfo-taurocholic acid, providing a reference for expected experimental outcomes.
| Transporter | Substrate | Experimental System | Km (µM) | Vmax (pmol/min/mg protein) | IC50 (µM) | Reference Compound |
| hNTCP | Taurocholic Acid | NTCP-transfected COS-7 cells | 17.4 | 1450 | - | - |
| rNtcp | [3H]-TCA | mNtcp-HEK293 cells | 99.3 | Not Reported | - | - |
| hNTCP | Perfluorobutane Sulfonate | stable CHO Flp-In cells | 39.6 | Not Reported | - | - |
| hNTCP | Perfluorohexane Sulfonate | stable CHO Flp-In cells | 112 | Not Reported | - | - |
| hNTCP | Perfluorooctane Sulfonate | stable CHO Flp-In cells | 130 | Not Reported | - | - |
| hASBT | Perfluorooctane Sulfonate | HEK293 cells | Not Reported | Not Reported | - | - |
| hBSEP | Fluorescent Bile Acid Derivative | hBSEP-expressing Sf9 cells | 23.1 | 623.2 | - | - |
| hBSEP | Pravastatin | hBSEP-expressing membrane vesicles | 124 | Not Reported | - | - |
| NTCP | Taurolithocholic acid | NTCP-HEK293 cells | 18.4 | Not Reported | 1.4 | [3H]TLC |
| ASBT | Taurolithocholic acid | ASBT-HEK293 cells | 5.9 | Not Reported | 4.0 | [3H]TLC |
| SOAT | Taurolithocholic acid | SOAT-HEK293 cells | 19.3 | Not Reported | 2.6 | [3H]TLC |
Experimental Protocols
Protocol 1: Uptake Transport Assay in Transfected Mammalian Cells
This protocol is designed to determine if 3-Sulfo-taurocholic acid is a substrate of hepatic uptake transporters like OATP1B1, OATP1B3, or NTCP. The method utilizes mammalian cell lines (e.g., HEK293 or CHO) stably expressing the transporter of interest.
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1, OATP1B3, or NTCP)
-
Parental HEK293 cells (for control)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 24-well plates
-
Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS)
-
Radiolabeled or fluorescently-tagged 3-Sulfo-taurocholic acid
-
Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding:
-
Seed transporter-expressing cells and parental cells into poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C, 5% CO2 for 48 hours.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) KHB.
-
Pre-incubate the cells in 0.5 mL of KHB for 10 minutes at 37°C.
-
Prepare the uptake buffer containing the desired concentration of labeled 3-Sulfo-taurocholic acid in KHB. For NTCP, ensure the buffer contains sodium. A sodium-free buffer can be used as a negative control for NTCP activity.[5]
-
To initiate the uptake, aspirate the pre-incubation buffer and add 0.2 mL of the uptake buffer to each well.
-
Incubate for a specific time (e.g., 2, 5, 10 minutes) at 37°C. Time-dependency should be established in initial experiments.
-
To terminate the uptake, aspirate the uptake buffer and immediately wash the cells three times with 1 mL of ice-cold KHB.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer an aliquot of the lysate for quantification of the substrate (e.g., scintillation counting or fluorescence measurement).
-
Use another aliquot to determine the protein concentration in each well using a BCA protein assay.
-
-
Data Analysis:
-
Calculate the uptake rate as pmol of substrate/mg of protein/min.
-
Subtract the uptake in parental cells from the uptake in transporter-expressing cells to determine the net transporter-mediated uptake.
-
For kinetic analysis, perform the assay with a range of substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: Efflux Transport Assay Using Membrane Vesicles
This protocol is to assess if 3-Sulfo-taurocholic acid is a substrate of efflux transporters like BSEP, using inside-out membrane vesicles prepared from cells overexpressing the transporter.
Materials:
-
Inside-out membrane vesicles from Sf9 or HEK293 cells expressing the transporter of interest (e.g., BSEP)
-
Control membrane vesicles from non-transfected cells
-
Vesicle transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4)
-
Radiolabeled or fluorescently-tagged 3-Sulfo-taurocholic acid
-
ATP and AMP solutions (in vesicle transport buffer)
-
Rapid filtration apparatus with glass fiber filters
-
Scintillation fluid and counter or fluorescence plate reader
Procedure:
-
Vesicle Preparation:
-
Thaw the membrane vesicles on ice immediately before use. Dilute to the desired protein concentration (e.g., 50 µg per reaction) with ice-cold vesicle transport buffer.
-
-
Transport Assay:
-
In a 96-well plate, pre-warm the vesicles (20 µL) at 37°C for 3 minutes.
-
Prepare the reaction mixture containing labeled 3-Sulfo-taurocholic acid and either ATP (for active transport) or AMP (as a negative control) in the vesicle transport buffer.
-
Initiate the transport by adding 30 µL of the reaction mixture to the pre-warmed vesicles. The final reaction volume is 50 µL.
-
Incubate at 37°C for a specific time (e.g., 1, 2, 5 minutes).
-
Terminate the transport by adding 200 µL of ice-cold vesicle transport buffer and immediately filtering the mixture through a glass fiber filter using a rapid filtration apparatus.
-
Wash the filters three times with 1 mL of ice-cold vesicle transport buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity. For fluorescent substrates, elute the substrate from the filter and measure the fluorescence.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
-
Subtract the ATP-dependent transport in control vesicles from that in transporter-expressing vesicles to determine the net transporter-mediated efflux.
-
Express the transport rate as pmol of substrate/mg of protein/min.
-
Determine kinetic parameters (Km and Vmax) by measuring transport at various substrate concentrations.
-
Visualizations
Caption: Workflow for the cell-based uptake transport assay.
Caption: Workflow for the membrane vesicle-based efflux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. BSEP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Frontiers | Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro [frontiersin.org]
Application Notes and Protocols: Deuterium-Labeled 3-Sulfo-Taurocholic Acid as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in complex biological systems.[1][2] Deuterium (B1214612) (²H), a stable isotope of hydrogen, allows for the investigation of metabolic pathways, bioavailability, and drug interactions.[2] This document provides detailed application notes and protocols for the use of deuterium-labeled 3-Sulfo-taurocholic Acid (d-TCA-3S) as a tracer in metabolic research.
3-Sulfo-taurocholic acid is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid.[3] Sulfation is a key detoxification pathway for hydrophobic bile acids in humans.[4] Studying the dynamics of d-TCA-3S can provide insights into bile acid metabolism, sulfation capacity, and enterohepatic circulation, which are critical in understanding liver diseases, drug-induced liver injury, and the influence of the gut microbiome on host metabolism.[3][5][6]
Applications
The use of deuterium-labeled 3-Sulfo-taurocholic Acid as a tracer can be applied to several areas of research:
-
Investigating Bile Acid Metabolism and Synthesis: Tracing the appearance of the deuterium label in downstream metabolites can elucidate the pathways and kinetics of bile acid transformation.
-
Assessing Enterohepatic Circulation: By administering d-TCA-3S and monitoring its reappearance in bile and plasma over time, researchers can quantify the efficiency of intestinal reabsorption and hepatic uptake.
-
Drug-Drug Interaction Studies: Evaluating the impact of a new drug candidate on the metabolism and circulation of d-TCA-3S can reveal potential interactions with bile acid transporters and metabolizing enzymes.
-
Probing Gut Microbiome Function: The gut microbiota extensively metabolizes bile acids.[6] Tracking the transformation of d-TCA-3S by gut bacteria can provide a functional readout of the microbiome's metabolic capacity.
-
Biomarker Discovery: Alterations in the metabolism of d-TCA-3S may serve as sensitive biomarkers for various metabolic and liver diseases.[5]
Experimental Protocols
The following are generalized protocols for in vivo and in vitro studies using d-TCA-3S. These should be adapted based on the specific research question and experimental model.
In Vivo Tracer Study in a Rodent Model
This protocol outlines a typical workflow for an in vivo study to trace the metabolic fate of d-TCA-3S in a mouse model.
1. Materials and Reagents:
-
Deuterium-labeled 3-Sulfo-taurocholic Acid (e.g., 3-Sulfo-taurocholic Acid-d4)
-
Vehicle for administration (e.g., saline, PBS)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
Tissue collection tools
-
Internal standards for LC-MS/MS analysis (e.g., a suite of isotopically labeled bile acids not including the d-TCA-3S being used as a tracer)
-
Solvents for extraction (e.g., methanol (B129727), acetonitrile)
-
LC-MS/MS system
2. Experimental Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Tracer Administration:
-
Prepare a sterile solution of d-TCA-3S in the chosen vehicle at a concentration suitable for the desired dose.
-
Administer the tracer to the animals. The route of administration (e.g., oral gavage, intravenous injection) will depend on the research question. For studying intestinal absorption and first-pass metabolism, oral gavage is appropriate. For studying hepatic uptake and biliary excretion directly, intravenous injection is preferred.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360 minutes). Plasma should be prepared and stored at -80°C.
-
Urine and feces can be collected over a 24-hour period using metabolic cages.
-
At the final time point, euthanize the animals and collect relevant tissues such as the liver, gallbladder, and sections of the intestine. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma/Serum: Thaw samples on ice. To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standards. Vortex thoroughly and centrifuge at high speed to precipitate proteins. Transfer the supernatant for analysis.[7]
-
Tissues: Homogenize a known weight of tissue in a suitable buffer. Perform a protein precipitation and extraction step similar to that for plasma.
-
Feces: Lyophilize and weigh a portion of the fecal sample. Extract bile acids using an appropriate solvent mixture (e.g., methanol/water).
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of d-TCA-3S and its potential metabolites. This typically involves using a C18 reverse-phase column and a gradient elution with mobile phases containing formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.[8]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-product ion transitions for the analyte and internal standards.
-
-
Data Analysis:
-
Calculate the concentration of d-TCA-3S and its metabolites in each sample.
-
Perform pharmacokinetic analysis on the plasma concentration-time data to determine parameters such as clearance, volume of distribution, and half-life.
-
Calculate the rate of appearance of labeled metabolites to assess metabolic flux.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Oral Administration | Intravenous Administration |
| Dose | 10 mg/kg | 1 mg/kg |
| Plasma Cmax (ng/mL) | 50 ± 12 | 150 ± 25 |
| Plasma Tmax (min) | 30 | 5 |
| AUC (0-t) (ng*min/mL) | 4500 ± 800 | 6000 ± 1100 |
| Fecal Excretion (% of dose) | 60 ± 15 | 5 ± 2 |
| Urinary Excretion (% of dose) | 5 ± 2 | 10 ± 3 |
In Vitro Hepatocyte Metabolism Study
This protocol describes how to assess the metabolism of d-TCA-3S in cultured hepatocytes.
1. Materials and Reagents:
-
Cryopreserved or fresh primary hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte culture medium
-
Deuterium-labeled 3-Sulfo-taurocholic Acid
-
Internal standards for LC-MS/MS
-
Cell lysis buffer
-
Solvents for extraction
2. Experimental Procedure:
-
Cell Culture: Plate hepatocytes according to the supplier's instructions and allow them to form a monolayer.
-
Tracer Incubation:
-
Prepare a solution of d-TCA-3S in culture medium at the desired concentration.
-
Remove the old medium from the cells and add the medium containing the tracer.
-
Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Sample Collection:
-
At each time point, collect the culture medium.
-
Wash the cells with ice-cold PBS and then lyse the cells to collect the intracellular fraction.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Prepare the medium and cell lysate samples for LC-MS/MS analysis using protein precipitation with cold methanol containing internal standards.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of d-TCA-3S and any detected metabolites in the medium and cell lysates over time.
-
Calculate the rate of uptake and metabolism of the tracer.
-
Quantitative Data Summary (Hypothetical)
| Time (min) | d-TCA-3S in Medium (pmol/well) | d-TCA-3S in Cells (pmol/well) | Metabolite X in Medium (pmol/well) |
| 0 | 1000 | 0 | 0 |
| 30 | 850 ± 50 | 120 ± 20 | 30 ± 8 |
| 60 | 720 ± 60 | 180 ± 25 | 100 ± 15 |
| 120 | 550 ± 70 | 250 ± 30 | 200 ± 28 |
Visualizations
Bile Acid Synthesis and Metabolism Pathway
Caption: Overview of bile acid synthesis and metabolism.
Experimental Workflow for In Vivo Tracer Study
Caption: Workflow for an in vivo tracer study.
Logical Relationship of Tracer Metabolism
References
- 1. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid analysis [sciex.com]
Application Notes and Protocols for Protein Solubilization using 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt is a sulfated derivative of the bile acid taurocholic acid.[1][2] Bile salts are amphipathic molecules that have been utilized in biochemical applications for the solubilization of lipids and proteins, particularly membrane-bound proteins. The addition of a sulfate (B86663) group to the steroid nucleus of bile acids significantly increases their hydrophilicity.[3][4][5] This alteration in chemical properties can influence their aggregation behavior and their interaction with proteins, potentially offering a milder alternative to harsher detergents that can denature protein structures.
These application notes provide a comprehensive guide to the use of this compound in protein solubilization experiments, with a focus on membrane proteins. The protocols outlined below are starting points and may require optimization for specific proteins and downstream applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, Taurocholic Acid, is provided in the table below. Understanding these properties is crucial for designing effective protein solubilization strategies.
| Property | This compound | Taurocholic Acid Sodium Salt | CHAPS |
| CAS Number | 71781-33-4[1][2] | 145-42-6 | 75621-03-3 |
| Molecular Formula | C26H43NNa2O10S2[2][6] | C26H44NNaO7S | C32H58N2O7S |
| Molecular Weight | 639.73 g/mol [6] | 537.68 g/mol | 614.88 g/mol |
| Structure | Sulfated bile salt | Bile salt | Zwitterionic sulfobetaine |
| Critical Micelle Concentration (CMC) | Not empirically determined; likely very high or does not form micelles due to high hydrophilicity.[3] | 3 - 11 mM | 4 - 8 mM |
| Solubility | Soluble in water and PBS (pH 7.2) at 1 mg/ml.[2] | Soluble in water. | Soluble in water. |
Key Considerations for Protein Solubilization
The effectiveness of a detergent in solubilizing proteins, particularly integral membrane proteins, is dependent on its ability to partition into the lipid bilayer and form mixed micelles with lipids and proteins. A critical parameter is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[7]
Experimental Protocols
The following protocols provide a general framework for using this compound for the solubilization of proteins from cellular membranes.
I. Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable buffer (e.g., PBS, Tris-HCl) to create a stock solution. A common stock concentration is 10% (w/v).
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for up to one week.
II. General Workflow for Membrane Protein Solubilization
The following diagram illustrates a typical workflow for the extraction and solubilization of membrane proteins.
Caption: A flowchart outlining the key steps in the solubilization of membrane proteins.
III. Detailed Protocol for Solubilization of Membrane Proteins
Materials:
-
Cell pellet expressing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a working concentration of this compound)
-
Refrigerated centrifuge and ultracentrifuge
-
Homogenizer or sonicator
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method such as dounce homogenization or sonication on ice.
-
-
Isolation of Crude Membranes:
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant containing the cytosolic proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of this compound should be determined empirically, starting with a range of 0.5% to 2% (w/v).
-
Incubate the suspension for 1-2 hours at 4°C with gentle agitation.
-
-
Clarification:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Downstream Processing:
-
The solubilized proteins are now ready for downstream applications such as affinity chromatography, immunoprecipitation, or electrophoresis. It is important to include a low concentration of the detergent in subsequent buffers to maintain protein solubility.
-
Optimization of Solubilization Conditions
The optimal conditions for protein solubilization are protein-dependent. The following parameters should be considered for optimization:
| Parameter | Recommended Range | Rationale |
| Detergent Concentration | 0.1% - 5% (w/v) | Higher concentrations may be needed for highly hydrophobic proteins, but may also lead to denaturation. |
| Protein Concentration | 1 - 10 mg/mL | A higher protein-to-detergent ratio can sometimes improve stability. |
| Temperature | 4°C - 37°C | Lower temperatures are generally preferred to minimize protease activity and protein denaturation. |
| Incubation Time | 30 minutes - 4 hours | Longer incubation times may improve solubilization efficiency but can also increase the risk of protein degradation. |
| pH | 6.0 - 9.0 | The optimal pH will depend on the stability of the target protein. |
| Ionic Strength | 50 mM - 500 mM NaCl | Salt concentration can influence both protein stability and detergent efficacy. |
Comparison with Other Detergents
The choice of detergent is critical for successful protein solubilization and maintaining protein integrity. The table below compares the general properties of this compound with other commonly used detergents.
| Detergent | Type | Key Characteristics |
| This compound | Sulfated Bile Salt (Anionic/Zwitterionic character) | High hydrophilicity, likely non-micellar or very high CMC. Potentially mild and less denaturing. |
| Taurocholic Acid | Bile Salt (Anionic) | Forms small micelles, can be denaturing at high concentrations. |
| CHAPS | Zwitterionic | Forms micelles, generally considered mild and non-denaturing, effective for maintaining protein function. |
| Triton X-100 | Non-ionic | Forms large micelles, can be difficult to remove, generally mild. |
| SDS (Sodium Dodecyl Sulfate) | Anionic | Strong, denaturing detergent, effectively solubilizes most proteins but disrupts native structure. |
Logical Relationship for Detergent Selection
The selection of an appropriate detergent is a critical step in any protein solubilization experiment. The following diagram illustrates the decision-making process.
Caption: A decision tree for selecting an appropriate detergent based on experimental goals.
Conclusion
This compound represents a potentially valuable tool for protein solubilization, particularly for applications where maintaining the native structure and function of the target protein is paramount. Its high hydrophilicity, likely resulting in non-micellar or very high CMC behavior, suggests it may act as a mild solubilizing agent. Researchers are encouraged to empirically determine the optimal conditions for their specific protein of interest. The protocols and data presented here provide a solid foundation for the successful application of this compound in protein research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pan-sulfation of bile salts markedly increases hydrophilicity and essentially abolishes self- and hetero-association with lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of complete sulfation of bile acids on bile formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Sulfated Bile Acids on ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-binding cassette (ABC) transporters and other ATPases play a crucial role in cellular homeostasis and the disposition of xenobiotics. Bile acids, particularly in their sulfated forms, are increasingly recognized as important signaling molecules and modulators of these transport proteins.[1][2][3] Understanding the interaction between sulfated bile acids and ATPases is critical for elucidating physiological processes and for the development of novel therapeutics. This document provides a detailed experimental protocol for a robust and high-throughput ATPase activity assay using a colorimetric malachite green-based method to screen the effects of various sulfated bile acids.
Sulfated bile acids, such as 3-sulfo-taurolithocholic acid (TLC-S), have been shown to modulate the activity of various ATPases, including Na+/K+-ATPase, Mg2+-ATPase, and Ca2+-ATPase.[4][5][6] The effects can be tissue-specific and may differ between healthy and diseased states, highlighting the importance of studying these interactions in relevant contexts.[4][5][6] This protocol is designed to be adaptable for various purified or membrane-bound ATPases and a panel of sulfated bile acids.
Materials and Methods
Materials
-
Purified ATPase (e.g., Na+/K+-ATPase, P-glycoprotein/ABCB1, BCRP/ABCG2) or membrane vesicles containing the ATPase of interest
-
Sulfated bile acids (e.g., Taurolithocholic acid 3-sulfate, Glycolithocholic acid sulfate)
-
ATP (disodium salt, special quality for enzyme assays)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in 3N H2SO4
-
Malachite Green Reagent B: 4.2% (w/v) Ammonium molybdate (B1676688) in 4N HCl
-
Malachite Green Reagent C: 34% (w/v) Sodium citrate
-
Phosphate (B84403) Standard (e.g., 1 mM KH2PO4)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 620-650 nm
Equipment
-
Incubator or water bath set to 37°C
-
Multichannel pipette
-
Vortex mixer
-
Centrifuge (for membrane vesicle preparation)
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 10x stock of the assay buffer and dilute to 1x with ultrapure water before use. The exact composition of the buffer may need to be optimized depending on the specific ATPase being studied.
-
ATP Stock Solution (100 mM): Dissolve the appropriate amount of ATP in ultrapure water and adjust the pH to 7.0 with NaOH. Store in small aliquots at -20°C.
-
Sulfated Bile Acid Stock Solutions (10 mM): Dissolve each sulfated bile acid in an appropriate solvent (e.g., DMSO or ethanol). Store at -20°C. Further dilutions should be made in the assay buffer.
-
Phosphate Standard Curve: Prepare a series of dilutions of the 1 mM phosphate standard in assay buffer, ranging from 0 to 100 µM.
-
Malachite Green Working Solution: Mix 100 volumes of Malachite Green Reagent A with 25 volumes of Malachite Green Reagent B. This working solution should be prepared fresh.
ATPase Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Enzyme Preparation: Dilute the purified ATPase or membrane vesicles to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Setup:
-
Add 10 µL of the diluted sulfated bile acid solutions to the appropriate wells of the 96-well plate. For control wells, add 10 µL of the corresponding vehicle.
-
Add 80 µL of the diluted enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding 10 µL of 10 mM ATP to each well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure that less than 20% of the ATP is hydrolyzed.
-
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding 25 µL of the Malachite Green Working Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
Data Analysis
-
Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.
-
Phosphate Calculation: Use the standard curve to determine the amount of inorganic phosphate (Pi) released in each well.
-
ATPase Activity Calculation: Calculate the specific activity of the ATPase in the presence and absence of the sulfated bile acids. The activity is typically expressed as nmol Pi/min/mg protein.
-
Data Normalization: Express the ATPase activity in the presence of sulfated bile acids as a percentage of the control (vehicle-treated) activity.
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from the ATPase activity assay.
Table 1: Effect of Sulfated Bile Acids on Na+/K+-ATPase Activity
| Sulfated Bile Acid | Concentration (µM) | ATPase Activity (nmol Pi/min/mg) | % of Control Activity |
| Control (Vehicle) | - | 150.2 ± 8.5 | 100% |
| TLC-S | 10 | 145.8 ± 7.2 | 97.1% |
| 50 | 125.6 ± 6.8 | 83.6% | |
| 100 | 98.1 ± 5.4 | 65.3% | |
| GCL-S | 10 | 148.1 ± 9.1 | 98.6% |
| 50 | 139.5 ± 8.3 | 92.9% | |
| 100 | 120.3 ± 7.9 | 80.1% |
TLC-S: Taurolithocholic acid 3-sulfate; GCL-S: Glycolithocholic acid sulfate. Data are presented as mean ± SD (n=3).
Table 2: IC50 Values of Sulfated Bile Acids for ATPase Inhibition
| Sulfated Bile Acid | ATPase Target | IC50 (µM) |
| TLC-S | Na+/K+-ATPase | 85.4 |
| P-glycoprotein | 62.1 | |
| GCL-S | Na+/K+-ATPase | >100 |
| P-glycoprotein | 95.2 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the ATPase activity assay.
Signaling Pathway
Caption: Modulation of ATPase activity by sulfated bile acids.
References
- 1. Physiological and molecular biochemical mechanisms of bile formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents [frontiersin.org]
- 5. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 3-Sulfo-taurocholic Acid in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-Sulfo-taurocholic Acid (TCA-3S) in metabolomics research. This document outlines its primary applications, detailed experimental protocols, and the necessary quality control measures to ensure data accuracy and reproducibility.
Introduction to 3-Sulfo-taurocholic Acid in Metabolomics
3-Sulfo-taurocholic Acid is a sulfated, taurine-conjugated primary bile acid. In the context of metabolomics, it serves as a significant biomarker and a valuable tool for quantitative analysis. Sulfation is a critical detoxification pathway for bile acids, increasing their water solubility and facilitating their excretion.[1] Altered levels of sulfated bile acids, including TCA-3S, have been associated with various pathological conditions, particularly cholestatic liver diseases.[1] Therefore, the accurate quantification of TCA-3S in biological matrices can provide crucial insights into disease mechanisms and drug-induced liver injury.
The primary applications of 3-Sulfo-taurocholic Acid in metabolomics studies are:
-
As a Biomarker: Elevated levels of TCA-3S in biofluids can be indicative of hepatobiliary dysfunction.
-
As an Internal Standard: A stable isotope-labeled version of TCA-3S is an ideal internal standard for the accurate quantification of other bile acids, helping to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for the accurate analysis of bile acids and is dependent on the biological matrix. Below are recommended protocols for plasma/serum, urine, and fecal samples.
2.1.1. Plasma/Serum Protein Precipitation
This is a straightforward method for the extraction of bile acids from plasma or serum.[2]
Materials:
-
Plasma or serum sample
-
Ice-cold acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., deuterated 3-Sulfo-taurocholic Acid in methanol)
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
2.1.2. Urine Solid-Phase Extraction (SPE)
SPE is recommended for urine samples to remove interfering substances and concentrate the analytes.[1]
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Phosphate-buffered saline (PBS, 50 mmol/L, pH 7.0)
-
SPE cartridges (e.g., C18)
-
Water
-
SPE manifold
Protocol:
-
Dilute 200 µL of urine with 800 µL of 50 mmol/L PBS containing the internal standard.[1]
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and polar interferences.
-
Elute the bile acids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2.1.3. Fecal Sample Extraction
Extraction from fecal samples is more complex due to the solid nature and high lipid content of the matrix.
Materials:
-
Lyophilized fecal sample
-
Extraction solvent (e.g., 75% ethanol)
-
Internal Standard (IS) solution
-
Homogenizer (e.g., bead beater)
-
Centrifuge
Protocol:
-
Weigh approximately 50 mg of lyophilized fecal sample into a 2 mL tube containing ceramic beads.
-
Add 1 mL of extraction solvent containing the internal standard.
-
Homogenize the sample using a bead beater for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For a cleaner extract, a subsequent SPE cleanup (as described for urine) can be performed.
-
The final extract is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of bile acids.
2.2.1. Chromatographic Conditions
Reverse-phase chromatography is typically employed for the separation of bile acids.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, gradually increase to elute the more hydrophobic bile acids. A typical gradient might run from 30% to 95% B over 15-20 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
2.2.2. Mass Spectrometry Conditions
Analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for 3-Sulfo-taurocholic Acid:
The specific precursor and product ions are essential for targeted analysis. For sulfated bile acids, a characteristic fragmentation is the loss of the sulfo group (SO3), which has a mass of 80 Da. For taurine-conjugated bile acids, a characteristic fragment ion for the taurine (B1682933) moiety is observed at m/z 80.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| 3-Sulfo-taurocholic Acid | 594.3 | 80.0 (Taurine fragment) | Compound-specific optimization required |
| 514.3 (Loss of SO₃) | Compound-specific optimization required | ||
| d4-3-Sulfo-taurocholic Acid (IS) | 598.3 | 80.0 (Taurine fragment) | Compound-specific optimization required |
| 518.3 (Loss of SO₃) | Compound-specific optimization required |
Note: Optimal collision energies are instrument-dependent and must be determined empirically by infusing a standard solution of the analyte.
Data Presentation and Quality Control
Quantitative Data Summary
All quantitative data should be summarized in clear, structured tables. This includes retention times, MRM transitions, and concentration ranges for calibration curves.
Table 1: LC-MS/MS Parameters for 3-Sulfo-taurocholic Acid
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|---|
| 3-Sulfo-taurocholic Acid | To be determined empirically | 594.3 | 80.0 | 50 | Optimized |
| 594.3 | 514.3 | 50 | Optimized | ||
| d4-3-Sulfo-taurocholic Acid (IS) | To be determined empirically | 598.3 | 80.0 | 50 | Optimized |
| | | 598.3 | 518.3 | 50 | Optimized |
Table 2: Calibration Curve and Quality Control Sample Performance
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | QC Low (ng/mL) Accuracy/Precision (%) | QC Mid (ng/mL) Accuracy/Precision (%) | QC High (ng/mL) Accuracy/Precision (%) |
|---|
| 3-Sulfo-taurocholic Acid | 1 - 1000 | >0.99 | 1 | e.g., 5 / <15% | e.g., 100 / <15% | e.g., 800 / <15% |
Quality Control Strategy
A robust quality control (QC) strategy is essential for reliable metabolomics data.
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as d4-3-Sulfo-taurocholic Acid, is crucial to correct for variability.
-
Calibration Curve: A calibration curve with a minimum of six non-zero points should be prepared in a surrogate matrix (e.g., charcoal-stripped serum) and run with each batch of samples.
-
Quality Control Samples: QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) and analyzed in triplicate at the beginning, middle, and end of each analytical run. The accuracy and precision of the QC samples should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Blank Samples: A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should be included in each run to assess for carryover and interference.
Visualizations
Bile Acid Sulfation Pathway
Caption: Overview of the bile acid sulfation pathway.
Experimental Workflow for TCA-3S Quantification
Caption: Workflow for 3-Sulfo-taurocholic Acid analysis.
These detailed application notes and protocols provide a robust framework for the incorporation of 3-Sulfo-taurocholic Acid analysis into metabolomics research, ensuring high-quality, reproducible data for a deeper understanding of its role in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Quantifying Sulfated Bile Acids by LC-MS
Welcome to the technical support center for the quantification of sulfated bile acids using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges in this demanding analytical application.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of sulfated bile acids by LC-MS challenging?
The quantification of sulfated bile acids presents several analytical hurdles due to their inherent physicochemical properties and the complexity of the biological matrices in which they are found.[1][2] Key challenges include:
-
Structural Similarity and Isomers: Bile acids, including their sulfated forms, are a diverse group of structurally similar compounds with numerous isomers.[3][4][5][6] This makes chromatographic separation difficult, often leading to co-elution and inaccurate quantification.
-
Matrix Effects: Biological samples such as plasma, urine, and feces are complex matrices. Co-eluting endogenous components can interfere with the ionization of sulfated bile acids in the mass spectrometer, causing ion suppression or enhancement, which can significantly impact accuracy and precision.[1][7][8][9][10]
-
In-Source Fragmentation: Sulfated bile acids can be prone to in-source fragmentation, where the sulfate (B86663) group is lost prior to detection. This can lead to the underestimation of the sulfated species and misidentification as their unconjugated counterparts.
-
Low Endogenous Concentrations: Many sulfated bile acids are present at low physiological concentrations, requiring highly sensitive and optimized LC-MS/MS methods for their detection and quantification.
-
Availability of Standards: The commercial availability of a comprehensive range of sulfated bile acid standards, particularly for less common isomers and conjugates, can be limited, complicating method development and validation.[3]
Q2: What are the common sample preparation techniques for sulfated bile acids, and which one should I choose?
The choice of sample preparation technique is critical for obtaining accurate and reproducible results. The most common methods are Solid-Phase Extraction (SPE), protein precipitation (PPT), and liquid-liquid extraction (LLE).[11][12] The optimal method depends on the biological matrix and the specific analytical goals.
-
Solid-Phase Extraction (SPE): This is a widely used and highly effective method for cleaning up and concentrating sulfated bile acids from various biological matrices.[11] It can provide high recovery and significantly reduce matrix effects.[7] Different sorbents (e.g., C18, polymeric) can be used, and the selection should be optimized for the specific application. A phospholipid-depletion SPE can be particularly useful for plasma and serum samples.[13]
-
Protein Precipitation (PPT): This is a simpler and faster method, often used for high-throughput analysis.[14] However, it may be less effective at removing interfering matrix components compared to SPE, potentially leading to more significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be effective for certain sample types, but it is often more labor-intensive and may have lower recovery for the more polar sulfated bile acids.
Q3: How can I improve the chromatographic separation of sulfated bile acid isomers?
Achieving good chromatographic separation of isomeric sulfated bile acids is crucial for accurate quantification. Here are some strategies:
-
Column Chemistry: The choice of the stationary phase is critical. While C18 columns are commonly used, other chemistries like phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivities and improve the resolution of closely eluting isomers.[5][15]
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent (methanol or acetonitrile), pH, and additives (e.g., ammonium (B1175870) acetate, formic acid), significantly impacts retention and selectivity.[2][4][16] Careful optimization of the gradient elution profile is necessary to resolve complex mixtures of sulfated bile acids.[3]
-
Temperature: Column temperature can also influence selectivity and peak shape. Operating at an elevated temperature can sometimes improve resolution and reduce analysis time.
Q4: What are matrix effects, and how can I minimize them?
Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[1][7][9]
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: As discussed in Q2, thorough sample cleanup using techniques like SPE is the first line of defense against matrix effects.[7]
-
Chromatographic Separation: Optimizing the chromatography to separate the analytes of interest from the bulk of the matrix components is crucial.
-
Use of Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended.[9] These compounds co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity for low-abundance analytes.
Q5: Where can I obtain sulfated bile acid standards?
The availability of a wide range of high-purity sulfated bile acid standards is essential for method development, validation, and accurate quantification. Several commercial vendors specialize in providing these standards. It is advisable to check the catalogs of companies such as:
-
Sigma-Aldrich (Merck)
-
Avanti Polar Lipids [17]
-
Cambridge Isotope Laboratories, Inc. [18]
-
IROA Technologies [19]
For novel or rare sulfated bile acids, custom synthesis may be necessary.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of sulfated bile acids.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[20] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. For bile acids, a slightly acidic mobile phase is often used.[2] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all connections are properly made.[13] |
| Sample Solvent Incompatibility | The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[20] |
Problem 2: Inconsistent or Low Analyte Response
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | Implement strategies to minimize matrix effects as described in FAQ Q4. Use a stable isotope-labeled internal standard for correction.[9] |
| In-source Fragmentation | Optimize the ion source parameters, particularly the fragmentor/cone voltage and source temperature, to minimize the premature fragmentation of the sulfate group.[9] Monitor for the characteristic neutral loss of SO3 (80 Da). |
| Poor Sample Recovery | Optimize the sample preparation method. Evaluate different SPE sorbents and elution solvents to maximize the recovery of sulfated bile acids.[21] |
| Analyte Instability | Ensure proper storage of samples and standards. Some bile acids may be susceptible to degradation. |
| MS Detector Issues | Check the MS detector tuning and calibration. Clean the ion source if necessary.[22] |
Problem 3: Retention Time Shifts
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate and consistent preparation of mobile phase components. |
| Column Degradation | The column may be aging or contaminated. Flush or replace the column. |
| Fluctuations in Column Temperature | Ensure the column oven is maintaining a stable temperature. |
| Air Bubbles in the System | Degas the mobile phases and purge the pump to remove any air bubbles.[22] |
| Matrix Effects | In some cases, severe matrix effects can cause shifts in retention time.[1][8] Improve sample cleanup to mitigate this. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Sulfated Bile Acid Recovery
| Sulfated Bile Acid | Protein Precipitation (PPT) - Acetonitrile (B52724) | Solid-Phase Extraction (SPE) - C18 | Liquid-Liquid Extraction (LLE) - Ethyl Acetate |
| Recovery (%) | Recovery (%) | Recovery (%) | |
| Glycolithocholic acid-3-sulfate (GLCA-S) | 85 ± 5 | 95 ± 3 | 70 ± 8 |
| Taurolithocholic acid-3-sulfate (TLCA-S) | 82 ± 6 | 92 ± 4 | 65 ± 9 |
| Glycochenodeoxycholic acid-3-sulfate (GCDCA-S) | 88 ± 4 | 97 ± 2 | 75 ± 7 |
| Taurochenodeoxycholic acid-3-sulfate (TCDCA-S) | 86 ± 5 | 94 ± 3 | 72 ± 8 |
| Glycocholic acid-3-sulfate (GCA-S) | 90 ± 3 | 98 ± 2 | 80 ± 6 |
| Taurocholic acid-3-sulfate (TCA-S) | 89 ± 4 | 96 ± 3 | 78 ± 7 |
Data is illustrative and based on typical performance. Actual recovery may vary depending on the specific protocol and matrix.
Table 2: Impact of Matrix Effects on the Quantification of Sulfated Bile Acids in Human Plasma
| Sulfated Bile Acid | Concentration in Neat Solution (ng/mL) | Apparent Concentration in Plasma Extract (ng/mL) | Matrix Effect (%) |
| GLCA-S | 10 | 6.5 | -35% (Suppression) |
| TLCA-S | 10 | 7.1 | -29% (Suppression) |
| GCDCA-S | 10 | 11.8 | +18% (Enhancement) |
| TCDCA-S | 10 | 8.2 | -18% (Suppression) |
This table demonstrates the potential for both ion suppression and enhancement in the absence of appropriate correction with an internal standard.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Sulfated Bile Acids from Human Plasma
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human Plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard solution (containing stable isotope-labeled sulfated bile acids)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard solution. Vortex briefly. Add 400 µL of ice-cold acetonitrile to precipitate proteins.[14]
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the sulfated bile acids with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Analysis of Sulfated Bile Acids
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B (linear gradient)
-
15-17 min: 70-95% B (linear gradient)
-
17-19 min: 95% B (hold)
-
19.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
MRM Transitions: (Examples)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| GLCA-S | 544.3 | 464.3 | 25 |
| TLCA-S | 594.3 | 80.0 (SO3) | 40 |
| GCDCA-S | 542.3 | 462.3 | 25 |
| TCDCA-S | 592.3 | 80.0 (SO3) | 40 |
| GCA-S | 560.3 | 480.3 | 28 |
| TCA-S | 610.3 | 80.0 (SO3) | 42 |
Note: MRM transitions and collision energies should be optimized for each specific instrument and analyte.[23][24]
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of sulfated bile acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. avantiresearch.com [avantiresearch.com]
- 18. Bile Acid Mixes â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 19. iroatech.com [iroatech.com]
- 20. agilent.com [agilent.com]
- 21. specartridge.com [specartridge.com]
- 22. shimadzu.at [shimadzu.at]
- 23. researchgate.net [researchgate.net]
- 24. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Sulfo-taurocholic Acid Concentration in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Sulfo-taurocholic Acid (3-S-TCA) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 3-Sulfo-taurocholic Acid (3-S-TCA) and what are its primary applications in cell-based assays?
3-Sulfo-taurocholic Acid (TCA3S) is a sulfated metabolite of the conjugated primary bile acid, taurocholic acid. In cell-based assays, it is often used to investigate the roles of sulfated bile acids in cellular signaling, particularly through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3][4] Its sulfation at the 3-position generally increases its water solubility and reduces its cytotoxicity compared to its unsulfated counterpart, making it a useful tool for studying bile acid physiology and pathophysiology in vitro.[5]
Q2: How should I prepare a stock solution of 3-S-TCA for cell culture experiments?
3-S-TCA disodium (B8443419) salt has limited solubility in common laboratory solvents.
-
Phosphate-Buffered Saline (PBS, pH 7.2): Solubility is less than 1 mg/mL.
-
Dimethyl Sulfoxide (DMSO): Solubility is less than 1 mg/mL.
-
Dimethylformamide (DMF): Solubility is less than 1 mg/mL.
For cell culture applications, it is recommended to prepare a fresh stock solution in sterile PBS (pH 7.2) or the desired cell culture medium. Due to its limited solubility, gentle warming and vortexing may be required to fully dissolve the compound. It is advisable to prepare the stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the volume of solvent added to the cell culture.
Q3: What is a typical working concentration range for 3-S-TCA in cell-based assays?
The optimal working concentration of 3-S-TCA is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on studies with related bile acids, a broad concentration range should be tested initially. A good starting point for a dose-response experiment would be from 1 µM to 500 µM. For example, studies with taurocholic acid on hepatic stellate cells have used concentrations ranging from 12.5 µM to 800 µM.[6] Since sulfation tends to decrease cytotoxicity, higher concentrations of 3-S-TCA may be tolerated by cells compared to unsulfated bile acids.[5]
Q4: Can 3-S-TCA interfere with common cell viability assays?
Yes, like other bile acids, 3-S-TCA has the potential to interfere with common cell viability assays.
-
MTT Assay: This assay measures mitochondrial reductase activity. Changes in cellular metabolism induced by 3-S-TCA, independent of cell viability, could affect the reduction of MTT to formazan (B1609692), leading to inaccurate results.[7][8][9] It is crucial to include appropriate vehicle controls and to visually inspect the cells for signs of cytotoxicity.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells. Some compounds can inhibit LDH activity, potentially leading to an underestimation of cytotoxicity.[10][11] It is recommended to perform a control experiment to test for any direct effects of 3-S-TCA on LDH activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in culture medium after adding 3-S-TCA. | 1. Poor solubility of 3-S-TCA at the working concentration. 2. Interaction with components in the serum or medium. | 1. Ensure the stock solution is fully dissolved before diluting into the medium. Prepare the final dilution immediately before adding it to the cells. 2. Test the solubility in a serum-free medium compared to a serum-containing medium. 3. Consider lowering the final concentration of 3-S-TCA. |
| High cell death or cytotoxicity at expected "effective" concentrations. | 1. The cell line is highly sensitive to 3-S-TCA. 2. The solvent concentration (if used) is too high. 3. Incorrect stock concentration calculation. | 1. Perform a dose-response curve starting from a lower concentration range (e.g., 0.1 µM). 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1% for DMSO). Run a vehicle control (medium + solvent). 3. Double-check all calculations for stock solution preparation and dilutions. |
| Inconsistent or non-reproducible results. | 1. Degradation of 3-S-TCA stock solution. 2. Variation in cell seeding density. 3. Fluctuation in incubation times. | 1. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below. 2. Ensure a consistent number of cells are seeded in each well. 3. Maintain consistent incubation times for all experiments. |
| No observable effect at high concentrations. | 1. The chosen cell line does not express the target receptors (e.g., FXR, TGR5) or uptake transporters. 2. The assay endpoint is not sensitive to the effects of 3-S-TCA. 3. Insufficient incubation time. | 1. Verify the expression of relevant receptors and transporters (e.g., OATPs, MRP2) in your cell line using techniques like RT-qPCR or Western blotting.[5][12][13] 2. Consider using a more sensitive assay, such as a reporter gene assay for FXR or TGR5 activation.[1] 3. Extend the incubation time, monitoring for any potential cytotoxicity. |
Data Presentation
Table 1: Solubility of 3-Sulfo-taurocholic Acid Disodium Salt
| Solvent | Concentration |
| PBS (pH 7.2) | < 1 mg/mL |
| DMSO | < 1 mg/mL |
| DMF | < 1 mg/mL |
Table 2: Example Concentration Ranges for Bile Acid Dose-Response Studies
| Bile Acid | Cell Line | Concentration Range | Reference |
| Taurocholic Acid (TCA) | LX-2, JS-1 (hepatic stellate cells) | 12.5 - 800 µM | [6] |
| Various Bile Acids | HepG2 (hepatoblastoma) | 10 - 1000 µM | [14] |
| Crude Bile | HepG2, CCRF-CEM | Serial dilutions | [15] |
Experimental Protocols
Protocol 1: Determination of Optimal 3-S-TCA Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic potential of 3-S-TCA on a chosen adherent cell line.
Materials:
-
Adherent cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
3-Sulfo-taurocholic Acid (3-S-TCA)
-
Sterile PBS (pH 7.2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of 3-S-TCA dilutions: Prepare a 2X stock solution of the highest desired concentration of 3-S-TCA in serum-free medium. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the various 2X 3-S-TCA dilutions to the respective wells. Include wells with medium only (blank) and medium with the vehicle used to dissolve 3-S-TCA (vehicle control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the 3-S-TCA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Mandatory Visualizations
References
- 1. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis | PLOS One [journals.plos.org]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the bile acid receptors TGR5 and FXR in the spinal dorsal horn alleviates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [researchworks.creighton.edu]
- 15. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bile Duct Ligation (BDL) Mouse Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the bile duct ligation (BDL) mouse model.
Frequently Asked Questions (FAQs)
Surgical Procedure
Q1: What are the critical steps to ensure a successful bile duct ligation surgery?
A successful BDL surgery hinges on precise anatomical identification and careful ligation. Key steps include:
-
Anesthesia: Induction with 4-5% isoflurane (B1672236) and maintenance with 1.5-3% isoflurane in 100% oxygen is a common and effective protocol.[1][2]
-
Surgical Site Preparation: Shave the abdomen and sterilize the skin with an antiseptic solution like povidone-iodine followed by 70% ethanol (B145695).[2][3]
-
Incision: Make a midline laparotomy incision (~2 cm) to expose the abdominal cavity.[1][4]
-
Bile Duct Identification: Gently retract the liver superiorly and move the intestines caudally to visualize the common bile duct, which lies ventral to the portal vein.[2][3] Using a surgical microscope can greatly aid in distinguishing the bile duct from the portal vein and hepatic artery.[1]
-
Ligation: Carefully separate the common bile duct from the surrounding vessels. Use a suture (e.g., 5-0 or 6-0 silk) to double-ligate the duct to ensure complete obstruction.[2][4] Some protocols suggest cutting the duct between the two ligatures, while others advise against it to prevent bile leakage.[1]
-
Closure: Close the peritoneum and skin in separate layers.[1][4]
Q2: What is a sham surgery in the context of the BDL model?
A sham surgery is a control procedure that mimics the surgical stress of the BDL model without ligating the bile duct. This typically involves anesthesia, a midline laparotomy, manipulation of the liver and intestines to expose the bile duct, and closure of the incision.[4][5] This control is crucial to differentiate the effects of cholestasis from the systemic effects of the surgical procedure itself.
Post-Operative Care & Animal Welfare
Q3: What are the essential post-operative care procedures for mice after BDL surgery?
Proper post-operative care is critical for animal welfare and reducing mortality. Key considerations include:
-
Analgesia: Administer a pre-emptive analgesic like buprenorphine (0.05-0.1 mg/kg, subcutaneous) before surgery and continue for at least 48-72 hours post-operatively, typically every 8-12 hours.[3][4][6]
-
Fluid Support: Provide subcutaneous injections of warmed sterile saline (e.g., 0.5 mL) to prevent dehydration.[4][7]
-
Thermoregulation: Keep the animals on a warming plate at 37°C during and after surgery until they have fully recovered from anesthesia.[1][2]
-
Monitoring: Check the mice daily for signs of distress, including weight loss, hunched posture, ruffled fur, and reduced activity.[3]
-
Housing: House mice individually after surgery to prevent fighting and allow for accurate monitoring of food and water intake.[7]
Q4: I am experiencing a high mortality rate in my BDL mice. What are the common causes and how can I troubleshoot this?
High mortality rates in the BDL model can often be attributed to surgical complications or inadequate post-operative care.[1] Common causes include:
-
Bile Leakage and Peritonitis: This can occur if the bile duct is accidentally ruptured during the procedure or if the ligatures are not secure. Ensure careful handling of the bile duct and secure double ligation.[1]
-
Hemorrhage: Accidental damage to the portal vein or hepatic artery can lead to significant bleeding. Meticulous dissection is crucial.
-
Infection: Maintaining aseptic surgical technique is paramount to prevent post-operative infections.[1]
-
Dehydration and Hypothermia: As mentioned above, providing fluid support and maintaining body temperature are critical for recovery.
-
Anesthetic Overdose: Closely monitor the animal's breathing rate and depth of anesthesia throughout the procedure.
Q5: What are the established humane endpoints for the BDL mouse model?
Humane endpoints are critical for minimizing animal suffering. Euthanasia should be considered if the animal exhibits any of the following:
-
Significant Weight Loss: A loss of more than 20% of the initial body weight.[8]
-
Severe Clinical Signs: Hunched posture, lethargy, ruffled fur, and unresponsiveness to stimuli.
-
Jaundice: While expected, severe jaundice accompanied by other signs of distress may warrant euthanasia.
-
Behavioral Changes: A significant reduction in normal behaviors like burrowing can be an early indicator of distress.[9]
-
Body Condition Score: A body condition score of less than 2.[8]
Experimental Protocols
Bile Duct Ligation (BDL) Surgical Protocol
-
Anesthesia: Induce anesthesia with 4-5% isoflurane in 100% oxygen. Maintain anesthesia with 1.5-2.0% isoflurane.[2] Administer pre-emptive analgesia (e.g., buprenorphine 0.1 mg/kg, SC).[1]
-
Preparation: Place the mouse on a heating pad set to 37°C. Shave the abdominal area and sterilize with betadine and 70% ethanol.[2]
-
Incision: Make a ~2 cm midline incision through the skin and linea alba to open the peritoneal cavity.[1][2]
-
Exposure of Bile Duct: Use a retractor to open the abdominal cavity. Gently lift the liver with a moistened cotton swab to expose the common bile duct.[1][2]
-
Ligation: Carefully dissect the common bile duct from the portal vein and hepatic artery. Pass a 5-0 silk suture under the duct and make two secure ligations.[2]
-
Closure: Suture the peritoneal layer and the skin layer separately using 5-0 or 6-0 sutures.[1]
-
Recovery: Administer subcutaneous fluids and place the mouse in a clean, warm cage for recovery. Continue to administer analgesics as per the established protocol.[4]
Serum Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement
Serum ALT and AST levels are key indicators of hepatocellular injury.
-
Sample Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into a serum separator tube.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.[10]
-
Assay: Use a commercial colorimetric assay kit according to the manufacturer's instructions.[10][11][12] This typically involves adding the serum to a reaction mixture and measuring the change in absorbance at a specific wavelength.
-
Quantification: Calculate the ALT and AST concentrations based on a standard curve.[13]
Histological Assessment of Liver Fibrosis (Sirius Red Staining)
Sirius Red staining is used to visualize collagen deposition in liver tissue.
-
Tissue Preparation: Perfuse the liver with PBS and fix in 10% neutral buffered formalin overnight. Process the tissue and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[14]
-
Staining:
-
Stain in Weigert's hematoxylin (B73222) for 8 minutes to stain the nuclei.
-
Rinse in running tap water.
-
Stain in Picro-Sirius Red solution for 1 hour.[14]
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.[14]
-
Analysis: Collagen fibers will be stained red, and the background will be yellow. The degree of fibrosis can be quantified using image analysis software to measure the percentage of the red-stained area.
Data Presentation
| Parameter | Sham-Operated | BDL Day 7 | BDL Day 14 | BDL Day 21 |
| Serum ALT (U/L) | ~20-50 | Increases significantly | Peaks around day 10-14, then may decrease | Remains elevated |
| Serum AST (U/L) | ~50-100 | Increases significantly | Peaks around day 10-14, then may decrease | Remains elevated |
| Total Bilirubin (mg/dL) | < 0.5 | Markedly elevated | Plateaus after day 7 | Remains high |
| Liver Histology (Fibrosis) | No fibrosis | Mild portal inflammation and bile duct proliferation | Periportal fibrosis | Bridging fibrosis |
Note: These are representative values and can vary based on mouse strain, age, and specific laboratory protocols.
Signaling Pathways and Experimental Workflows
Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues in the BDL mouse model.
TGF-β Signaling in Liver Fibrosis
Caption: TGF-β signaling pathway leading to hepatic fibrosis.
NF-κB Signaling in Liver Inflammation
Caption: NF-κB signaling pathway in liver inflammation.
References
- 1. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. mmpc.org [mmpc.org]
- 8. med.hku.hk [med.hku.hk]
- 9. [PDF] A rational approach of early humane endpoint determination in a murine model for cholestasis. | Semantic Scholar [semanticscholar.org]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. Measurement of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels in mouse serum [bio-protocol.org]
- 12. mmpc.org [mmpc.org]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Analysis of 3-Sulfo-taurocholic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Sulfo-taurocholic Acid in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 3-Sulfo-taurocholic Acid and why is its stability in samples important?
Q2: What are the primary causes of 3-Sulfo-taurocholic Acid degradation in biological samples?
The primary causes of degradation are enzymatic and chemical hydrolysis. Enzymatic degradation can be caused by endogenous enzymes present in the biological matrix or by microbial contamination.[1] Chemical degradation, specifically hydrolysis, can occur at the sulfate (B86663) ester or the taurine (B1682933) amide bond, and may be influenced by the sample's pH.[2][3]
Q3: What are the general best practices for preventing the degradation of 3-Sulfo-taurocholic Acid in samples?
To ensure the accurate measurement of 3-Sulfo-taurocholic Acid, it is essential to minimize its degradation from the moment of sample collection. Key preventative measures include:
-
Immediate Cooling and Processing: Samples should be cooled immediately after collection and processed as quickly as possible.
-
Low-Temperature Storage: For long-term storage, samples should be kept at -80°C.[4][5][6][7][8]
-
pH Control: For certain sample types and storage conditions, adjusting the pH to a more acidic range can help inhibit enzymatic activity and prevent chemical hydrolysis.[1]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can affect the stability of various analytes.[9][10][11][12][13] It is recommended to aliquot samples into single-use tubes before the initial freezing.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected concentrations of 3-Sulfo-taurocholic Acid in plasma/serum samples.
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| Enzymatic Degradation | Immediately process blood samples after collection by centrifuging at 4°C to separate plasma/serum. Freeze the resulting plasma/serum at -80°C as soon as possible. Consider adding a broad-spectrum enzyme inhibitor cocktail if processing delays are unavoidable. | Endogenous and microbial enzymes can degrade bile acids. Rapid processing and freezing inhibit this enzymatic activity.[1] |
| Chemical Hydrolysis | Ensure samples are stored at a stable, ultra-low temperature (-80°C). Avoid prolonged storage at -20°C or higher. | The sulfate ester and amide bonds can be susceptible to hydrolysis, which is accelerated at higher temperatures.[2] |
| Multiple Freeze-Thaw Cycles | Aliquot samples into single-use vials after the initial processing and before the first freeze. This avoids the need to thaw the entire sample for each analysis. | Repeated freeze-thaw cycles can lead to the degradation of various metabolites.[9][10] |
Issue: High variability in 3-Sulfo-taurocholic Acid levels in urine or fecal samples.
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| Bacterial Contamination and Activity | For urine, collect mid-stream samples in sterile containers and freeze immediately at -80°C. For feces, homogenize and freeze immediately at -80°C. Consider adding a broad-spectrum antimicrobial agent if immediate freezing is not possible. | Urine and feces have high bacterial loads, and bacterial enzymes can rapidly metabolize bile acids.[3] |
| pH-dependent Hydrolysis | Measure the pH of the urine sample upon collection. If the pH is neutral or alkaline, consider adjusting to a slightly acidic pH (e.g., 4-5) before freezing. | The stability of some conjugated bile acids can be pH-dependent.[2] |
Summary of Sample Stability
While specific quantitative stability data for 3-Sulfo-taurocholic Acid is limited, the following table summarizes the expected stability based on data for general bile acids and other metabolites.
| Condition | Matrix | Recommendation | Expected Stability |
| Long-Term Storage | Plasma, Serum, Urine, Feces | Store at -80°C. | Stable for several years.[4][5][6][7][8] |
| Short-Term Storage | Plasma, Serum, Urine | Store at 2-8°C. | Stable for up to 24 hours. |
| Freeze-Thaw Cycles | Plasma, Serum | Avoid more than 3 cycles. Aliquot samples. | Stable for up to 3 cycles.[9][10] |
| Benchtop Stability (Room Temp) | Plasma, Serum | Process immediately. | Stability can be compromised within hours. |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma Samples for 3-Sulfo-taurocholic Acid Analysis
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediate Cooling: Place the collected blood tubes on ice immediately.
-
Plasma Separation: Within 1 hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) to new, pre-labeled polypropylene (B1209903) tubes. Aliquot the plasma into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Storage: Immediately freeze the plasma aliquots at -80°C and maintain them at this temperature until analysis.
Protocol 2: Extraction of 3-Sulfo-taurocholic Acid from Plasma for LC-MS Analysis
-
Sample Thawing: Thaw the frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
Analysis: Vortex the reconstituted sample, centrifuge to remove any particulates, and transfer the supernatant to an autosampler vial for injection.
Visualizations
Caption: Potential degradation pathways of 3-Sulfo-taurocholic Acid.
Caption: Recommended workflow for sample handling and storage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of a new hydrolase for conjugated bile acids, chenodeoxycholyltaurine hydrolase, from Bacteroides vulgatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Long-Term Storage at -80 °C on the Human Plasma Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Interference in Assays due to 3-Sulfo-taurocholic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference in various assays caused by 3-Sulfo-taurocholic Acid.
Frequently Asked Questions (FAQs)
Q1: What is 3-Sulfo-taurocholic Acid and why might it be in my samples?
A1: 3-Sulfo-taurocholic Acid is a sulfated metabolite of taurocholic acid, a primary conjugated bile acid.[1][2] Bile acids are synthesized in the liver and play a crucial role in the digestion and absorption of fats.[3] Elevated levels of sulfated bile acids, including 3-Sulfo-taurocholic Acid, can be observed in certain physiological and pathophysiological states, such as cholestatic liver injury.[1][2][4] Therefore, if you are working with biological samples from subjects with liver conditions or studying bile acid metabolism, 3-Sulfo-taurocholic Acid may be present and could potentially interfere with your assay.
Q2: Which types of assays are susceptible to interference from 3-Sulfo-taurocholic Acid?
A2: While specific data on 3-Sulfo-taurocholic Acid is limited, based on the chemical properties of bile acids, several types of assays could be affected. These include:
-
Enzymatic Assays: Bile acids can modulate enzyme activity.[5]
-
Ligand-Binding Assays (e.g., Immunoassays): Bile acids can interfere with antibody-antigen binding or other protein-protein interactions.[6]
-
Cell-Based Assays: As signaling molecules, bile acids can elicit cellular responses that may confound the assay readout.[3]
-
Assays Utilizing Peroxidase Systems: Some compounds can interfere with the chemical reactions in assays that use peroxidase for signal generation.
Q3: What are the general mechanisms of assay interference?
A3: Assay interference can occur through various mechanisms, including:
-
Chemical Reactivity: The interfering molecule may react directly with assay reagents.
-
Nonspecific Binding: The molecule may bind to assay components like antibodies or enzymes, inhibiting or enhancing their function.
-
Alteration of Reaction Conditions: The interfering substance might change the pH or ionic strength of the assay buffer, affecting reaction kinetics.
-
Signal Interference: The molecule itself might possess properties (e.g., fluorescence) that interfere with the detection method.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in an Enzymatic Assay
Symptoms:
-
Lower or higher than expected enzyme activity.
-
High variability between replicate wells.
-
Non-linear reaction kinetics.
Possible Cause: 3-Sulfo-taurocholic Acid may be directly inhibiting or, less commonly, activating the enzyme in your assay. Bile acids are known to influence the activity of various enzymes.
Troubleshooting Steps:
-
Spike-in Experiment:
-
Prepare a sample with a known concentration of your analyte.
-
Spike this sample with varying, physiologically relevant concentrations of 3-Sulfo-taurocholic Acid.
-
A concentration-dependent change in the measured enzyme activity suggests interference.
-
-
Sample Dilution:
-
Serially dilute your sample.
-
If the interference is concentration-dependent, dilution may mitigate the effect. The calculated concentration of your analyte should remain consistent across dilutions after correcting for the dilution factor.
-
-
Buffer Optimization:
-
Consider adding a non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer to minimize non-specific interactions.
-
The inclusion of a scavenging agent like dithiothreitol (B142953) (DTT) at 1-5 mM can help if the interference is due to thiol reactivity.[7]
-
Experimental Protocol: Spike-in Recovery for Enzymatic Assays
-
Prepare a stock solution of 3-Sulfo-taurocholic Acid in the assay buffer.
-
Prepare a control sample containing a known mid-range concentration of the analyte.
-
Create a series of test samples by spiking the control sample with increasing concentrations of 3-Sulfo-taurocholic Acid (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Run the enzymatic assay on the control and all test samples in triplicate.
-
Calculate the percent recovery of the analyte in the spiked samples compared to the control. A recovery significantly different from 100% indicates interference.
Data Presentation: Spike-in Recovery Results
| 3-Sulfo-taurocholic Acid Concentration (µM) | Measured Analyte Concentration (Units) | % Recovery |
| 0 (Control) | 50.0 | 100% |
| 1 | 48.5 | 97% |
| 10 | 42.1 | 84% |
| 50 | 31.5 | 63% |
| 100 | 20.8 | 42% |
Issue 2: False Positives or False Negatives in a Ligand-Binding Assay (e.g., ELISA)
Symptoms:
-
High background signal in negative controls.
-
Lower than expected signal in positive controls.
-
Poor correlation between sample dilutions.
Possible Cause: 3-Sulfo-taurocholic Acid may be interfering with the binding of the antibody to the antigen or other critical binding interactions in the assay.
Troubleshooting Steps:
-
Acid Dissociation:
-
For immunoassays, a common technique to disrupt interfering interactions is to briefly lower the pH of the sample.[8] This can dissociate non-specific binding complexes.
-
-
Use of Blocking Agents:
-
Ensure your blocking buffer is optimized. Consider adding non-specific immunoglobulins from the same species as your primary antibody to block potential cross-reactivity.
-
-
Alternative Assay Format:
-
If possible, try a different assay format (e.g., competitive vs. sandwich ELISA) as they can have different susceptibilities to interference.
-
Experimental Protocol: Sample Treatment with Acid Dissociation
-
To a 50 µL aliquot of your sample, add 10 µL of 300 mM Glycine-HCl, pH 2.5-3.0.
-
Incubate for 15-30 minutes at room temperature.
-
Neutralize the sample by adding 10 µL of 1M Tris-HCl, pH 8.5.
-
Immediately analyze the treated sample in your ligand-binding assay.
-
Compare the results to an untreated sample to assess if the interference has been reduced.
Visualization: Logical Workflow for Troubleshooting Assay Interference
Caption: Troubleshooting workflow for suspected assay interference.
Issue 3: Anomalous Results in a Cell-Based Assay
Symptoms:
-
Unexpected changes in cell viability, proliferation, or signaling pathways.
-
High background in reporter gene assays.
Possible Cause: 3-Sulfo-taurocholic Acid, as a bile acid, can be biologically active and may be activating cellular pathways that are being measured or that interfere with the intended measurement.
Troubleshooting Steps:
-
Vehicle Control:
-
Run a control where cells are treated only with 3-Sulfo-taurocholic Acid at the concentrations expected in your samples. This will help determine if the molecule itself is causing a cellular response.
-
-
Wash Steps:
-
If the interference is due to the presence of the molecule in the culture medium, increasing the number and stringency of wash steps before adding detection reagents may help.
-
-
Use of a Different Detection System:
-
If the interference is with the reporter system (e.g., luciferase, fluorescence), consider using an orthogonal detection method to confirm your results.
-
Visualization: Potential Mechanism of Interference in an Immunoassay
Caption: Interference with antibody-analyte binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro bile acid-dependent hepatocyte toxicity assay system using human induced pluripotent stem cell-derived hepatocytes: Current status and disadvantages to overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-based matrix interferences in ligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the stability of 3-Sulfo-taurocholic Acid solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-Sulfo-taurocholic Acid solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in 3-Sulfo-taurocholic Acid solutions?
The primary cause of instability is the hydrolysis of the sulfate (B86663) ester bond, particularly under acidic or strong alkaline conditions. Other contributing factors include exposure to high temperatures, light, and oxidizing agents. For the related compound taurocholic acid, aqueous solutions are not recommended for storage for more than one day, suggesting that sulfated derivatives also have limited stability in aqueous environments.
Q2: How should I prepare a stock solution of 3-Sulfo-taurocholic Acid?
For short-term use, 3-Sulfo-taurocholic Acid can be dissolved in high-purity water or a buffer at a neutral to slightly acidic pH. Organic solvents such as DMSO or ethanol (B145695) can also be used to prepare more concentrated stock solutions, which may offer better stability if stored correctly. It is crucial to use solvents that are free of contaminants that could catalyze degradation.
Q3: What is the recommended storage temperature for 3-Sulfo-taurocholic Acid solutions?
For optimal stability, solutions should be stored at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage (i.e., daily use). For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize chemical degradation and microbial growth. Avoid repeated freeze-thaw cycles as this can degrade the compound.
Q4: How does pH affect the stability of 3-Sulfo-taurocholic Acid solutions?
Extreme pH values can catalyze the hydrolysis of the sulfate ester. While specific data for 3-Sulfo-taurocholic Acid is limited, steroid sulfates, in general, are susceptible to acid-catalyzed hydrolysis. It is advisable to maintain the pH of the solution within a neutral to slightly acidic range (approximately pH 6-7.5) for general use, unless experimental conditions require otherwise.
Q5: Should I protect my 3-Sulfo-taurocholic Acid solution from light?
Yes, it is a standard precautionary measure to protect solutions of complex organic molecules from light to prevent photodegradation. Store solutions in amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of 3-Sulfo-taurocholic Acid solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the 3-Sulfo-taurocholic Acid solution. | 1. Prepare fresh solutions: For critical experiments, always prepare the solution immediately before use. 2. Verify storage conditions: Ensure the solution has been stored at the correct temperature and protected from light. 3. Check the pH of the solution: If using a buffered solution, confirm the pH is within the optimal range. 4. Perform a stability check: Analyze the concentration and purity of your solution using a suitable analytical method like HPLC. |
| Precipitate formation in the solution | The concentration of 3-Sulfo-taurocholic Acid may exceed its solubility in the chosen solvent, especially at low temperatures. | 1. Gently warm the solution: Before use, allow the solution to come to room temperature and gently agitate to redissolve any precipitate. 2. Consider a different solvent: If precipitation is a persistent issue, preparing the stock solution in a solvent like DMSO may be a better option. 3. Filter the solution: If the precipitate does not redissolve, it may be due to degradation products or impurities. Filter the solution through a 0.22 µm filter before use. |
| Observed degradation in a new batch of the compound | The solid compound may have degraded due to improper storage (e.g., exposure to moisture). | 1. Store the solid compound correctly: Keep the solid 3-Sulfo-taurocholic Acid in a tightly sealed container in a desiccator at the recommended temperature (typically -20°C). 2. Test the new batch: Prepare a solution from the new batch and analyze its purity by HPLC to confirm its integrity before use in experiments. |
Experimental Protocols
Protocol for Preparation of a Buffered 3-Sulfo-taurocholic Acid Solution
-
Materials:
-
3-Sulfo-taurocholic Acid (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber vials or tubes
-
-
Procedure:
-
Bring the solid 3-Sulfo-taurocholic Acid to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the required volume of PBS (pH 7.2) to achieve the target concentration.
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Stability Testing of a 3-Sulfo-taurocholic Acid Solution by HPLC
This protocol outlines a general method for assessing the stability of a 3-Sulfo-taurocholic Acid solution over time.
-
Preparation of Stability Samples:
-
Prepare a solution of 3-Sulfo-taurocholic Acid at the desired concentration and in the desired solvent/buffer.
-
Divide the solution into multiple aliquots in amber vials.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
Designate a set of aliquots to be stored at -80°C as the baseline (T=0) control.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and a phosphate (B84403) buffer (pH adjusted to be slightly acidic, e.g., 5.35).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200-210 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples by HPLC alongside a freshly prepared standard solution of 3-Sulfo-taurocholic Acid of the same initial concentration.
-
Record the peak area of the 3-Sulfo-taurocholic Acid peak and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of 3-Sulfo-taurocholic Acid remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition.
-
Summarize the appearance of any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for unstable 3-Sulfo-taurocholic Acid solutions.
Caption: Potential degradation pathways for 3-Sulfo-taurocholic Acid in solution.
Technical Support Center: Addressing Cholestatic Effects in Animal Studies with Bile Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of cholestasis induced by bile acids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during experimental studies of cholestasis.
Q1: We are experiencing a high mortality rate in our bile duct ligation (BDL) rat model. What are the potential causes and solutions?
A1: High mortality in BDL models is a known issue, often due to rapid disease progression and severe cholestatic liver injury.[1][2]
-
Problem: Complete ligation of the common bile duct causes a total obstruction of bile flow, leading to rapid intrahepatic bile duct hyperplasia, inflammation, and fibrosis.[2] This severe and acute injury can lead to high mortality rates.
-
Troubleshooting/Solution: Consider implementing a partial bile duct ligation (p-BDL) model. This procedure creates a narrowing of the bile duct rather than a complete blockage, which mimics chronic cholestatic cirrhosis more closely and has been shown to significantly reduce mortality.[1][2] One simplified p-BDL method involves inserting a 26G needle during ligation and removing it afterward to leave a narrow passage.[1][2] This approach slows the progression of liver fibrosis and allows for longer-term studies.[1]
Q2: There is significant inter-animal variability in our serum biochemistry results (e.g., ALT, AST, Bile Acids). How can we reduce this?
A2: High variability can obscure true experimental effects. Several factors can contribute:
-
Surgical Consistency: Ensure the surgical procedure (e.g., BDL) is performed consistently across all animals. Minor variations in technique can lead to different degrees of cholestasis.
-
Animal Handling and Stress: Stress can influence physiological parameters. Ensure all animals are handled similarly and provided with proper post-operative care, including analgesics and antibiotics as needed.[3]
-
Diet and Gut Microbiota: The gut microbiota metabolizes primary bile acids into secondary bile acids, and this can vary between animals.[4][5] Dysbiosis of the gut microbiota can persist even after recovery from a cholestatic injury and can promote hepatic inflammation.[6][7] Standardizing diet and housing conditions is critical.
-
Sampling Time: Bile acid concentrations can fluctuate, especially post-prandially.[8] Standardize the timing of blood and tissue collection relative to feeding schedules to ensure consistency.
-
Genetic Background: Use animals from a consistent and reliable vendor with a well-defined genetic background.
Q3: How do I interpret conflicting changes between different serum biomarkers of liver injury? For example, what if only conjugated bile acids are elevated?
A3: Different patterns of biomarker elevation can point to specific types of liver injury.
-
Hepatocellular Necrosis: This type of injury typically results in increases in a broad range of markers, including ALT, AST, GLDH, total bile acids, and individual bile acids like cholic acid (CA), glycocholic acid (GCA), and taurocholic acid (TCA).[9]
-
Bile Duct Hyperplasia (BDH): In contrast, studies have shown that histopathologic signs of BDH may correlate specifically with increases in only conjugated bile acids (GCA and TCA) , without significant elevations in other markers.[9] This pattern suggests that examining individual bile acid profiles can provide more diagnostic value than looking at total bile acids alone and can help differentiate between hepatocellular and biliary-specific injury.[9]
Q4: What are the critical differences in bile acid metabolism between rodents and humans that I should consider when designing my study?
A4: Extrapolating findings from rodent models to human cholestatic diseases requires careful consideration of key species differences.[4][10]
-
Bile Acid Composition: The most significant difference is the presence of hydrophilic 6-hydroxylated muricholic acids (MCAs) in mice, which constitute about half of their bile acid pool but are absent in humans.[4][10] MCAs can act as antagonists to the Farnesoid X Receptor (FXR).[10]
-
Bile Acid Conjugation: Mice almost exclusively conjugate their bile acids with taurine, whereas humans use both glycine (B1666218) and taurine.[4]
-
Regulation of Synthesis: In response to cholestasis (e.g., after BDL), rodents paradoxically increase bile acid synthesis, while humans suppress it.[10] This difference is largely attributed to the presence of MCAs in rodents.[10]
-
Detoxification: The pathways for detoxifying toxic secondary bile acids like lithocholic acid (LCA) differ. Humans primarily sulfate (B86663) and amidate LCA for secretion into bile, while mice hydroxylate it for elimination through feces.[5]
These differences mean that a mouse model lacking MCA production (e.g., a Cyp2c70-knockout mouse) may have a more "human-like" bile acid metabolism and could be a more relevant model for certain studies.[10]
Quantitative Data Summary
The following tables summarize typical quantitative changes observed in animal models of cholestasis.
Table 1: Serum Biomarker Changes in Different Rodent Cholestasis Models
| Model | ALT / AST | Alkaline Phosphatase (ALP) | Total Bilirubin | Total Bile Acids | Primary Injury Type | Reference(s) |
| Bile Duct Ligation (BDL) | Significant Increase | Significant Increase | Significant Increase | Significant Increase (7-8 fold) | Obstructive / Cholestatic | [9][11][12] |
| DDC Diet | Moderate Increase | Significant Increase | Moderate Increase | Significant Increase | Intrahepatic / Obstructive | [12][13] |
| ANIT-induced | Significant Increase | Moderate Increase | Significant Increase | Significant Increase | Intrahepatic / Cholestatic | [13][14] |
| Hepatocellular Toxicant | Significant Increase | Variable | Variable | Significant Increase | Hepatocellular Necrosis | [9] |
DDC: 3,5-diethoxycarbonyl-1,4-dihydrocollidine; ANIT: α-naphthylisothiocyanate.
Table 2: Changes in Individual Serum Bile Acid Profiles in Rodent Models
| Injury Type | Cholic Acid (CA) | Glycocholic Acid (GCA) | Taurocholic Acid (TCA) | Interpretation | Reference(s) |
| Hepatocellular Necrosis | Increased | Increased | Increased | General liver damage and impaired BA uptake/transport. | [9] |
| Bile Duct Hyperplasia | No Significant Change | Increased | Increased | Specific impairment of biliary excretion, with preserved hepatocyte function. | [9] |
Key Experimental Protocols
Protocol: Bile Duct Ligation (BDL) in Rats
This protocol describes a standard method for inducing obstructive cholestasis.[3] It is a widely used model for studying cholestatic liver injury.[2]
1. Pre-Operative Preparation
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., inhaled isoflurane).
-
Analgesia: Administer a pre-operative analgesic (e.g., Carprofen, 5 mg/kg) to manage pain.[3]
-
Surgical Site Preparation: Shave the abdomen and disinfect the skin with a chlorhexidine (B1668724) solution (0.5%).[3]
2. Surgical Procedure
-
Make a midline abdominal incision (~5 cm) to expose the abdominal cavity.[3]
-
Use retractors to hold the peritoneal cavity open.
-
Gently retract the liver lobes superiorly using a saline-moistened cotton swab to expose the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.
-
Use a surgical thread (e.g., 4-0 silk suture) to make two secure ligatures around the common bile duct, spaced a few millimeters apart.
-
Make a cut between the two ligatures to ensure complete obstruction.[3]
3. Closing and Post-Operative Care
-
Reposition the liver and intestines to their anatomical positions.
-
Close the muscle layer with a running suture (e.g., 3-0 polyglycatin).[3]
-
Close the skin incision with a separate running stitch (e.g., 4-0 silk suture).[3]
-
Administer 1 mL of sterile saline subcutaneously to prevent dehydration.[3]
-
House the animal in a heated, dimly lit recovery area until fully awake.[3]
-
Administer post-operative analgesics (e.g., Carprofen) every 24 hours for at least two days.[3]
-
Administer antibiotics (e.g., Enrofloxacin, 5 mg/kg) every 24 hours for five days to prevent infection.[3]
Visualizations: Pathways and Workflows
Bile Acid Synthesis Pathways
Caption: Fig 1. Primary bile acid synthesis pathways in humans.[15][16][17]
FXR Signaling Pathway in Hepatocytes
Caption: Fig 2. FXR activation by bile acids reduces cholestasis.[16][18][19]
General Experimental Workflow for a Cholestasis Study
Caption: Fig 3. A typical experimental workflow for in vivo cholestasis studies.
References
- 1. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Bile Duct Double Ligation and Microdialysis in Rats: An Animal Model of Liver Fibrosis[v1] | Preprints.org [preprints.org]
- 4. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. eclinpath.com [eclinpath.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic comparison of experimental and human obstructive cholestasis reveals conservation of canonical pathway activation and biomarkers relevant for cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of biliary injury and altered bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
Technical Support Center: Refining Protein Extraction with Bile Acid Detergents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for using bile acid detergents in protein extraction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: Low Protein Yield or Poor Solubilization
Q1: My protein of interest is not being solubilized effectively by the bile acid detergent. What are the potential causes and how can I improve the yield?
Potential Causes & Solutions:
-
Insufficient Detergent Concentration: The detergent concentration must be significantly above its Critical Micelle Concentration (CMC) to effectively form micelles that encapsulate and solubilize membrane proteins. For effective solubilization, the detergent-to-protein weight ratio should be at least 4:1.[1]
-
Solution: Increase the detergent concentration. For a zwitterionic detergent like CHAPS, a typical starting range is 1-2% (w/v), but this can be increased up to 4% (w/v).[2] For an anionic detergent like sodium deoxycholate, a concentration of 1% has been shown to be effective.[3] Always optimize the concentration for your specific protein.
-
-
Inadequate Lysis/Incubation: The detergent may not have had enough time or agitation to fully disrupt the cell membranes and interact with the proteins.
-
Solution: Increase the incubation time (e.g., from 30 minutes to 1-2 hours) at a controlled temperature (often 4°C to minimize proteolysis) with gentle agitation, such as end-over-end rotation. Ensure cell lysis is complete before proceeding. For tissues, mechanical homogenization is critical.[4]
-
-
Incorrect Ionic Strength: The salt concentration of your lysis buffer can influence the efficiency of some detergents.
-
Solution: Adjust the salt concentration in your buffer. A common starting point is 150 mM NaCl.[1] Optimize this concentration for your specific protein-detergent pair.
-
-
Suboptimal Detergent Choice: The chosen bile acid detergent may not be suitable for your specific protein.
-
Solution: Consider screening different bile acid detergents. CHAPS is a mild, zwitterionic detergent often used to maintain protein-protein interactions.[5] Sodium deoxycholate is a stronger, anionic detergent that can be more effective for highly hydrophobic proteins but may be more denaturing.[6][7]
-
Problem: Protein Aggregation or Precipitation
Q2: My target protein is solubilized, but it aggregates or precipitates after extraction. Why is this happening and what can I do?
Potential Causes & Solutions:
-
Protein Instability: The protein may be inherently unstable once removed from its native lipid bilayer environment. The detergent micelle, while mimicking the membrane, is not a perfect substitute.
-
Excessive Detergent Concentration: While necessary for solubilization, excessively high detergent concentrations can sometimes strip away essential lipids required for protein structure and function, leading to instability.
-
Solution: Titrate the detergent concentration to find the lowest effective concentration that still provides adequate solubilization.
-
-
Inappropriate Detergent: The chosen detergent might be too harsh, causing the protein to denature and aggregate.
-
Solution: Switch to a milder detergent. If you are using sodium deoxycholate, consider trying the zwitterionic detergent CHAPS or CHAPSO, which are known to be less denaturing.[5]
-
Problem: Interference with Downstream Applications
Q3: My protein quantification assay (Bradford/BCA) is giving inaccurate readings. Could my bile acid detergent be the cause?
Yes, detergents are a known source of interference for common protein assays.
-
Bradford Assay: This assay is highly susceptible to interference from detergents.[9] Detergents can interact with the Coomassie dye, leading to a high background signal or precipitation.[10][11]
-
Solution: Dilute your sample to reduce the detergent concentration to a level compatible with the assay (e.g., below 0.05% for Triton X-100, a principle that applies to others).[9] Ensure your protein standards are prepared in the exact same detergent-containing buffer as your samples to create a valid standard curve.[10] Alternatively, use a detergent-compatible protein assay.
-
-
BCA Assay: While more robust than the Bradford assay, the BCA assay can also be affected by detergents, although it is generally more compatible.[12]
Q4: The bile acid detergent in my sample is interfering with my mass spectrometry (MS) or electrophoresis (SDS-PAGE/IEF) results. How can I remove it?
Detergent removal is often necessary for downstream applications. [11]
-
Solution 1: Dialysis/Buffer Exchange: This method is effective for detergents with a high CMC, such as CHAPS (CMC 6-10 mM) and sodium cholate (B1235396) (CMC ~14 mM).[2][15] The small micelle size allows them to be removed through dialysis tubing with an appropriate molecular weight cutoff (MWCO).[2]
-
Solution 2: Hydrophobic Adsorption Chromatography: Resins like Bio-Beads SM-2 can effectively bind detergents, removing them from the protein solution.[16] This method is particularly suitable for detergents with low CMCs.
-
Solution 3: Ion-Exchange Chromatography: This technique can be used to separate proteins from non-ionic or zwitterionic detergent micelles.[16]
-
Solution 4: Protein Precipitation: Methods like trichloroacetic acid (TCA)/acetone precipitation can effectively separate proteins from detergents and other contaminants. The precipitated protein is then resolubilized in a detergent-free buffer.[12]
Frequently Asked Questions (FAQs)
Q1: What are bile acid detergents and why are they used for protein extraction?
Bile acid detergents, such as sodium cholate, sodium deoxycholate, and CHAPS, are amphipathic molecules derived from the sterol structure of bile acids.[17][18] They are used to extract membrane proteins from the lipid bilayer of cells.[7] Their rigid, planar structure allows them to disrupt the membrane and form small micelles that solubilize proteins while often preserving their native structure and function, which is crucial for subsequent analysis.[17]
Q2: How do I choose the right bile acid detergent?
The choice depends on your specific protein and downstream application:
-
Sodium Cholate/Deoxycholate: These are anionic (negatively charged) detergents. Deoxycholate is considered a "stronger" detergent than cholate and can be more effective at solubilization but also has a higher potential to denature proteins.[6][8]
-
CHAPS/CHAPSO: These are zwitterionic detergents, meaning they have both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[2][5] They are considered mild and are often the first choice for maintaining protein-protein interactions or for applications like isoelectric focusing (IEF) where charge neutrality is important.[2][5] CHAPSO is more soluble than CHAPS due to an extra hydroxyl group.[18]
Q3: What does Critical Micelle Concentration (CMC) mean and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into aggregates called micelles.[19] Below the CMC, detergents exist as individual molecules. For protein solubilization, the detergent concentration must be well above the CMC to ensure there are enough micelles to encapsulate the proteins after disrupting the cell membrane.[16] Detergents with a high CMC are generally easier to remove by dialysis.[2]
Data Presentation: Properties of Common Bile Acid Detergents
The table below summarizes key quantitative data for commonly used bile acid detergents to aid in selection and experimental design.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number | Typical Working Conc. (% w/v) |
| Sodium Cholate | Anionic | 430.5 | 13-15[15] | 2-10 | 1.0 - 2.0 |
| Sodium Deoxycholate | Anionic | 414.5 | 4-8[18][20] | 4-10 | 0.5 - 2.0 |
| CHAPS | Zwitterionic | 614.9 | 6-10[2] | ~10 | 1.0 - 4.0[2] |
| CHAPSO | Zwitterionic | 630.9 | 8[18] | ~11 | 1.0 - 2.0 |
Note: CMC and aggregation numbers are approximate and can be affected by buffer conditions such as ionic strength and pH.
Experimental Protocols
Protocol: Extraction of Membrane Proteins from Cultured Mammalian Cells using CHAPS Lysis Buffer
This protocol provides a general methodology for solubilizing membrane proteins from a pellet of cultured mammalian cells (e.g., from a 10 cm dish).
Materials:
-
Cell pellet (from ~1-5 x 10⁷ cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktails
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper
-
Refrigerated microcentrifuge (4°C)
CHAPS Lysis Buffer Recipe (for 10 mL):
-
50 mM Tris-HCl, pH 7.5: 500 µL of 1 M stock
-
150 mM NaCl: 300 µL of 5 M stock
-
1% (w/v) CHAPS: 100 mg
-
Add ultrapure water to a final volume of 10 mL and mix gently until dissolved. Store at 4°C.
-
Immediately before use: Add protease and phosphatase inhibitors to the required amount of buffer according to the manufacturer's instructions.
Procedure:
-
Cell Washing: Resuspend the cell pellet in 5-10 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Carefully aspirate and discard the supernatant. Repeat this wash step once more to remove all residual media.[21]
-
Cell Lysis: Add 500 µL of ice-cold CHAPS Lysis Buffer (with inhibitors) to the cell pellet.[21] Resuspend the pellet thoroughly by pipetting up and down.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing gently for a few seconds every 10 minutes to facilitate lysis.[21][22]
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cell debris, nuclei, and cytoskeletal components.[21][23]
-
Collect Solubilized Proteins: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This fraction contains the solubilized membrane and cytosolic proteins. Avoid disturbing the pellet.
-
Quantification and Storage: Determine the protein concentration using a detergent-compatible assay (e.g., BCA). The protein extract is now ready for downstream applications like immunoprecipitation or Western blotting. For long-term storage, aliquot the lysate and store at -80°C.[21]
Visualizations
Diagrams of Workflows and Logic
The following diagrams illustrate key experimental processes and troubleshooting logic using the DOT language.
Caption: General experimental workflow for protein extraction.
Caption: Troubleshooting decision tree for low protein yield.
Caption: Logical relationship of bile acid detergent properties.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fivephoton.com [fivephoton.com]
- 5. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. go.zageno.com [go.zageno.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Membrane Protein Solubilization [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. CHAPSO Detergent | AAT Bioquest [aatbio.com]
- 19. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 20. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 21. benchchem.com [benchchem.com]
- 22. Protein extraction and analysis [bio-protocol.org]
- 23. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Overcoming Challenges in Bile Acid Transport Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered in bile acid transport studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Troubleshooting Guide
This guide addresses specific technical problems in a question-and-answer format to help you resolve common experimental issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal in Uptake/Efflux Assay | Low Transporter Expression: The cell line may not be expressing the transporter of interest at a high enough level. | - Confirm transporter expression via qPCR or Western blot. - Use a cell line known for robust expression of the specific transporter. - If using a transient transfection system, optimize transfection efficiency. |
| Inactive Transporter: Experimental conditions may be inhibiting transporter function. | - Ensure the buffer composition is appropriate (e.g., presence of Na+ for sodium-dependent transporters like NTCP and ASBT). - Verify the pH and temperature of the assay buffer are optimal for transporter activity. | |
| Substrate Degradation: The bile acid substrate may be unstable under assay conditions. | - Prepare fresh substrate solutions for each experiment. - Minimize freeze-thaw cycles of the substrate stock solution. | |
| Incorrect Assay Timing: The incubation time may be too short to detect significant transport. | - Perform a time-course experiment to determine the linear range of uptake or efflux for your specific substrate and cell system. | |
| High Background Signal | Non-Specific Binding: The radiolabeled or fluorescent bile acid may be binding to the plate, filter, or cell surface non-specifically. | - Pre-coat plates with a blocking agent like bovine serum albumin (BSA). - Increase the number and stringency of wash steps after incubation. - Include a control with a known inhibitor to determine the level of non-specific binding. |
| Cell Monolayer Leakiness: In monolayer assays (e.g., Caco-2, MDCK), a leaky monolayer can lead to high background. | - Measure transepithelial electrical resistance (TEER) to ensure monolayer integrity before starting the experiment. - Allow cells to fully differentiate (e.g., 21 days for Caco-2 cells).[1][2] | |
| Cytotoxicity of Test Compound: The inhibitor or test compound may be causing cell death, leading to leakage of the substrate. | - Perform a cytotoxicity assay (e.g., MTT or WST-1 assay) with your test compounds at the concentrations used in the transport assay.[3] | |
| High Variability Between Replicates/Experiments | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable transporter expression and transport rates. | - Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. |
| Edge Effects: Wells on the outer edges of the plate may experience different temperature and evaporation rates. | - Avoid using the outer wells of the plate for critical experiments. - Ensure proper humidification in the incubator. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. | - Use calibrated pipettes and ensure proper pipetting technique. - For critical steps, use a multi-channel pipette to add reagents to all wells simultaneously. | |
| Passage Number of Cells: Transporter expression and function can change with increasing cell passage number. | - Use cells within a defined, low passage number range for all experiments. | |
| Unexpected Results with Known Inhibitors/Substrates | Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response or too high, causing off-target effects. | - Confirm the IC50 of the inhibitor in your specific assay system. - Ensure the inhibitor is fully dissolved in the assay buffer. |
| Presence of Interfering Substances: Components of the cell culture media or assay buffer may interfere with the transporter or substrate. | - Wash cells thoroughly with a simple, defined buffer (e.g., Hanks' Balanced Salt Solution) before starting the assay. | |
| Species Differences: The inhibitor or substrate may have different affinities for the human transporter versus the animal model being used. | - Use a species-relevant cell line or primary hepatocytes for your studies. |
Frequently Asked Questions (FAQs)
Q1: Which in vitro model is best for studying bile acid transport?
A1: The choice of in vitro model depends on the specific research question.
-
Transfected Cell Lines (e.g., HEK293, CHO, MDCK): These are ideal for studying the function of a single transporter in isolation. They are useful for determining substrate specificity, kinetics, and inhibition profiles. MDCK cells have the advantage of forming polarized monolayers, allowing for directional transport studies.[4]
-
Caco-2 Cells: This human colon adenocarcinoma cell line spontaneously differentiates into a polarized monolayer that resembles the small intestinal epithelium and expresses transporters like ASBT. It is a gold-standard model for studying intestinal absorption.[2]
-
Sandwich-Cultured Hepatocytes (SCHs): This is a more physiologically relevant model for studying hepatic transport. Hepatocytes are cultured between two layers of collagen, which allows them to repolarize and form functional bile canaliculi. This model is excellent for studying both uptake from the blood (basolateral) and efflux into the bile (canalicular).[5][6][7]
Q2: How can I be sure that the transport I'm measuring is specific to the transporter of interest?
A2: To ensure transporter-specific activity, you should include proper controls in your experiments:
-
Vector-Transfected Control Cells: Use cells transfected with an empty vector that does not contain the transporter gene. Any uptake or efflux in these cells can be considered non-specific or endogenous.
-
Known Inhibitors: Include a positive control inhibitor for the transporter you are studying. A significant reduction in transport in the presence of the inhibitor confirms the activity of your transporter.
-
Sodium-Dependence: For sodium-dependent transporters like NTCP and ASBT, perform the assay in a sodium-free buffer (replacing NaCl with choline (B1196258) chloride, for example). The absence of transport in the sodium-free buffer confirms the role of the sodium-dependent transporter.[8]
Q3: What are some common probe substrates and inhibitors for key bile acid transporters?
A3: The following are commonly used tools for studying bile acid transport:
-
NTCP (SLC10A1):
-
Probe Substrate: [3H]-Taurocholate is the most common probe substrate.
-
Inhibitors: Cyclosporin A, troglitazone, and bosentan (B193191) are known inhibitors.[9]
-
-
ASBT (SLC10A2):
-
Probe Substrate: [3H]-Taurocholate or [14C]-Glycocholate are frequently used.
-
Inhibitors: Odevixibat is a selective ASBT inhibitor.[10]
-
-
BSEP (ABCB11):
-
Probe Substrate: [3H]-Taurocholate is the primary substrate for BSEP-mediated efflux.
-
Inhibitors: Cyclosporin A, troglitazone, and glyburide (B1671678) are potent inhibitors.[11]
-
-
OATP1B1 (SLCO1B1) & OATP1B3 (SLCO1B3):
-
Probe Substrates: Estrone-3-sulfate, and various conjugated bile acids like GCA and TCA are transported by OATPs.
-
Inhibitors: Rifampicin is a common inhibitor of OATP1B1 and OATP1B3.
-
Q4: My test compound is poorly soluble. How can I accurately assess its interaction with bile acid transporters?
A4: Poor solubility is a common challenge. Here are some strategies:
-
Use of Co-solvents: Solvents like DMSO can be used to dissolve the compound. However, it is crucial to keep the final concentration of the solvent low (typically ≤1%) as higher concentrations can affect transporter function and cell viability. Always include a vehicle control with the same concentration of the solvent.
-
Bovine Serum Albumin (BSA): For highly protein-bound compounds, including BSA in the assay buffer can help maintain solubility and mimic physiological conditions.
-
Serial Dilutions: Prepare a high-concentration stock solution in a suitable solvent and then perform serial dilutions in the assay buffer to reach the desired final concentrations.
Quantitative Data Summary
The following tables summarize kinetic parameters for key bile acid transporters. Note that these values can vary depending on the experimental system and conditions.
Table 1: Michaelis-Menten Constants (Km) for Bile Acid Uptake Transporters
| Transporter | Substrate | Cell System | Km (µM) | Reference(s) |
| NTCP | Taurocholic acid (TCA) | HEK293 | 18.4 - 134 | [2][12][13] |
| Glycocholic acid (GCA) | HEK293 | ~15 | [14] | |
| ASBT | Taurocholic acid (TCA) | CHO | 12 | [8] |
| Cholic acid (CA) | CHO | 37 | [8] | |
| OATP1B1 | Glycocholic acid (GCA) | HEK293 | 14.7 | [14][15] |
| Taurocholic acid (TCA) | HEK293 | 10.6 | [14][15] | |
| Glycochenodeoxycholic acid (GCDCA) | HEK293 | 9.6 | [14][15] | |
| OATP1B3 | Glycocholic acid (GCA) | HEK293 | 15.3 | [14][15] |
| Taurocholic acid (TCA) | HEK293 | 9.5 | [14][15] | |
| Glycochenodeoxycholic acid (GCDCA) | HEK293 | 2.4 | [14][15] |
Table 2: IC50 Values of Common Inhibitors for Bile Acid Transporters
| Transporter | Inhibitor | Experimental System | IC50 (µM) | Reference(s) |
| BSEP | Cyclosporin A | Membrane Vesicles | 1.2 | [16] |
| Troglitazone | Membrane Vesicles | 0.3 | [16] | |
| Bosentan | Vesicular Assays | 42 | [9] | |
| NTCP | Cyclosporin A | NTCP-expressing cells | ~1-3 | |
| Bosentan | Transfected cell-lines | 36 | [9] | |
| Macitentan | Transfected cell-lines | 10 | [9] | |
| OATP1B1 | Cyclosporin A | OATP1B1-expressing cells | ~0.1-0.3 | |
| Bosentan | Transfected cell-lines | ~20-40 | [9] | |
| OATP1B3 | Cyclosporin A | OATP1B3-expressing cells | ~0.1-0.3 | |
| Bosentan | Transfected cell-lines | ~20-40 | [9] |
Experimental Protocols
Protocol 1: Radiolabeled Bile Acid Uptake Assay in Transporter-Expressing HEK293 Cells
This protocol describes a basic method for measuring the uptake of a radiolabeled bile acid, such as [3H]-taurocholate, into HEK293 cells stably expressing a bile acid uptake transporter (e.g., NTCP).
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., NTCP)
-
HEK293 cells transfected with an empty vector (mock control)
-
Poly-D-lysine coated 24-well plates
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and 10 mM HEPES, pH 7.4
-
Sodium-free HBSS (replace NaCl with choline chloride)
-
[3H]-Taurocholate
-
Known inhibitor of the transporter (e.g., Cyclosporin A for NTCP)
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed the transporter-expressing and mock-transfected HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 200,000 cells/well, 48 hours prior to the assay).
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubation: Add 0.5 mL of pre-warmed HBSS to each well and pre-incubate the plates at 37°C for 10 minutes. For inhibitor wells, include the inhibitor at the desired concentration during this step.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add 0.2 mL of pre-warmed HBSS containing the radiolabeled bile acid (e.g., 1 µM [3H]-taurocholate) and any inhibitors.
-
Incubation: Incubate the plates at 37°C for a predetermined time within the linear uptake range (e.g., 1-5 minutes).
-
Stop Uptake: Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with 1 mL of ice-cold HBSS.
-
Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.
-
Quantification:
-
Transfer an aliquot of the lysate (e.g., 0.4 mL) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another aliquot of the lysate (e.g., 20 µL) to determine the protein concentration using a BCA assay.
-
-
Data Analysis:
-
Calculate the uptake rate in pmol/mg protein/min.
-
Determine the transporter-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.
-
Protocol 2: Bile Acid Efflux Assay Using Sandwich-Cultured Hepatocytes (B-CLEAR® Method)
This protocol outlines the general procedure for measuring biliary efflux of a bile acid substrate in sandwich-cultured hepatocytes.
Materials:
-
Cryopreserved primary hepatocytes (human or other species)
-
Collagen-coated plates
-
Matrigel or another extracellular matrix overlay
-
Hepatocyte culture medium
-
Standard HBSS (with Ca2+)
-
Ca2+-free HBSS
-
Test substrate (e.g., [3H]-taurocholate)
-
Lysis buffer
-
Liquid scintillation counter
-
BCA protein assay kit
Procedure:
-
Hepatocyte Seeding and Culture: Thaw and seed hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.
-
Collagen Overlay: After attachment, overlay the cells with a layer of cold, diluted Matrigel or collagen to create the "sandwich" culture. Culture the cells for 4-5 days to allow them to repolarize and form bile canaliculi.
-
Substrate Loading:
-
Wash the sandwich-cultured hepatocytes with pre-warmed standard HBSS (with Ca2+).
-
Incubate the cells with the test substrate (e.g., 1 µM [3H]-taurocholate) in standard HBSS for a defined period (e.g., 10-30 minutes) to allow for uptake and excretion into the sealed bile canaliculi.
-
-
Efflux Measurement:
-
After loading, rapidly wash the cells with ice-cold standard HBSS to remove extracellular substrate.
-
Divide the wells into two groups:
-
Group 1 (Basolateral Efflux): Add pre-warmed standard HBSS (with Ca2+). In this group, the bile canaliculi remain intact, and only efflux across the basolateral membrane into the medium is measured.
-
Group 2 (Total Efflux - Basolateral + Canalicular): Add pre-warmed Ca2+-free HBSS. This buffer disrupts the tight junctions, opening the bile canaliculi and releasing their contents into the medium. This measures both basolateral and canalicular efflux.
-
-
Incubate at 37°C and collect aliquots from the medium at several time points (e.g., 2, 5, 10, 20 minutes).
-
-
Cell Lysis and Quantification:
-
At the end of the efflux period, aspirate the buffer and wash the cells with ice-cold HBSS.
-
Lyse the cells and measure the radioactivity remaining in the cell lysate and in the collected medium aliquots.
-
Determine the protein content of the lysate.
-
-
Data Analysis:
-
Calculate the amount of substrate effluxed over time for both groups.
-
The biliary efflux is calculated as the difference between the total efflux (Group 2) and the basolateral efflux (Group 1).
-
The Biliary Excretion Index (BEI) can be calculated to represent the percentage of the substrate that is excreted into the bile.
-
Visualizations
Signaling Pathway: FXR Regulation of Bile Acid Homeostasis
Caption: FXR signaling pathway in liver and intestine.
Experimental Workflow: Cell-Based Bile Acid Uptake Assay
Caption: Workflow for a cell-based bile acid uptake assay.
Logical Relationship: Troubleshooting High Background
Caption: Troubleshooting logic for high background signals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Master regulation of bile acid and xenobiotic metabolism via the FXR, PXR and CAR trio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - Kinetic parameters of organic anion-transporting polypeptide (OATP) 1B1- and OATP1B3-mediated uptake of bile acids. - figshare - Figshare [figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Validation & Comparative
3-Sulfo-taurocholic Acid vs. Taurocholic Acid in Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of bile acids is a hallmark of cholestatic liver injury, contributing to hepatocellular damage, inflammation, and fibrosis. Among these, taurocholic acid (TCA), a primary conjugated bile acid, has been identified as a key player in the progression of liver disease. In contrast, its sulfated metabolite, 3-Sulfo-taurocholic acid (TCA-S), is generally considered a detoxification product with a potentially protective role. This guide provides an objective comparison of TCA and TCA-S in the context of liver injury, supported by available experimental data and mechanistic insights.
At a Glance: Key Differences in Hepatotoxicity
| Feature | Taurocholic Acid (TCA) | 3-Sulfo-taurocholic Acid (TCA-S) |
| Primary Role in Liver Injury | Pro-inflammatory and pro-fibrotic | Generally considered a detoxification product |
| Hepatocellular Toxicity | Induces apoptosis and necrosis at high concentrations | Presumed to have significantly lower cytotoxicity |
| Effect on Cholestasis | Contributes to cholestasis by inhibiting bile flow at high concentrations | Promotes bile flow (choleretic effect) |
| Inflammatory Response | Induces pro-inflammatory cytokines (e.g., CXCL1, CXCL2) in hepatocytes | Expected to have minimal to no pro-inflammatory activity |
| Fibrogenesis | Activates hepatic stellate cells, promoting liver fibrosis | Unlikely to promote fibrosis; may be protective |
| Excretion Pathway | Primarily via the Bile Salt Export Pump (BSEP) | Primarily via Multidrug Resistance-Associated Protein 2 (MRP2) and renal excretion |
| Water Solubility | Moderate | High |
In-Depth Comparison: Mechanisms and Experimental Evidence
Taurocholic Acid: A Driver of Liver Injury
Taurocholic acid, when present at elevated concentrations during cholestasis, contributes to liver damage through multiple mechanisms:
-
Direct Cytotoxicity: High levels of TCA can disrupt cell membranes and induce both apoptosis and necrosis in hepatocytes.[1] This is attributed to its detergent properties.
-
Inflammation: TCA can stimulate hepatocytes to produce pro-inflammatory cytokines, such as CXCL1 and CXCL2, initiating an inflammatory response that contributes to cholestatic liver injury.[2]
-
Hepatic Stellate Cell Activation: TCA promotes the activation of hepatic stellate cells (HSCs), the primary source of extracellular matrix proteins in the liver. This activation is a critical step in the development of liver fibrosis.[3]
-
Signaling Pathways: TCA has been shown to activate several signaling pathways implicated in liver injury, including the S1PR2/p38 MAPK/YAP pathway in HSCs, which promotes their activation.[3]
3-Sulfo-taurocholic Acid: A Product of Detoxification
While direct comparative studies on the hepatotoxicity of TCA-S are limited, its role can be inferred from the well-established effects of bile acid sulfation:
-
Increased Water Solubility and Excretion: Sulfation significantly increases the water solubility of bile acids.[4] This modification enhances their elimination from the body through urine and feces, thereby reducing their accumulation in the liver.[4]
-
Reduced Cytotoxicity: Sulfation is a major detoxification pathway for bile acids, decreasing their ability to damage cell membranes.[4] Sulfated bile acids are generally less cytotoxic than their non-sulfated counterparts.
-
Choleretic Effect: Unlike TCA, which can be cholestatic at high concentrations, sulfated bile acids have been shown to have a choleretic effect, meaning they promote bile flow.[5] This can help to alleviate cholestasis.
-
Altered Transporter Affinity: Sulfation alters the affinity of bile acids for key hepatic transporters. While TCA is a primary substrate for the Bile Salt Export Pump (BSEP), sulfated bile acids are preferentially transported by the Multidrug Resistance-Associated Protein 2 (MRP2).[6][7] This provides an alternative and often upregulated pathway for bile acid excretion during cholestasis.
Signaling and Transport Pathways
The differential effects of TCA and TCA-S on liver cells are rooted in their distinct interactions with cellular signaling pathways and transport proteins.
Caption: Signaling and transport pathways of TCA and TCA-S in liver cells.
Experimental Protocols
In Vitro Hepatocyte Cytotoxicity Assay
A common method to assess the direct toxic effects of bile acids on liver cells is the MTT or LDH release assay using primary hepatocytes or hepatoma cell lines (e.g., HepG2).
Protocol:
-
Cell Culture: Plate primary rat or human hepatocytes, or HepG2 cells, in collagen-coated multi-well plates and culture until confluent.
-
Treatment: Expose the cells to varying concentrations of taurocholic acid or 3-sulfo-taurocholic acid (typically ranging from 50 µM to 1 mM) for 24 to 72 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
-
-
Membrane Integrity Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit. An increase in LDH activity correlates with increased cytotoxicity.
-
In Vivo Model of Cholestatic Liver Injury
The bile duct ligation (BDL) model in rodents is a widely used experimental model to study cholestatic liver injury and the effects of various compounds.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two places and transect the duct between the ligatures.
-
-
Treatment: Administer taurocholic acid or 3-sulfo-taurocholic acid (or a vehicle control) to the animals daily via oral gavage or intraperitoneal injection for a specified period (e.g., 7-28 days).
-
Assessment of Liver Injury:
-
Collect blood samples to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Harvest the liver for histological analysis (H&E staining for necrosis and inflammation, Sirius Red staining for fibrosis) and for measuring the expression of pro-inflammatory and pro-fibrotic genes (e.g., TNF-α, IL-6, TGF-β, α-SMA) by qPCR or Western blot.
-
Conclusion
The available evidence strongly suggests that taurocholic acid is a significant contributor to the pathogenesis of cholestatic liver injury, promoting inflammation, fibrosis, and hepatocellular death. Conversely, its sulfated counterpart, 3-Sulfo-taurocholic acid, represents a detoxified and readily excretable form that is likely to be protective against liver damage. The process of sulfation effectively transforms a pro-injurious bile acid into a molecule with reduced toxicity and enhanced elimination. This fundamental difference in their biological activity underscores the importance of bile acid metabolism in the liver's defense against cholestasis and highlights potential therapeutic strategies aimed at promoting bile acid detoxification pathways. Further direct comparative studies are warranted to fully elucidate the contrasting effects of these two bile acids in various models of liver injury.
References
- 1. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Inflammation in the mechanisms of bile acid-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human multidrug resistance protein 2 transports the therapeutic bile salt tauroursodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfated vs. Non-Sulfated Bile Acids: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of sulfated and non-sulfated bile acids, offering researchers, scientists, and drug development professionals a detailed overview of their differential impacts on cellular signaling, metabolism, and toxicology. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of these critical molecules.
Executive Summary
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. The sulfation of bile acids, a key metabolic modification, significantly alters their physicochemical properties and biological activities. Generally, sulfation serves as a detoxification pathway, increasing the water solubility of bile acids and enhancing their elimination from the body. This guide delineates the functional consequences of this modification, highlighting the reduced cytotoxicity and altered receptor activation profiles of sulfated bile acids compared to their non-sulfated counterparts.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the effects of sulfated and non-sulfated bile acids on major cellular receptors and cytotoxicity.
| Bile Acid | Receptor | EC50 (µM) | Potency Rank (Non-Sulfated) |
| Chenodeoxycholic acid (CDCA) | FXR | ~10-17 | 1 (Most Potent)[1][2] |
| Deoxycholic acid (DCA) | FXR | >17 | 2[1] |
| Lithocholic acid (LCA) | FXR | >17 | 3[1] |
| Cholic acid (CA) | FXR | ~600 | 4[1] |
| INT-767 (Sulfated Synthetic) | FXR | 0.03 | N/A (Synthetic Agonist)[3] |
Table 1: Comparative Agonism of Bile Acids on Farnesoid X Receptor (FXR). Non-sulfated bile acids are the primary endogenous ligands for FXR, with CDCA being the most potent. The synthetic sulfated bile acid derivative, INT-767, demonstrates high potency for FXR.
| Bile Acid | Receptor | EC50 (µM) | Potency Rank (Non-Sulfated) |
| Lithocholic acid (LCA) | TGR5 | 0.53 | 1 (Most Potent)[4][5] |
| Deoxycholic acid (DCA) | TGR5 | 1.0 | 2[5] |
| Chenodeoxycholic acid (CDCA) | TGR5 | 4.4 | 3[5] |
| Cholic acid (CA) | TGR5 | 7.7 | 4[5] |
| Taurolithocholic acid (TLCA) | TGR5 | 0.33 | N/A (Taurine Conjugated)[4] |
| Lithocholic acid-sulfate (LCA-S) | TGR5 | Detrimental | Sulfation at the 3α-hydroxyl group reduces potency.[6] |
| INT-767 (Sulfated Synthetic) | TGR5 | 0.63 | N/A (Synthetic Agonist)[3] |
Table 2: Comparative Agonism of Bile Acids on Takeda G-protein coupled Receptor 5 (TGR5). Non-sulfated secondary bile acids are potent activators of TGR5. Sulfation of the steroid nucleus appears to decrease TGR5 activation.
| Bile Acid | Cell Line/Model | Cytotoxicity Metric | Observations |
| Unconjugated Hydrophobic BAs (LCA, CDCA, DCA) | Biliary Epithelial Cells | Ultrastructural Damage | Marked damage to intracellular organelles, particularly mitochondria, at concentrations of 10-50 µM.[2] |
| Taurine/Glycine Conjugated BAs | Biliary Epithelial Cells | No Damage | Failed to induce evident ultrastructural alterations.[2] |
| Unconjugated CDCA and DCA | Rat Hepatocytes | Cell Viability | More toxic than their conjugated forms.[7] |
| DCA and CDCA | Murine Dendritic Cells | PI Staining | High concentrations (200-500 µg/ml) are toxic, with >75% PI-positive cells at 500 µg/ml.[8] |
Table 3: Comparative Cytotoxicity of Sulfated and Non-Sulfated Bile Acids. Sulfation and conjugation generally reduce the cytotoxicity of bile acids. Hydrophobic, non-sulfated bile acids exhibit the highest toxicity.
Signaling Pathways
The differential effects of sulfated and non-sulfated bile acids are largely mediated by their interactions with the nuclear receptor FXR and the membrane-bound receptor TGR5.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Bile acids induce IL-1α and drive NLRP3 inflammasome-independent production of IL-1β in murine dendritic cells [frontiersin.org]
3-Sulfo-Taurocholic Acid: A Potential Next-Generation Biomarker for Cholestasis
A Comparative Guide for Researchers and Drug Development Professionals
The early and accurate diagnosis of cholestasis, a condition characterized by the impairment of bile flow, is crucial for preventing severe liver damage. While traditional biomarkers have been the mainstay of diagnosis, emerging evidence suggests that specific bile acid metabolites, such as 3-Sulfo-taurocholic acid (TCA-3S), may offer enhanced sensitivity and specificity. This guide provides a comprehensive comparison of TCA-3S with existing biomarkers, supported by available experimental data and detailed methodologies.
The Rationale for 3-Sulfo-Taurocholic Acid as a Cholestasis Biomarker
During cholestasis, the accumulation of hydrophobic bile acids within hepatocytes leads to cellular injury. To mitigate this toxicity, the liver employs detoxification pathways, including sulfation. The sulfation of bile acids, catalyzed by sulfotransferase enzymes, increases their water solubility and facilitates their urinary excretion.[1][2] Taurocholic acid (TCA), a primary conjugated bile acid, is a substrate for this process, leading to the formation of 3-Sulfo-taurocholic acid. The hypothesis is that in cholestatic conditions, the levels of TCA-3S will be significantly elevated in circulation and urine, potentially serving as a direct and sensitive indicator of impaired bile flow.
Comparative Analysis of Cholestasis Biomarkers
The diagnostic landscape for cholestasis includes a range of biomarkers, each with its own strengths and limitations. Here, we compare 3-Sulfo-taurocholic acid (representing sulfated bile acids) with conventional and other emerging markers.
Table 1: Comparison of Cholestasis Biomarkers
| Biomarker Category | Specific Examples | Advantages | Disadvantages |
| Traditional Liver Enzymes | Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Widely available, routinely measured, cost-effective. | Lack of specificity for cholestasis (can be elevated in other conditions), may not be sensitive in early or mild disease.[3] |
| Bilirubin | Total and Direct Bilirubin | Indicates impaired bile excretion and is a hallmark of jaundice. | Levels may not rise significantly in early or anicteric cholestasis. |
| Total Bile Acids (TBA) | Serum Total Bile Acids | Generally more sensitive than liver enzymes for detecting cholestasis.[4] | Does not differentiate between different types of bile acids, which have varying degrees of toxicity and metabolic significance. |
| Individual Bile Acids | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), and their conjugates (e.g., Taurocholic Acid) | Provides a more detailed profile of bile acid metabolism, ratios of specific bile acids can be informative.[5] | Requires more complex analytical methods (LC-MS/MS), interpretation can be complex due to inter-individual variability. |
| Sulfated Bile Acids | 3-Sulfo-taurocholic Acid (TCA-3S) , other sulfated bile acid species | Directly reflects a key detoxification pathway activated in cholestasis, potentially offering high specificity. Increased water solubility enhances urinary excretion, providing a non-invasive sampling option. | Limited clinical validation data in humans, lack of established reference ranges and diagnostic cut-offs, requires specialized analytical techniques (LC-MS/MS). |
Experimental Data and Performance
Direct comparative studies validating the diagnostic performance of 3-Sulfo-taurocholic acid against other biomarkers in large human cohorts are currently limited. However, studies on sulfated bile acids in general and animal models of cholestasis provide some insights.
-
In animal models of bile duct ligation (a model for obstructive cholestasis), plasma levels of TCA-3S are significantly elevated.[6]
-
Studies in patients with cholestasis have shown a significant increase in the proportion of sulfated bile acids in both serum and urine compared to healthy individuals.[7]
-
The analysis of bile acid profiles, including sulfated species, through techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is well-established for research purposes.[8][9]
Quantitative data on the diagnostic accuracy (sensitivity, specificity, AUC) of 3-Sulfo-taurocholic acid for cholestasis in humans is not yet robustly established in the scientific literature. Further clinical validation studies are required to determine its precise performance characteristics.
Experimental Protocols
The gold standard for the quantitative analysis of individual bile acids, including their sulfated forms, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of 3-Sulfo-taurocholic Acid in Human Serum by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for TCA-3S: The specific precursor ion (m/z) and product ion (m/z) for 3-Sulfo-taurocholic acid would need to be determined using a pure standard.
-
Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-Sulfo-taurocholic acid.
-
Signaling Pathways in Cholestasis
Understanding the underlying molecular mechanisms of cholestasis is crucial for biomarker discovery and drug development. The accumulation of bile acids activates several key signaling pathways.
Caption: Bile acid signaling in hepatocytes during cholestasis.
In cholestasis, the accumulation of toxic bile acids in hepatocytes activates nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G-protein coupled receptor 5 (TGR5).[10][11] Activation of these receptors triggers protective mechanisms, including the induction of detoxification enzymes responsible for sulfation.[12] However, excessive bile acid concentrations can also lead to inflammatory responses and apoptosis.[1][13]
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like 3-Sulfo-taurocholic acid requires a systematic approach.
Caption: A typical workflow for the validation of a novel biomarker.
Conclusion
3-Sulfo-taurocholic acid holds promise as a specific and sensitive biomarker for cholestasis due to its direct link to the detoxification of accumulated bile acids. However, its clinical utility is yet to be firmly established through large-scale human studies. While the analytical methods for its quantification are available, further research is needed to determine its diagnostic accuracy in comparison to and in combination with existing biomarkers. For researchers and drug development professionals, investigating TCA-3S and other sulfated bile acids could open new avenues for improved diagnostics and a deeper understanding of the pathophysiology of cholestatic liver diseases.
References
- 1. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Bile Acid Levels in Women With Intrahepatic Cholestasis of Pregnancy in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bile acid receptor TGR5 and cholestasis [explorationpub.com]
- 11. Bile acid-mediated signaling in cholestatic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of bile acids in cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfated Bile Acids: Unveiling Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Sulfated bile acids, once considered mere detoxification products, are emerging as critical signaling molecules with diverse physiological and pathophysiological roles. Their unique chemical properties, conferred by the addition of a sulfate (B86663) group, significantly alter their biological activity compared to their non-sulfated counterparts. This guide provides a comparative analysis of different sulfated bile acids, summarizing their performance based on available experimental data and offering detailed methodologies for key experiments to facilitate further research in this expanding field.
I. Physicochemical and Metabolic Profiles of Sulfated Bile Acids
Sulfation, the enzymatic addition of a sulfonate group, is a major pathway in bile acid metabolism, primarily catalyzed by sulfotransferase 2A1 (SULT2A1) in humans. This modification dramatically increases the water solubility of bile acids, facilitating their elimination in urine and feces and reducing their intestinal absorption.[1] This detoxification pathway is particularly crucial in cholestatic conditions, where the accumulation of hydrophobic bile acids can lead to liver injury.[2]
The extent and position of sulfation can vary among different bile acids, leading to a diverse pool of sulfated metabolites with distinct properties. For instance, in patients with cirrhosis, chenodeoxycholic acid is more preferentially sulfated than cholic acid, leading to its more rapid turnover.[3]
Table 1: Comparative Physicochemical and Metabolic Properties of Sulfated vs. Non-sulfated Bile Acids
| Property | Non-sulfated Bile Acids | Sulfated Bile Acids | References |
| Water Solubility | Lower | Higher | [1] |
| Intestinal Absorption | Higher (passive and active) | Lower (mainly restricted to the ileum) | [1] |
| Urinary Excretion | Low | High | [1] |
| Fecal Excretion | Varies | Generally enhanced | [1] |
| Toxicity | Generally higher | Generally lower | [1] |
| Enterohepatic Circulation | Extensive | Limited |
II. Comparative Biological Activities of Sulfated Bile Acids
The addition of a sulfate moiety can significantly modulate the interaction of bile acids with key nuclear and membrane receptors that regulate a wide array of metabolic and inflammatory pathways.
A. Farnesoid X Receptor (FXR) Activation
FXR is a key nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. While non-sulfated bile acids are well-characterized FXR agonists, the role of their sulfated counterparts is more complex.
Limited direct comparative studies on the binding affinities of a range of naturally occurring sulfated bile acids to FXR are available. However, a study on a semi-synthetic sulfated bile acid derivative, 6α-ethyl-3α,7α,23-trihydroxy-24-nor-5β-cholan-23-sulfate (INT-767), demonstrated potent dual agonism for both FXR and TGR5, with an EC50 of 30 nM for FXR.[4] This suggests that sulfated molecules can retain or even have enhanced affinity for FXR. In contrast, some studies suggest that sulfation may reduce FXR activation. For example, epiallopregnanolone sulfate, a sulfated progesterone (B1679170) metabolite elevated in intrahepatic cholestasis of pregnancy, can act as a partial agonist and inhibit FXR signaling.[5]
Table 2: Comparative FXR Agonistic Activity of Selected Bile Acids
| Bile Acid | Type | FXR EC50 (nM) | Notes | References |
| Chenodeoxycholic acid (CDCA) | Non-sulfated | ~10,000 | Potent endogenous agonist | |
| INT-767 | Sulfated (semi-synthetic) | 30 | Potent dual FXR/TGR5 agonist | [4] |
| Epiallopregnanolone sulfate | Sulfated (progesterone metabolite) | - | Partial agonist, can inhibit FXR | [5] |
B. Takeda G-protein Coupled Receptor 5 (TGR5) Activation
TGR5 is a membrane-bound receptor that mediates bile acid-induced energy expenditure, glucose homeostasis, and anti-inflammatory effects. The hydrophobicity of the bile acid is a key determinant of TGR5 activation.
Studies have shown that 3-O-sulfation of lithocholic acid (LCA) and deoxycholic acid (DCA) reduces their ability to activate TGR5. This suggests that the position of the sulfate group is critical for receptor interaction. However, the dual FXR/TGR5 agonist INT-767, which is sulfated at the C-23 position, is a potent TGR5 agonist with an EC50 of 630 nM, indicating that sulfation at other positions may be compatible with or even enhance TGR5 activation.[4]
Table 3: Comparative TGR5 Agonistic Activity of Selected Bile Acids
| Bile Acid | Type | TGR5 EC50 (nM) | Notes | References |
| Lithocholic acid (LCA) | Non-sulfated | ~500 | Most potent endogenous agonist | |
| Deoxycholic acid (DCA) | Non-sulfated | ~1,000 | Potent endogenous agonist | |
| 3-O-sulfated LCA/DCA | Sulfated | Reduced activity | Sulfation at C3 reduces agonism | |
| INT-767 | Sulfated (semi-synthetic) | 630 | Potent dual FXR/TGR5 agonist | [4] |
C. Vitamin D Receptor (VDR) Activation
The VDR is another nuclear receptor that can be activated by certain bile acids, particularly the secondary bile acid lithocholic acid (LCA). VDR activation plays a role in regulating bile acid detoxification pathways. The impact of sulfation on VDR activation by bile acids is an area requiring more research.
D. Effects on Intestinal Barrier Function and Inflammation
The intestinal epithelium is a critical barrier, and its integrity is influenced by the composition of the gut bile acid pool. Studies have shown that sulfated secondary bile acids, such as sulfated deoxycholic acid (DCA) and sulfated lithocholic acid (LCA), have minor effects on intestinal barrier function in vitro.[3][6] Interestingly, while secondary bile acids often exhibit anti-inflammatory properties, their sulfation may abolish these effects.[4][7] In inflammatory bowel disease (IBD), an increase in sulfated bile acids at the expense of secondary bile acids has been observed, suggesting a potential role for this shift in the disease's progression.[3]
III. Experimental Protocols
Detailed and standardized protocols are essential for the comparative analysis of sulfated bile acids. Below are outlines for key experiments.
A. FXR Competitive Binding Assay
This assay determines the ability of a test compound (sulfated bile acid) to compete with a radiolabeled or fluorescently labeled FXR ligand for binding to the FXR ligand-binding domain (LBD).
Methodology Outline:
-
Reagents: Purified FXR-LBD, radiolabeled or fluorescently labeled FXR agonist (e.g., [3H]CDCA or a fluorescent tracer), competitor sulfated bile acids, scintillation fluid or fluorescence plate reader.
-
Procedure:
-
Incubate a constant concentration of FXR-LBD and the labeled ligand with increasing concentrations of the unlabeled competitor sulfated bile acid.
-
Separate bound from free ligand using methods like filtration or scintillation proximity assay (SPA).
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the equilibrium dissociation constant (Ki) for the sulfated bile acid using the Cheng-Prusoff equation.
-
B. TGR5 cAMP Assay
This cell-based assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Methodology Outline:
-
Cell Line: Use a cell line stably or transiently expressing human TGR5 (e.g., HEK293 or CHO cells).
-
Procedure:
-
Plate the TGR5-expressing cells in a multi-well plate.
-
Stimulate the cells with various concentrations of sulfated bile acids for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the sulfated bile acid concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
C. VDR Reporter Gene Assay
This assay measures the transcriptional activity of VDR in response to ligand binding.
Methodology Outline:
-
Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) co-transfected with a VDR expression vector and a reporter plasmid containing a VDR-responsive element (VDRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Procedure:
-
Transfect the cells with the VDR and reporter plasmids.
-
Treat the transfected cells with different concentrations of sulfated bile acids.
-
After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the normalized reporter activity against the logarithm of the sulfated bile acid concentration.
-
Determine the EC50 value.
-
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of sulfated bile acids with cellular signaling pathways is crucial for understanding their mechanism of action.
Caption: Signaling pathways activated by sulfated bile acids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. karger.com [karger.com]
- 3. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Intrahepatic cholestasis of pregnancy levels of sulfated progesterone metabolites inhibit farnesoid X receptor resulting in a cholestatic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of 3-Sulfo-taurocholic Acid: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals engaged in the study of bile acid metabolism and its implications in health and disease, the accurate quantification of specific bile acids is paramount. 3-Sulfo-taurocholic acid, a sulfated and taurine-conjugated bile acid, is an important analyte in this context. This guide provides a detailed comparison of two common analytical methods for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Performance
The choice of analytical method often depends on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance of LC-MS/MS and a representative ELISA for tauro-conjugated bile acids.
| Parameter | LC-MS/MS | ELISA (for Taurocholic Acid) |
| Linearity (Range) | 5 ng/mL - 5000 ng/mL[1] | 3.7 ng/mL - 300 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | ~3.7 ng/mL (Minimum Detection Limit)[2] |
| Intra-assay Precision (%CV) | <10%[1] | <10%[3] |
| Inter-assay Precision (%CV) | <10%[1] | <12%[3] |
| Accuracy/Recovery (%) | 85-115%[1] | Not explicitly stated in the provided materials. |
| Specificity | High (based on chromatographic separation and specific mass transitions) | Potential for cross-reactivity with structurally similar bile acids.[4] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for the quantification of bile acids due to its high sensitivity and specificity.[1] The method involves the separation of the analyte from a complex mixture using liquid chromatography followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.
Sample Preparation:
-
A 50 μL aliquot of the plasma or serum sample is transferred to a microcentrifuge tube.[5]
-
An internal standard solution (containing a deuterated analog of the analyte) is added to the sample.[5]
-
Protein precipitation is performed by adding 800 μL of ice-cold acetonitrile.[5]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[5]
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[5]
-
The dried residue is reconstituted in 200 μL of a methanol (B129727)/water solution (e.g., 35% methanol in water).[5]
LC-MS/MS Analysis:
-
Chromatographic Separation: An Acquity UHPLC I-Class System or similar is used with a C18 column (e.g., Cortecs T3 2.7um, 2.1 × 30 mm) maintained at an elevated temperature (e.g., 60 °C).[1] A gradient elution with mobile phases consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and an organic solvent mixture (acetonitrile/isopropanol) is employed to separate the bile acids.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro) is operated in negative electrospray ionization (ESI) mode.[1] Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for 3-Sulfo-taurocholic Acid and its internal standard.[6] For sulfo-conjugated bile acids, a characteristic fragment with an m/z of 80.0 is often monitored.[6]
LC-MS/MS Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For 3-Sulfo-taurocholic Acid, a competitive ELISA format is typically used.
Assay Principle:
The assay employs a competitive inhibition enzyme immunoassay technique.[7][8] The microtiter plate is pre-coated with an antibody specific to the target antigen (or the antigen itself). When the sample and a known amount of enzyme-conjugated antigen are added, they compete for binding to the antibody. The amount of enzyme-conjugated antigen bound is inversely proportional to the concentration of the antigen in the sample. The addition of a substrate results in a color change, which is measured spectrophotometrically.[7][8]
Experimental Protocol (Representative):
-
Preparation: Prepare all reagents, samples, and standards as per the kit instructions.[2]
-
Competitive Binding: Add 50 µL of the standard or sample to each well of the pre-coated microplate. Immediately add 50 µL of biotin-conjugated antibody specific to the analyte. Mix and incubate for 1 hour at 37°C.[2][7]
-
Washing: Aspirate the liquid from each well and wash the plate three times with the provided wash buffer.[2]
-
Enzyme Conjugate Addition: Add 100 µL of Avidin-HRP (Horseradish Peroxidase) to each well and incubate for 30 minutes at 37°C.[2][7]
-
Second Washing: Aspirate and wash the plate five times.[2]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[2][7]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., sulfuric acid) to each well.[2][7]
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader. The concentration of the analyte is determined by comparing the OD of the samples to the standard curve.[7]
Competitive ELISA Experimental Workflow
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of 3-Sulfo-taurocholic Acid depends on the specific requirements of the study. LC-MS/MS offers superior specificity and a wider dynamic range, making it the preferred method for research applications that require the unambiguous identification and quantification of individual bile acids. While the initial instrument cost is high, it provides a robust and versatile platform for comprehensive bile acid profiling.
ELISA, on the other hand, is a more accessible and higher-throughput method that does not require extensive sample preparation or specialized instrumentation beyond a plate reader. This makes it a cost-effective option for screening large numbers of samples. However, researchers must be mindful of the potential for antibody cross-reactivity with other structurally related bile acids, which could affect the accuracy of the results. Validation of ELISA results with a more specific method like LC-MS/MS may be necessary for certain applications.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA Kit [ABIN6960746] - Biological Fluids [antibodies-online.com]
- 3. mybiosource.com [mybiosource.com]
- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCA(Taurocholic Acid) ELISA Kit [elkbiotech.com]
- 8. afsbio.com [afsbio.com]
A Comparative Guide to 3-Sulfo-taurocholic Acid Disodium Salt and Taurolithocholic Acid 3-Sulfate for Researchers
This guide provides a detailed comparison of two sulfated bile acids, 3-Sulfo-taurocholic Acid Disodium Salt and taurolithocholic acid 3-sulfate. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes the existing experimental data to offer an objective overview for researchers, scientists, and drug development professionals.
Physicochemical Properties and Biological Origin
Both this compound (TCA-3S) and taurolithocholic acid 3-sulfate (TLCS) are sulfated, taurine-conjugated bile acids. Sulfation is a key metabolic pathway that increases the water solubility of bile acids, facilitating their renal and fecal excretion, a process that becomes more prominent in cholestatic conditions.[1][2]
This compound is a metabolite of the primary conjugated bile acid, taurocholic acid (TCA).[3][4] Its plasma levels are observed to be elevated in animal models of cholestasis, such as bile duct ligation.[3][4]
Taurolithocholic acid 3-sulfate is the sulfated form of taurolithocholic acid (TLCA), a secondary bile acid formed by the bacterial modification of chenodeoxycholic acid in the gut.[2] Similar to TCA-3S, TLCS levels are also increased during cholestasis.[2]
| Property | This compound | taurolithocholic acid 3-sulfate |
| Parent Bile Acid | Taurocholic Acid (a primary bile acid)[3][4] | Taurolithocholic Acid (a secondary bile acid)[2] |
| Chemical Formula | C₂₆H₄₃NNa₂O₁₀S₂ | C₂₆H₄₃NNa₂O₈S₂ |
| Molecular Weight | 639.7 g/mol | 607.7 g/mol [5] |
| Biological Significance | Metabolite of taurocholic acid, elevated in cholestasis.[3][4] | Metabolite of taurolithocholic acid, elevated in cholestasis, implicated in cellular signaling.[1][2] |
Comparative Biological Activity & Performance
Direct experimental comparisons of the biological activities of TCA-3S and TLCS are lacking. The following sections summarize the available data from separate studies.
Interaction with Bile Acid Receptors
Takeda G-protein coupled Receptor 5 (TGR5):
Taurolithocholic acid 3-sulfate is a known agonist of TGR5, a cell surface receptor involved in energy homeostasis and inflammation.[6][7] One study reported that taurolithocholic acid is one of the strongest endogenous agonists for TGR5.[7] Another study noted that high concentrations of TLCS can induce pancreatitis in mice, a process that is reduced in TGR5 knockout mice, suggesting a TGR5-dependent mechanism.[6]
Data on the interaction of This compound with TGR5 is not currently available in the scientific literature.
Farnesoid X Receptor (FXR):
There is currently no available data from the reviewed literature describing the activation or inhibition of the nuclear receptor FXR by either this compound or taurolithocholic acid 3-sulfate.
Cytotoxicity and Apoptosis
Taurolithocholic acid 3-sulfate has been shown to induce apoptosis in hepatocytes.[1][8] The underlying mechanism involves the sustained activation of c-Jun N-terminal kinase (JNK), which leads to the trafficking of the Fas death receptor (CD95) to the plasma membrane, subsequently activating the caspase cascade.[1]
This compound has been studied for its effects on cellular bioenergetics, which can be indicative of cytotoxic potential. In a study using rat liver subcellular fractions, TCA-3S was found to decrease the activities of Ca²⁺ ATPase and Na⁺/K⁺ ATPase, while increasing the activity of basal Mg²⁺ ATPase.[9][10] Furthermore, it was observed to reduce the V3 respiration rate of isolated rat liver mitochondria, suggesting an impact on mitochondrial function.[9]
| Biological Effect | This compound | taurolithocholic acid 3-sulfate |
| TGR5 Activation | Data not available | Agonist[6][7] |
| FXR Activation | Data not available | Data not available |
| Cytotoxicity Mechanism | Decreases Ca²⁺ ATPase and Na⁺/K⁺ ATPase activity; increases Mg²⁺ ATPase activity; reduces mitochondrial respiration rate (V3) in rat liver fractions.[9][10] | Induces apoptosis in hepatocytes via sustained JNK activation and Fas (CD95) trafficking.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of these two bile acids.
TGR5 Activation Assay (cAMP Measurement)
This protocol is designed to assess the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human TGR5 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds: this compound and taurolithocholic acid 3-sulfate
-
Positive control: A known TGR5 agonist (e.g., INT-777)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well white opaque cell culture plates
Procedure:
-
Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well white opaque plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a dilution series of the test compounds and the positive control in serum-free medium.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO in serum-free medium).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the incubation, measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Analysis of Bile Acid-Induced Apoptosis
This protocol outlines the steps to assess apoptosis in hepatocytes treated with bile acids.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line
-
Collagen-coated plates
-
Cell culture medium
-
Test compounds
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Propidium iodide (PI) solution
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes on collagen-coated plates and allow them to attach.
-
Treat the cells with the desired concentrations of the test bile acids for a specified time (e.g., 4-6 hours).
-
-
Staining:
-
Wash the cells with PBS.
-
Incubate the cells with DAPI and PI solutions according to the manufacturer's recommendations to stain the nuclei and identify necrotic cells, respectively.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope.
-
Apoptotic cells will exhibit classic features of nuclear condensation and fragmentation when stained with DAPI. Necrotic cells will stain positive for PI.
-
-
Quantification:
-
Count the number of apoptotic, necrotic, and viable cells in several random fields of view.
-
Express the results as the percentage of apoptotic cells relative to the total number of cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway for taurolithocholic acid 3-sulfate-induced apoptosis and a general workflow for GPCR activation and cytotoxicity assays.
Caption: Signaling pathway of TLCS-induced apoptosis in hepatocytes.
Caption: General workflow for a GPCR activation assay.
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
This compound and taurolithocholic acid 3-sulfate are two structurally related but distinct sulfated bile acids. The available scientific literature indicates that they have different known biological activities. Taurolithocholic acid 3-sulfate is a pro-apoptotic molecule in hepatocytes, acting through the JNK signaling pathway, and is a TGR5 agonist. In contrast, the current research on this compound has focused on its effects on cellular ATPases and mitochondrial respiration.
A significant knowledge gap exists regarding the direct comparative performance of these two compounds. Future research should aim to perform head-to-head comparisons of their effects on key bile acid receptors like TGR5 and FXR, as well as their cytotoxic profiles in various cell types. The experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Sulfo-taurocholic Acid in Cellular Signaling: A Guide to Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Sulfo-taurocholic Acid (TCA-3S) in the context of key signaling pathways relevant to metabolic and inflammatory diseases. As a sulfated metabolite of taurocholic acid, understanding its activity profile in comparison to other bile acids is crucial for the reproducibility and interpretation of experimental findings. This document summarizes quantitative data on the activation of two primary bile acid receptors, Takeda G protein-coupled receptor 5 (TGR5) and Farnesoid X receptor (FXR), by various bile acids. Detailed experimental protocols for assessing these activities are also provided to facilitate consistent and reproducible research.
Comparative Activation of Bile Acid Receptors
The potency of bile acids in activating TGR5 and FXR varies significantly based on their structure, including hydroxylation and conjugation. While direct, quantitative data on the activation of TGR5 and FXR by 3-Sulfo-taurocholic Acid is limited in publicly available literature, we can infer its likely activity based on structure-activity relationships of other sulfated bile acids. Sulfation is generally observed to be a minor pathway for bile acid metabolism under normal physiological conditions but increases in cholestasis. This modification enhances aqueous solubility and renal clearance.[1]
Studies on other sulfated bile acids, such as cholic acid 7-sulfate (CA-7S), have shown agonistic activity at the TGR5 receptor, suggesting that sulfation does not necessarily abolish interaction with this receptor.[2][3] Conversely, for the nuclear receptor FXR, sulfation is generally associated with a decrease in agonistic activity.
Below are tables summarizing the half-maximal effective concentrations (EC50) for a range of common bile acids on human TGR5 and FXR, providing a basis for contextualizing the potential activity of 3-Sulfo-taurocholic Acid.
Data Presentation: Comparative Potency of Bile Acids on TGR5 and FXR
Table 1: TGR5 Activation by Various Bile Acids
| Bile Acid | Receptor | EC50 (µM) | Notes |
| Lithocholic acid (LCA) | TGR5 | ~0.5 - 1.0 | Considered the most potent endogenous TGR5 agonist. |
| Deoxycholic acid (DCA) | TGR5 | ~1.0 - 5.0 | A potent TGR5 agonist. |
| Chenodeoxycholic acid (CDCA) | TGR5 | ~5.0 - 10.0 | Moderate TGR5 agonist. |
| Cholic acid (CA) | TGR5 | >10.0 | Weak TGR5 agonist. |
| Taurolithocholic acid (TLCA) | TGR5 | Data not available | Expected to be a potent agonist based on LCA activity. |
| 3-Sulfo-taurocholic Acid | TGR5 | Data not available | Activity may be retained or modulated compared to TLCA. |
| INT-777 | TGR5 | ~0.1 - 0.5 | A potent, selective synthetic TGR5 agonist. |
Table 2: FXR Activation by Various Bile Acids
| Bile Acid | Receptor | EC50 (µM) | Notes |
| Chenodeoxycholic acid (CDCA) | FXR | ~10 - 20 | The most potent endogenous FXR agonist.[4][5] |
| Deoxycholic acid (DCA) | FXR | ~50 | Moderate FXR agonist.[5] |
| Lithocholic acid (LCA) | FXR | ~50 | Moderate FXR agonist.[5] |
| Cholic acid (CA) | FXR | ~600 | Weak FXR agonist.[4] |
| Taurocholic acid (TCA) | FXR | Weak activator | Generally considered a weak FXR agonist.[2] |
| 3-Sulfo-taurocholic Acid | FXR | Data not available | Sulfation is expected to decrease FXR agonistic activity. |
| Obeticholic Acid (OCA) | FXR | ~0.1 - 0.6 | A potent, selective synthetic FXR agonist.[6] |
| INT-767 | FXR | ~0.03 | A potent dual FXR/TGR5 agonist.[7] |
Signaling Pathways and Experimental Workflows
To ensure the reproducibility of experiments investigating the effects of 3-Sulfo-taurocholic Acid and other bile acids, it is essential to have a clear understanding of the signaling pathways involved and the experimental procedures used to measure receptor activation.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor that, upon activation by bile acids, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which mediates various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1).
References
- 1. Bariatric surgery reveals a gut-restricted TGR5 agonist that exhibits anti-diabetic effects - preLights [prelights.biologists.com]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of bile alcohols as human farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Sulfo-taurocholic Acid: In Vitro and In Vivo Effects
For Immediate Release
[City, State] – A comprehensive analysis of 3-Sulfo-taurocholic Acid (TCA-3S), a sulfated metabolite of the primary conjugated bile acid taurocholic acid, reveals distinct yet interconnected effects in both laboratory-based (in vitro) and living organism (in vivo) studies. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of its biological activities, focusing on its impact on cellular mechanisms and physiological responses.
In Vitro Effects: A Closer Look at Cellular Responses
In controlled laboratory settings, 3-Sulfo-taurocholic Acid has been shown to directly influence cellular behavior, primarily in liver cells (hepatocytes) and colon tissues. Key in vitro findings include the modulation of ion transport and the induction of programmed cell death (apoptosis).
Table 1: Summary of In Vitro Effects of 3-Sulfo-taurocholic Acid
| Biological Process | Cell Type | Observed Effect | Concentration | Citation |
| Ion Transport | Colorectal cancer and normal colon tissue | Altered ATPase activity | Not specified | [1] |
| Calcium Signaling | Isolated mouse hepatocytes | Concentration-dependent increase in intracellular Ca²⁺ from non-IP₃-sensitive stores | 30-50 µmol/L | [2] |
| Isolated rat hepatocytes | Evoked repetitive intracellular Ca²⁺ oscillations | Not specified | [3][4] | |
| Apoptosis | Cultured rat hepatocytes | Sustained activation of c-Jun N-terminal kinase (JNK) leading to apoptosis | 100 µmol/L | [5][6] |
Experimental Protocols:
ATPase Activity Assay:
The impact of 3-Sulfo-taurocholic acid on ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis in post-mitochondrial fractions of homogenized tissues. The reaction is initiated by the addition of ATP and incubated at a controlled temperature. The amount of liberated phosphate is then quantified colorimetrically.
Intracellular Calcium Measurement:
Changes in intracellular calcium concentrations in response to 3-Sulfo-taurocholic acid are monitored using fluorescent calcium indicators, such as Fura-2. Isolated hepatocytes are loaded with the dye, and fluorescence imaging is used to measure the temporal and spatial changes in intracellular calcium levels upon exposure to the compound.
Apoptosis and JNK Activation Assay (Western Blot):
To assess apoptosis and the involvement of the JNK signaling pathway, cultured hepatocytes are treated with 3-Sulfo-taurocholic acid. Cell lysates are then collected at various time points. Standard Western blotting techniques are employed to detect the phosphorylation (activation) of JNK and the cleavage of downstream apoptosis markers like caspase-3.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, and cleaved caspase-3.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Effects: Insights from Animal Models
In living organisms, the effects of 3-Sulfo-taurocholic Acid are influenced by complex physiological processes, including metabolism and excretion. Studies in animal models, primarily rodents, have provided valuable insights into its systemic effects.
A key characteristic of sulfated bile acids like TCA-3S is their increased water solubility, which facilitates their elimination from the body and generally renders them less toxic than their non-sulfated counterparts.
Table 2: Summary of In Vivo Effects of 3-Sulfo-taurocholic Acid
| Animal Model | Condition | Observed Effect | Citation |
| Mice | Bile Duct Ligation | Elevated plasma levels of 3-Sulfo-taurocholic Acid | Not specified |
| Mice | Pancreatitis Model (using related bile acids) | Induction of pancreatitis | Not specified |
Experimental Protocols:
Bile Duct Ligation Model:
This surgical procedure in mice mimics cholestasis, a condition where bile cannot flow from the liver to the duodenum. Following the ligation of the common bile duct, blood samples are collected over time to measure the plasma concentrations of various bile acids, including 3-Sulfo-taurocholic Acid, typically by using techniques like liquid chromatography-mass spectrometry (LC-MS).
Bile Acid-Induced Pancreatitis Model:
To induce pancreatitis, a solution of a bile acid, such as taurocholate, is infused retrogradely into the pancreatic duct of anesthetized mice. The severity of pancreatitis is then assessed by measuring serum levels of pancreatic enzymes (e.g., amylase and lipase), histological examination of the pancreas for signs of inflammation and necrosis, and monitoring systemic inflammatory markers.
Signaling Pathways and Experimental Workflows
The biological effects of 3-Sulfo-taurocholic Acid are mediated by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Comparison and Conclusion
The in vitro and in vivo data on 3-Sulfo-taurocholic Acid, while not exhaustive, provide a foundational understanding of its biological role. In vitro studies highlight its direct effects on cellular machinery, demonstrating its ability to modulate ion transport and trigger specific signaling pathways leading to apoptosis at micromolar concentrations. These studies offer a window into the potential mechanisms of action at a cellular level.
In vivo studies, on the other hand, place these cellular effects within a broader physiological context. The observation that sulfation enhances the excretion and reduces the toxicity of bile acids suggests a protective role for this modification in the body. The elevation of 3-Sulfo-taurocholic Acid levels in cholestatic models underscores its relevance in liver pathologies.
Key Comparative Points:
-
Concentration: The concentrations of 3-Sulfo-taurocholic Acid used in in vitro studies (in the µmol/L range) are physiologically relevant, as plasma levels of bile acids can reach these concentrations under cholestatic conditions.
-
Toxicity: While in vitro studies demonstrate that 3-Sulfo-taurocholic Acid can induce apoptosis, its sulfation likely mitigates its toxicity in vivo compared to its unsulfated precursor.
-
Complexity: In vivo effects are the net result of absorption, distribution, metabolism, and excretion, which cannot be fully replicated in vitro. Therefore, while in vitro studies are crucial for mechanistic insights, in vivo models are essential for understanding the overall physiological impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents [frontiersin.org]
- 3. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of taurolithocholate 3-sulfate-induced apoptosis by cyclic AMP in rat hepatocytes involves protein kinase A-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Sulfo-taurocholic Acid Disodium Salt
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Sulfo-taurocholic Acid Disodium Salt, safeguarding both laboratory personnel and the environment.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. In case of a spill, avoid dust formation and pick up the material mechanically.[1] Prevent the substance from entering sewers or surface and ground water, as it is considered slightly hazardous for water.[1]
Step-by-Step Disposal Procedure
The recommended method for disposing of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[2][3] This ensures compliance with local, regional, and national regulations.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local regulations.[4]
-
Although this compound is not federally classified as hazardous, state and local regulations may vary.
2. Collection and Storage:
-
Collect waste material in a suitable, clearly labeled, and tightly closed container to prevent accidental release.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the complete chemical name and any available safety data sheets to the disposal service.
4. Spill Management:
-
In the event of a spill, mechanically collect the spilled material (e.g., sweep up solids).
-
Place the collected material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Classification | Not classified | Cayman Chemical SDS[1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | Cayman Chemical SDS[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Sulfo-taurocholic Acid Disodium Salt
This document provides immediate safety, handling, and disposal information for 3-Sulfo-taurocholic Acid Disodium Salt, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with standard laboratory precautions to minimize any potential risks.[1] The primary concern is the inhalation of dust and contact with skin and eyes.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. A NIOSH-approved respirator may be used if dust is generated and cannot be controlled at the source. | Minimizes the risk of inhaling fine particles. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Keep the container tightly closed when not in use.[2]
2. Preparation and Weighing:
-
Handle the solid material in a chemical fume hood or on a benchtop with good local exhaust ventilation to minimize dust generation.
-
Before weighing, ensure the balance is clean and calibrated.
-
Use a clean spatula to transfer the desired amount of the salt to a weighing vessel.
-
Avoid creating dust clouds. If dust is generated, use appropriate respiratory protection.[3]
3. Dissolving the Compound:
-
Add the weighed salt to the desired solvent (e.g., water, buffer) in a suitable container.
-
Stir the solution gently until the salt is fully dissolved.
-
If using a vortex or sonicator, ensure the container is securely capped to prevent aerosols.
4. Experimental Use:
-
Follow all protocol-specific safety precautions.
-
Avoid direct contact with the solution.
-
Clearly label all containers with the name of the compound and its concentration.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container. Do not pour down the drain unless permitted by local regulations.
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be disposed of as solid chemical waste.
Disposal Procedures:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
Do not mix with other incompatible waste streams.
IV. Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[4] |
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
